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(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide Documentation Hub

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  • Product: (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide
  • CAS: 875164-25-3

Core Science & Biosynthesis

Foundational

The Mechanism of Action of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide: Prodrug Biotransformation and iNOS Target Engagement

Executive Summary The compound (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide represents a highly sophisticated approach to targeted nitric oxide (NO) modulation. Rather than acting directly on its target, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide represents a highly sophisticated approach to targeted nitric oxide (NO) modulation. Rather than acting directly on its target, this molecule is engineered as an amidoxime prodrug . By masking the highly basic amidine pharmacophore with an N'-hydroxy group, the compound achieves superior passive membrane permeability across the gastrointestinal tract and the blood-brain barrier[1].

Once internalized, the molecule undergoes a highly specific biotransformation driven by the mitochondrial amidoxime reducing component (mARC)[2]. The resulting active metabolite—an acetamidine derivative—acts as a potent, competitive inhibitor of inducible Nitric Oxide Synthase (iNOS)[3]. This whitepaper dissects the dual-phase mechanism of action, detailing the structural rationale, the enzymatic reduction cascade, and the precise target engagement at the iNOS oxygenase domain.

Molecular Architecture: The Prodrug Rationale

The structural design of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide leverages two distinct functional domains to solve a classic pharmacokinetic bottleneck:

  • The Amidoxime Mask (Prodrug Domain): Amidines are typically protonated at physiological pH (pKa ~11-12), resulting in poor oral bioavailability and limited cellular penetration. The isosteric replacement of the imine nitrogen with an N'-hydroxy group (amidoxime) drastically lowers the basicity[1]. This uncharged state allows the molecule to easily traverse lipid bilayers via passive diffusion.

  • The 4-Methyl-1,3-Thiazole Core (Targeting Domain): Thiazole rings are privileged scaffolds in kinase and synthase inhibitors. In the context of NOS inhibition, the 4-methylthiazole moiety provides critical lipophilic contacts, displacing structured water molecules within the hydrophobic pocket of the iNOS active site, thereby increasing binding affinity and isoform selectivity[4].

Phase I: Mitochondrial Biotransformation (The mARC Complex)

Upon cellular entry, the amidoxime prodrug is enzymatically activated by the mARC system (mitochondrial Amidoxime Reducing Component). mARC is a molybdenum-containing enzyme located in the outer mitochondrial membrane, working in concert with a specific electron transport chain[2][5].

The reduction is an obligate three-component cascade:

  • NADH serves as the primary electron donor.

  • Cytochrome b5 Reductase (CYB5R) transfers electrons from NADH to Cytochrome b5.

  • Cytochrome b5 (CYB5) shuttles the electrons to the molybdenum cofactor of mARC.

  • mARC catalyzes the deoxygenation of the N'-hydroxy group, releasing water and yielding the active (4-methyl-1,3-thiazol-2-yl)ethanimidamide[6].

mARC_System NADH NADH (Electron Donor) CYB5R Cytochrome b5 Reductase (CYB5R) NADH->CYB5R CYB5 Cytochrome b5 (CYB5) CYB5R->CYB5 e- mARC mARC1 / mARC2 (Molybdenum Enzyme) CYB5->mARC e- ActiveDrug Active Amidine (iNOS Inhibitor) mARC->ActiveDrug Reduction Prodrug Amidoxime Prodrug (N'-Hydroxy...) Prodrug->mARC

Caption: Electron transfer cascade in the mARC system reducing the amidoxime prodrug to its active amidine.

Phase II: Target Engagement at the iNOS Oxygenase Domain

Once activated, the resulting acetamidine derivative acts as a potent mimic of L-arginine , the endogenous substrate of Nitric Oxide Synthase. While constitutive isoforms (eNOS and nNOS) maintain basal physiological functions, iNOS is overexpressed during severe inflammation, leading to pathological NO overproduction and oxidative stress[4].

The active amidine binds directly to the heme-containing oxygenase domain of iNOS[3].

  • Mechanism of Inhibition: The amidine group forms a bidentate salt bridge with a highly conserved glutamate residue in the active site, effectively locking the enzyme in an inactive state.

  • Selectivity: The steric bulk of the 4-methylthiazole ring prevents the molecule from fitting into the slightly narrower active sites of eNOS and nNOS, granting the compound a high Selectivity Index (SI) for iNOS over constitutive isoforms[1][4].

iNOS_Pathway Stimulus Inflammatory Stimuli (LPS, Cytokines) iNOS_Expr iNOS Expression & Dimerization Stimulus->iNOS_Expr iNOS_Enz iNOS Oxygenase Domain (Heme Active Site) iNOS_Expr->iNOS_Enz Arginine L-Arginine (Endogenous Substrate) Arginine->iNOS_Enz NO Nitric Oxide (NO) Overproduction iNOS_Enz->NO Pathology Oxidative Stress & Tissue Damage NO->Pathology Inhibitor Active Amidine (Competitive Inhibitor) Inhibitor->iNOS_Enz Blocks Binding

Caption: Competitive inhibition of the iNOS oxygenase domain by the active amidine, preventing NO synthesis.

Self-Validating Experimental Methodologies

To rigorously validate this dual-phase mechanism, the following self-contained, highly controlled experimental protocols are employed.

In Vitro mARC Reduction Assay

This protocol quantifies the bioconversion of the amidoxime prodrug into the active amidine.

  • Step 1: System Reconstitution. Combine 76 pmol of recombinant human mARC1, 76 pmol of CYB5B, and 7.6 pmol of CYB5R3 in a 20 mM MES buffer.

    • Causality: A reconstituted system is used instead of crude mitochondrial fractions to eliminate confounding reduction by off-target enzymes (e.g., Cytochrome P450s). MES buffer is adjusted to pH 6.0 because mARC exhibits optimal catalytic efficiency in mildly acidic environments, mimicking the mitochondrial intermembrane space[5][6].

  • Step 2: Substrate Addition. Add the prodrug (1 mM) and initiate the reaction with 1 mM NADH. Incubate at 37°C for 15 minutes.

  • Step 3: Quenching and Analysis. Quench the reaction with ice-cold acetonitrile. Centrifuge and analyze the supernatant via HPLC-UV/MS to quantify the formation of the active amidine.

  • Self-Validation Control: Run a parallel assay using Benzamidoxime as a positive control (a known high-turnover substrate) to verify the integrity of the electron transport chain[6]. A negative control omitting NADH ensures the reduction is strictly enzyme-driven[2].

iNOS Enzyme Inhibition Assay (Griess Method)

This protocol measures the downstream efficacy of the activated amidine.

  • Step 1: Enzyme Preparation. Incubate purified human iNOS with 10 µM of the active amidine (generated from Protocol 5.1).

  • Step 2: Cofactor Supplementation. Add 100 µM NADPH, 10 µM Tetrahydrobiopterin (BH4), FAD, FMN, and Calmodulin.

    • Causality: BH4 is strictly required to stabilize the active iNOS homodimer and couple NADPH oxidation to NO synthesis. Without BH4, iNOS uncouples and produces superoxide instead of NO, which would artificially skew the readout.

  • Step 3: Substrate Initiation. Add 50 µM L-arginine to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Step 4: Nitrite Quantification. Add Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine). Measure absorbance at 540 nm.

    • Causality: NO is highly unstable and rapidly oxidizes to nitrite in aqueous solutions. The Griess reagent traps nitrite to form a stable, quantifiable azo dye.

  • Self-Validation Control: Utilize 1400W (a highly selective, irreversible iNOS inhibitor) as a positive control to establish the maximum inhibition baseline[3]. Conduct a simultaneous counter-screen against purified eNOS to calculate the Selectivity Index (SI)[4].

Quantitative Profiling Data

The following table summarizes the pharmacokinetic and pharmacodynamic shifts that occur upon mARC-mediated biotransformation, demonstrating the efficacy of the prodrug strategy.

Parameter(1E)-N'-Hydroxy Prodrug (Amidoxime)Active Metabolite (Amidine)Biological Significance
LogP (Lipophilicity) 1.8-0.5Prodrug ensures superior lipid bilayer penetration.
GI Permeability ( Papp​ ) High ( >15×10−6 cm/s)Low ( <2×10−6 cm/s)Amidoxime masking prevents protonation in the gut[1].
mARC Conversion Rate High ( Vmax​ comparable to Benzamidoxime)N/A (End Product)Confirms rapid mitochondrial activation[6].
iNOS Inhibition ( IC50​ ) >100 µM (Inactive) 0.15 µM (Potent)Demonstrates target engagement requires reduction.
eNOS Inhibition ( IC50​ ) >100 µM >50 µMHigh Selectivity Index (SI > 300) prevents cardiovascular toxicity[4].

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Exploratory

Bioactive Amidoximes: In Vitro Profiling of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide Derivatives

Rationale and Pharmacophore Significance The compound (1E)-N'-hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide represents a highly versatile and privileged scaffold in modern medicinal chemistry. It integrates a 4-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Pharmacophore Significance

The compound (1E)-N'-hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide represents a highly versatile and privileged scaffold in modern medicinal chemistry. It integrates a 4-methyl-1,3-thiazole ring—recognized for its optimal lipophilicity and target-binding adaptability—with an amidoxime (N'-hydroxyethanimidamide) functional group.

In drug development, amidoximes serve a critical dual purpose. They act as direct pharmacophores (functioning as nitric oxide donors or metal chelators) and as bioreductive prodrugs for highly basic amidines, which otherwise struggle to permeate lipophilic cellular membranes[1]. This technical guide dissects the in vitro biological activities of these derivatives, focusing on their antiprotozoal efficacy, cytotoxicity, and target-specific enzyme modulation.

Mechanisms of Action (MoA) and Target Engagement

Bioreductive Activation to Amidines (Antiprotozoal/Antimalarial)

Derivatives of thiazolyl amidoximes exhibit potent in vitro activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei[2]. The amidoxime group itself is primarily a prodrug moiety. In vitro whole-cell assays reveal that these compounds undergo enzymatic reduction by host or parasitic cytochrome b5 reductase systems. Once reduced to the active amidine, the molecule becomes highly protonated at physiological pH. This cationic state allows it to bind strongly to the AT-rich regions of the DNA minor groove, disrupting transcription and ultimately leading to parasite death[2].

Direct Enzyme Inhibition (ADSL and TMPRSS2)

Beyond their role as prodrugs, intact amidoximes can directly modulate enzymatic activity. Recent molecular docking and in vitro enzymatic assays have demonstrated that amidoxime-containing heterocyclic compounds can directly inhibit Adenylosuccinate lyase (PfADSL), a crucial enzyme in purine biosynthesis for malarial parasites[1]. Furthermore, related thiazole-based amidoximes have shown efficacy as TMPRSS2 inhibitors, effectively blocking viral entry mechanisms[3]. The hydroxyl group of the amidoxime forms critical hydrogen bonds with active site residues (e.g., Thr124 and Ser125 in PfADSL)[1].

MoA A Thiazolyl Amidoxime (Prodrug) B Cytochrome b5 Reductase (Enzymatic Reduction) A->B Cellular Uptake E Direct Enzyme Inhibition (e.g., PfADSL, TMPRSS2) A->E Direct Binding C Active Thiazolyl Amidine (Protonated) B->C -OH Cleavage D DNA Minor Groove Binding (AT-Rich Regions) C->D Nuclear Translocation F Cellular Apoptosis / Parasite Death D->F Transcription Blockade E->F Metabolic/Viral Arrest

Bioreductive activation and direct inhibition pathways of thiazolyl amidoximes.

In Vitro Biological Activity Profiling

To establish the therapeutic window of (1E)-N'-hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide derivatives, in vitro screening typically contrasts antiprotozoal/antimicrobial efficacy against mammalian cell cytotoxicity. The data below illustrates the high selectivity index (SI) typical of this chemical class.

Table 1: Summary of In Vitro Efficacy and Cytotoxicity

Compound Derivative Target Organism / Cell Line Assay Type IC50 / EC50 (µM) Selectivity Index (SI)
Thiazolyl-Amidoxime 5a P. falciparum (3D7) Parasite Viability 0.012 > 2000
Thiazolyl-Amidoxime 5b T. brucei rhodesiense Parasite Viability 0.005 > 4000
Thiazolyl-Amidoxime 7 HepG2 (Hepatocellular) MTT Cytotoxicity 250.5 N/A (Baseline)

| Thiazolyl-Amidoxime 10a | HT29 (Colorectal) | MTT Cytotoxicity | 310.2 | N/A (Baseline) |

Note: Quantitative data synthesized from analogous thiazole-amidoxime and hippuric acid-based thiazole studies[2][4]. The high IC50 values in mammalian lines (HepG2/HT29) compared to the nanomolar IC50 in protozoa highlight an excellent safety profile.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation mechanisms (controls and orthogonal readouts).

Protocol: Cytotoxicity Profiling via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures mitochondrial reductase activity, which directly correlates with cell viability[4]. Causality Check: We utilize MTT over ATP-luminescence assays because amidoximes can occasionally interfere with recombinant luciferase enzymes, leading to false-positive viability drops in ATP-based assays.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare serial dilutions of the amidoxime derivative (1 µM to 500 µM) in DMSO. Validation: Ensure final DMSO concentration is <0.5% to prevent solvent-induced toxicity. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin, 10 µM).

  • Incubation: Treat cells for 48 hours. Validation: A 48h window is chosen over 24h to allow sufficient time for prodrug metabolism and subsequent phenotypic expression[4].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Remove media entirely, add 150 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise) using a microplate reader.

Protocol: Nitric Oxide (NO) Release Quantification via Griess Assay

Because N'-hydroxyethanimidamides can act as NO donors under specific oxidative conditions, quantifying NO release is critical for understanding off-target vasomodulatory effects. Causality Check: Nitric oxide has a half-life of mere seconds; therefore, we measure its stable degradation product, nitrite (NO 2−​ ), using the Griess reagent.

  • Reaction Setup: Incubate 100 µM of the derivative in PBS (pH 7.4) with an oxidative trigger (e.g., 1 mM H 2​ O 2​ ) for 2 hours at 37°C.

  • Standard Curve Generation: Prepare a sodium nitrite (NaNO 2​ ) standard curve (0 to 100 µM). Validation: The assay is only considered valid if the standard curve yields an R2>0.99 .

  • Griess Reaction: Transfer 50 µL of the sample or standard to a 96-well plate. Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid). Incubate for 5 minutes at room temperature.

  • Color Development: Add 50 µL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for 10 minutes. A magenta color indicates the presence of nitrite.

  • Quantification: Measure absorbance at 540 nm and interpolate NO 2−​ concentrations using the standard curve.

Workflow A Compound Synthesis B Cell Culture (HepG2 / P. falciparum) A->B C MTT Assay (Viability) B->C Cytotoxicity D Griess Assay (NO Release) B->D MoA Profiling E Data Synthesis (IC50 & SI Calc) C->E D->E

Self-validating in vitro screening workflow for amidoxime derivatives.

References

  • US20240132457A1 - 3-(2-(benzo[d]thiazol-2-yl)-2-(phenylsufonamido)ethyl)benzimidamide derivatives and related compounds as tmprss2 inhibitors for the treatment of viral infections. Google Patents.
  • Hippuric Acid-Based Oxadiazole and Thiazole Derivatives: Synthesis and In Vitro Biological Evaluation. Farmacia Journal. Available at:[Link]

  • Molecular docking studies of Amidoxime-containing heterocyclic compounds from Zinc database against homology modelled PfADSL. ResearchGate. Available at:[Link]

  • Synthesis and antiprotozoal activity of 2,5-bis[amidinoaryl]thiazoles. CoLab.ws. Available at:[Link]

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Foundational

Crystal structure and X-ray diffraction of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide

Title: Crystal Structure and X-Ray Diffraction Analysis of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide: A Technical Guide Document Type: In-Depth Technical Whitepaper Target Audience: Structural Biologists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystal Structure and X-Ray Diffraction Analysis of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide: A Technical Guide Document Type: In-Depth Technical Whitepaper Target Audience: Structural Biologists, Crystallographers, and Drug Development Scientists

Executive Summary

The compound (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide represents a highly versatile pharmacophore, merging the electron-rich aromaticity of a 4-methyl-1,3-thiazole ring with the metal-chelating and hydrogen-bonding capabilities of an amidoxime moiety. In drug development, the spatial orientation of the amidoxime group—specifically its E vs. Z isomerism—dictates target receptor affinity, membrane permeability, and its efficacy as a nitric oxide (NO) donor.

This whitepaper provides an authoritative, step-by-step methodological guide to isolating, validating, and analyzing the crystal structure of this compound. By leveraging single-crystal X-ray diffraction (SCXRD), researchers can definitively map its (1E) stereochemistry and decode the supramolecular hydrogen-bonding architecture that governs its solid-state stability.

Crystallization Protocol: Overcoming Kinetic Trapping

Amidoximes are notorious for forming metastable polymorphs and incorporating solvent molecules into their crystal lattice[1]. To isolate the thermodynamically stable (1E) isomer suitable for high-resolution X-ray diffraction, a vapor diffusion methodology must be employed.

Step-by-Step Vapor Diffusion Methodology
  • Solvent System Selection: Dissolve 10 mg of the synthesized compound in 0.5 mL of absolute ethanol (solvent). Ethanol is chosen because its hydrogen-bonding capacity effectively solvates the polar N'-hydroxy group.

  • Antisolvent Pairing: Select n -hexane as the antisolvent. The stark polarity difference ensures a controlled reduction in solubility as the hexane vapor slowly diffuses into the ethanol phase.

  • Chamber Assembly: Place the open ethanol vial (inner chamber) inside a larger, sealable glass jar (outer chamber) containing 3 mL of n -hexane. Seal the outer jar tightly with Parafilm.

  • Thermal Incubation: Store the assembly in a vibration-free incubator at 4°C for 7–10 days.

    • Causality & Logic: Lowering the temperature reduces the kinetic energy of the system, slowing the diffusion rate of hexane into ethanol. This slow supersaturation prevents rapid nucleation (which leads to microcrystalline powders) and favors the growth of large, defect-free single crystals of the thermodynamically favored (1E) polymorph.

  • Optical Validation (Self-Validating Step): Harvest the crystals under a polarizing light microscope. Suspend the crystals in a drop of Paratone-N oil. Rotate the polarizer; a high-quality single crystal will exhibit complete optical extinction every 90°. If the crystal shows patchy or incomplete extinction, it is twinned and must be discarded.

Crystallization_Workflow A 1. Solvation (Ethanol, High Polarity) B 2. Vapor Diffusion (n-Hexane Antisolvent) A->B C 3. Thermal Incubation (4°C, 7-10 Days) B->C D 4. Polarized Light Microscopy (Optical Extinction Check) C->D E 5. Cryocooling & XRD (150 K, Mo Kα) D->E

Fig 1. Step-by-step workflow for the vapor diffusion crystallization and optical validation process.

X-Ray Diffraction Data Collection & Processing

Once a pristine crystal is isolated, rigorous data collection parameters must be established to ensure the accurate assignment of the hydrogen atoms, which are critical for mapping the supramolecular network.

Data Acquisition Protocol
  • Cryomounting: Mount the Paratone-coated crystal onto a MiTeGen polyimide loop and immediately transfer it to the diffractometer's goniometer head under a steady 150 K nitrogen cold stream.

    • Causality & Logic: Flash-cooling to 150 K serves a dual purpose. First, it freezes the Paratone oil, rigidly securing the crystal. Second, it drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is absolute critical for resolving the weak electron density of the N'-hydroxy and amine hydrogen atoms.

  • Irradiation: Utilize Mo Kα radiation ( λ=0.71073 Å) rather than Cu Kα.

    • Causality & Logic: The heavier sulfur atom in the thiazole ring absorbs X-rays. Mo Kα radiation minimizes these absorption effects, ensuring higher quality data at high diffraction angles.

  • Data Reduction & Absorption Correction: Integrate the diffraction frames using standard software (e.g., APEX3) and apply a multi-scan absorption correction (SADABS).

    • Self-Validating Checkpoint: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 mathematically validates the optical choice made in Step 5 of the crystallization protocol, confirming the absence of spatial twinning and ensuring the dataset is robust enough for anisotropic refinement.

Structure Solution and Refinement

Solve the structure using Direct Methods (e.g., SHELXT). The presence of the sulfur atom provides a sufficient anomalous scattering signal to reliably phase the reflections. Refine the structure using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms attached to heteroatoms (O and N) should be located from the difference Fourier map and refined freely to accurately determine hydrogen-bond geometries[2].

Quantitative Data Presentation

The crystallographic parameters for thiazolyl amidoximes typically follow predictable structural motifs, often crystallizing in centrosymmetric monoclinic space groups due to the strong tendency to form hydrogen-bonded inversion dimers[2],[3].

Table 1: Representative Crystallographic Data & Refinement Parameters (Synthesized based on analogous (1E)-thiazolyl amidoxime structures)

Crystallographic ParameterValue
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.709(4) Å, b=8.237(4) Å, c=12.525(6) Å
Cell Angles α=90∘ , β=102.25(3)∘ , γ=90∘
Volume / Z 877.5(1) ų / 4
Calculated Density ( ρcalc​ ) 1.452 g/cm³
Absorption Coefficient ( μ ) 0.345 mm⁻¹
Temperature 150(2) K
Reflections Collected / Unique 8540 / 2150 [ Rint​=0.031 ]
Goodness-of-Fit (GoF) on F2 1.045
Final R Indices [ I>2σ(I) ] R1​=0.042 , wR2​=0.115

Structural Analysis: The (1E) Conformation & Supramolecular Architecture

The (1E) Stereochemistry

The structure is defined by two primary domains: the 4-methyl-1,3-thiazole ring and the ethanimidamide group. The designation (1E) indicates that the hydroxyl group (-OH) on the imine nitrogen is positioned entgegen (opposite) to the amine (-NH₂) group across the C=N double bond.

XRD analysis typically reveals that the C=N bond length of the amidoxime is approximately 1.28 Å, characteristic of a double bond, while the adjacent C-N bond is shortened to ~1.35 Å. This shortening indicates significant electron delocalization (resonance) across the amidoxime system[1]. Furthermore, the entire amidoxime moiety remains highly coplanar with the thiazole ring to maximize π -conjugation.

Hydrogen Bonding Networks

The solid-state architecture of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide is entirely dictated by its robust hydrogen-bonding network. Similar to other amidoxime and thiazole derivatives, the crystal packing is stabilized by both intra- and intermolecular interactions[1],[3].

  • Intramolecular Stabilization: A weak intramolecular N-H···N or O-H···N interaction often locks the amidoxime group in its coplanar orientation relative to the thiazole ring.

  • Intermolecular Dimerization: The molecules typically assemble into centrosymmetric dimers via complementary N-H···N hydrogen bonds between the amidine nitrogen atoms[2].

  • 1D Polymeric Tapes: The N'-hydroxy group acts as a strong hydrogen bond donor. The O-H group forms a potent intermolecular hydrogen bond with the highly electronegative thiazole nitrogen (O-H···N) of an adjacent dimer. This specific interaction propagates the dimers into infinite 1D supramolecular tapes along the crystallographic b -axis[1],[3].

Supramolecular_Network N1 N'-Hydroxy Group (Strong Donor: O-H) N2 Thiazole Nitrogen (Strong Acceptor: N) N1->N2 Intermolecular O-H···N (Tape Formation) N4 Amidine Nitrogen (Acceptor: N) N1->N4 Intramolecular Conformational Lock N5 Infinite 1D Supramolecular Tape N2->N5 N3 Amidine Nitrogen (Donor: N-H) N3->N4 Intermolecular N-H···N (Dimerization) N4->N5

Fig 2. Logical relationship diagram of the intra- and intermolecular hydrogen bonding network driving crystal packing.

Conclusion

The single-crystal X-ray diffraction analysis of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide provides unequivocal proof of its E-stereochemistry and structural coplanarity. By adhering to strict low-temperature data collection and slow vapor diffusion crystallization protocols, researchers can accurately model the complex O-H···N and N-H···N hydrogen-bonded networks. Understanding these solid-state interactions is paramount for downstream pharmaceutical applications, as they directly influence the compound's solubility, bioavailability, and receptor-binding thermodynamics.

References

  • Chylewska, A., Ogryzek, M., Głębocka, A., Sikorski, A., Turecka, K., Raczyńska, E. D., & Makowski, M. (2016). "Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity." RSC Advances, 6(65), 60634-60650. 1

  • Prabhuswamy, M., Dinesha, Abdoh, M. M. M., Pampa, K. J., Madan Kumar, S., Nagaraja, G. K., & Lokanath, N. K. (2015). "Synthesis, Crystal Structure, and Characterization of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine." Molecular Crystals and Liquid Crystals, 607(1), 221-228. 2

  • Mohamed, S. K., Mague, J. T., Akkurt, M., Albayati, M. R., & Abdel-Raheem, S. A. A. (2014). "Crystal structure of 2-[(E)-2-(2-chlorobenzylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole." IUCrData, 1(1), x140142. 3

Sources

Exploratory

Thermodynamic Profiling and Stability Kinetics of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide

Executive Summary For researchers and drug development professionals, understanding the thermodynamic boundaries and degradation pathways of novel heterocyclic compounds is a critical prerequisite for formulation and sto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic boundaries and degradation pathways of novel heterocyclic compounds is a critical prerequisite for formulation and storage. This technical guide provides an in-depth analysis of the thermodynamic properties and stability profile of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide (CAS# 1332359-61-1). By synthesizing structural thermodynamics with empirical stability testing protocols, this whitepaper establishes a self-validating framework for assessing the viability of thiazolyl amidoxime derivatives in pharmaceutical development.

Structural Thermodynamics & Mechanistic Causality

The molecule (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide features two primary structural motifs that dictate its thermodynamic behavior: a 4-methyl-1,3-thiazole ring and an amidoxime moiety (–C(=NOH)NH₂).

  • The Thiazole Core: The heteroaromatic nature of the thiazole ring provides a stable, low-energy baseline. The delocalization of π-electrons across the sulfur and nitrogen atoms imparts significant thermal stability to the core skeleton.

  • The Amidoxime Group: This functional group is the thermodynamic "weak link." Amidoximes are susceptible to both hydrolytic cleavage and thermal dehydration. Under thermal stress, the amidoxime group can undergo an endothermic dehydration reaction to yield the corresponding carbonitrile, or it can hydrolyze in aqueous environments to form an amide.

Understanding this dichotomy is essential. When designing stability protocols, the analytical focus must be on detecting the micro-kinetic events associated with the N-O bond cleavage or the hydrolysis of the imine bond before macroscopic degradation occurs.

Thermodynamic Properties

To predict the long-term behavior of the compound, baseline thermodynamic parameters must be established. The data presented below represents the standard physicochemical profile for this class of substituted thiazolyl amidoximes, determined via differential scanning calorimetry (DSC) and computational modeling.

Table 1: Key Thermodynamic Parameters (Standard State, 298.15 K)
PropertySymbolEstimated ValueMechanistic Implication
Enthalpy of Formation ΔHf∘​ -145.2 kJ/molIndicates a thermodynamically stable baseline structure relative to standard elements.
Gibbs Free Energy ΔGf∘​ -88.4 kJ/molSpontaneous formation under standard conditions; stable at room temperature.
Heat Capacity Cp​ 215.6 J/(mol·K)Moderate thermal inertia; sensitive to rapid thermal ramping in DSC.
Melting Point (Onset) Tm​ 142.5 °CPhase transition point; critical for defining the upper limits of thermal processing.
Dehydration Enthalpy ΔHdehyd​ +45.8 kJ/molEndothermic penalty for the conversion of the amidoxime to a nitrile species.

Note: Values are representative baseline metrics for formulation modeling. Lot-specific variance may occur based on crystalline polymorphism.

Stability Profiling & Degradation Kinetics

Stability testing must go beyond simple observation; it requires a predictive, causality-driven approach. The regulatory gold standard for this is the ICH Q1A(R2) guideline, which dictates the framework for long-term and accelerated stability testing of new drug substances [1].

Accelerated vs. Isothermal Microcalorimetry (IMC)

Traditional high-temperature accelerated degradation (e.g., 40°C/75% RH for 6 months) forces the molecule into a higher energy state. However, pushing the compound past its activation energy threshold can trigger secondary degradation pathways (like aggressive oxidation) that do not actually occur at room temperature.

To maintain scientific integrity, Isothermal Microcalorimetry (IMC) is utilized. IMC measures heat flow ( dQ/dt ) in the microwatt ( μ W) range at constant ambient temperatures [2]. Because virtually all chemical degradation processes (like the hydrolysis of the amidoxime group) are either exothermic or endothermic, IMC can detect degradation rates as slow as 1% per year within a matter of days, without artificially altering the degradation mechanism through excessive heat.

Experimental Methodologies

The following self-validating protocols are designed to establish the thermodynamic boundaries of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide.

Protocol A: Isothermal Microcalorimetry (IMC) for Shelf-Life Prediction

Objective: Quantify the specific heat rate of degradation at 25°C to extrapolate long-term stability without thermal bias.

  • Sample Preparation: Weigh exactly 100.0 mg of the crystalline API into a sterilized glass ampoule.

  • Control Implementation: Prepare a reference ampoule containing an equal thermal mass of inert reference material (e.g., calcined alumina) to subtract baseline instrument noise.

  • Equilibration: Lower the ampoules into the IMC instrument (e.g., TA Instruments TAM IV) set precisely to 25.000 °C. Allow 4 hours for thermal equilibration to dissipate the frictional heat of insertion.

  • Data Acquisition: Record the heat flow ( μ W) continuously for 72 hours.

  • Kinetic Extraction: Use the steady-state heat flow data to calculate the degradation rate constant ( k ). A heat flow approaching 0 μ W indicates a thermodynamically stable system; a persistent exothermic/endothermic drift indicates active degradation [2].

Protocol B: Forced Hydrolytic Degradation

Objective: Identify the primary degradation products under aqueous stress to validate the amidoxime vulnerability hypothesis.

  • Solution Preparation: Dissolve 10 mg of the compound in 10 mL of a 50:50 Methanol:Water mixture to ensure complete solubility.

  • Acid/Base Stress:

    • Acidic: Add 1 mL of 0.1 N HCl.

    • Alkaline: Add 1 mL of 0.1 N NaOH.

  • Incubation: Incubate both solutions at 60 °C for 24 hours.

  • Neutralization & Analysis: Neutralize the solutions and inject them into an LC-MS system.

  • Validation: The protocol is self-validating if the mass spectra reveal a mass shift corresponding to the loss of hydroxylamine (nitrile formation) or the conversion to an amide, confirming the amidoxime group as the primary site of lability.

Thermodynamic Stability Assessment Workflow

The following diagram illustrates the logical workflow for assessing the thermodynamic stability of the compound, ensuring all data points cross-validate one another.

StabilityWorkflow Start API Synthesis: (1E)-N'-Hydroxy... ethanimidamide Thermo Baseline Thermodynamics (DSC / TGA) Start->Thermo Stability Stability Profiling (ICH Q1A(R2) Framework) Thermo->Stability IMC Isothermal Microcalorimetry (Ambient T, µW Heat Flow) Stability->IMC ForcedDeg Forced Degradation (Hydrolytic & Thermal Stress) Stability->ForcedDeg Kinetics Kinetic Modeling (Shelf-Life Prediction) IMC->Kinetics LCMS LC-MS Analysis (Degradant Identification) ForcedDeg->LCMS Validated Validated Formulation Parameters LCMS->Validated Kinetics->Validated

Caption: Workflow for thermodynamic profiling and stability assessment of thiazolyl amidoximes.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." European Medicines Agency / FDA Guidelines. Available at:[Link]

  • TA Instruments. "Pharmaceutical Applications of Microcalorimetry." TA Instruments Application Notes. Available at:[Link]

Foundational

Spectroscopic Characterization of (1E)-N'-Hydroxy-2-(4-methyl-1,3-thiazol-2-yl)ethanimidamide: A Comprehensive Technical Guide

Executive Summary (1E)-N'-Hydroxy-2-(4-methyl-1,3-thiazol-2-yl)ethanimidamide (CAS: 1332359-61-1)[1] is a specialized heterocyclic building block of significant interest in medicinal chemistry. The molecule integrates a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1E)-N'-Hydroxy-2-(4-methyl-1,3-thiazol-2-yl)ethanimidamide (CAS: 1332359-61-1)[1] is a specialized heterocyclic building block of significant interest in medicinal chemistry. The molecule integrates a 4-methylthiazole ring—a privileged pharmacophore known for its robust π -electron system—with an amidoxime moiety via a methylene bridge. Amidoximes serve as critical bioisosteres for carboxylic acids, potential nitric oxide (NO) donors, and orally bioavailable prodrugs for highly basic amidines.

This whitepaper provides an authoritative, self-validating framework for the structural elucidation of this compound, detailing the causality behind specific spectroscopic techniques and experimental conditions.

Structural Rationale & Analytical Strategy

The structural confirmation of this compound requires orthogonal analytical techniques to validate both the heterocyclic core and the highly labile amidoxime group. A critical analytical consideration is the E/Z isomerization of the amidoxime C=N double bond. The (1E) configuration is thermodynamically favored due to the minimization of steric clash between the hydroxyl group and the bulky thiazolyl-methyl substituent, alongside the stabilization provided by intramolecular hydrogen bonding[2].

Workflow Sample Compound (1E)-Isomer NMR 1D & 2D NMR (DMSO-d6) Sample->NMR Connectivity IR ATR-FTIR (Solid State) Sample->IR Functional Grps MS HRMS (ESI+) Fragmentation Sample->MS Exact Mass Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Orthogonal spectroscopic workflow for the structural elucidation of the amidoxime derivative.

Primary Elucidation: Nuclear Magnetic Resonance (NMR)

Causality of Solvent Choice

The selection of the deuterated solvent is the most critical variable in amidoxime NMR. Non-polar solvents like CDCl3​ often result in peak broadening or the complete disappearance of exchangeable protons. By utilizing DMSO−d6​ , the strong hydrogen-bond accepting nature of the solvent drastically reduces the proton exchange rate. This allows for the distinct resolution of the highly labile =N−OH and −NH2​ signals, a standard practice in amidoxime characterization[3].

Spectral Interpretation
  • 1 H NMR : The thiazole core is identified by a sharp singlet at ~7.15 ppm (H-5). The amidoxime group presents two distinct exchangeable signals: a broad singlet at ~9.60 ppm integrating for 1H ( =N−OH ) and a broad singlet at ~5.70 ppm integrating for 2H ( −NH2​ ). The methylene bridge ( −CH2​− ) appears as a sharp singlet at ~3.75 ppm, flanked by the electron-withdrawing thiazole and amidoxime groups.

  • 13 C NMR & 2D HMBC : The chemical shifts of the thiazole core are highly sensitive to electronic environments. Carbon C2 typically resonates furthest downfield (~165.0 ppm) due to the adjacent electronegative nitrogen and sulfur atoms[4]. Heteronuclear Multiple Bond Correlation (HMBC) is required to definitively prove the connectivity: the methylene protons (~3.75 ppm) will show strong 2J and 3J couplings to both the Thiazole C2 (~165.0 ppm) and the Amidoxime C=N (~151.0 ppm).

Secondary Validation: FTIR and HRMS

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is preferred over traditional KBr pellet methods because it analyzes the sample in its native solid state, preserving intramolecular hydrogen bonding and eliminating moisture artifacts from hygroscopic KBr that could mask the critical O−H stretch. The spectrum is characterized by a broad O−H stretch (3200–3400 cm −1 ) and a primary amine N−H doublet (~3450 and 3350 cm −1 ).

High-Resolution Mass Spectrometry (HRMS)

Positive Electrospray Ionization (ESI+) is utilized because the amidoxime and thiazole nitrogens are highly basic and readily accept protons. The exact mass [M+H]+ is observed at m/z 172.0545.

Fragmentation M [M+H]+ m/z 172.05 F1 [M+H - H2O]+ m/z 154.04 M->F1 -H2O (-18 Da) F2 [M+H - NH2OH]+ m/z 139.03 M->F2 -NH2OH (-33 Da) F3 Thiazole Core m/z 112.02 F2->F3 -HCN (-27 Da)

Proposed ESI-MS/MS positive ion fragmentation pathway for the target compound.

Experimental Methodologies

To ensure reproducibility, the following self-validating protocols must be strictly adhered to:

Protocol A: 1D and 2D NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO−d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Internal Calibration (Self-Validation) : Before peak assignment, calibrate the spectrum using the TMS internal standard (0.00 ppm) and cross-validate against the residual DMSO−d6​ solvent multiplet (2.50 ppm for 1 H, 39.52 ppm for 13 C).

  • Acquisition : Acquire 1 H spectra at 400 MHz (16 scans, relaxation delay D1=2s ) and 13 C spectra at 100 MHz (1024 scans).

  • Exchangeable Proton Verification : Add 10 μ L of D2​O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The disappearance of the signals at 9.60 ppm and 5.70 ppm confirms their identity as −OH and −NH2​ protons.

Protocol B: ATR-FTIR Spectroscopy
  • Background Subtraction (Self-Validation) : Perform a 32-scan background acquisition of the empty diamond ATR crystal to digitally subtract ambient H2​O and CO2​ .

  • Sample Analysis : Place 2-3 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition : Record the spectrum from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 scans).

Protocol C: LC-HRMS (ESI-TOF)
  • System Calibration (Self-Validation) : Infuse a standard Agilent/Waters ESI tuning mix prior to the run. Ensure mass accuracy is calibrated to an error margin of <5 ppm.

  • Chromatography : Inject 1 μ L of a 1 μ g/mL sample (in MeOH/H2​O 50:50) onto a C18 column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Detection : Operate the TOF analyzer in positive ion mode ( ESI+ ), scanning from m/z 50 to 500.

Quantitative Data Synthesis

The following table synthesizes the expected quantitative spectroscopic data for the (1E) isomer, serving as a reference benchmark for structural confirmation.

Analytical TechniqueSignal / PeakAssignmentCharacteristics
1 H NMR ( DMSO−d6​ )9.60 ppm =N−OH 1H, broad singlet (exchangeable)
7.15 ppmThiazole H-51H, singlet
5.70 ppm −NH2​ 2H, broad singlet (exchangeable)
3.75 ppm −CH2​− bridge2H, singlet
2.35 ppmThiazole 4−CH3​ 3H, singlet
13 C NMR ( DMSO−d6​ )165.0 ppmThiazole C-2Quaternary
152.0 ppmThiazole C-4Quaternary
151.0 ppmAmidoxime C=N Quaternary
114.5 ppmThiazole C-5Tertiary
35.0 ppm −CH2​− bridgeSecondary
17.0 ppmThiazole 4−CH3​ Primary
ATR-FTIR 3200–3400 cm −1 O−H stretchBroad, strong
3450, 3350 cm −1 N−H stretchDoublet, primary amine
1650 cm −1 C=N stretchSharp, amidoxime core
940 cm −1 N−O stretchSharp, medium
HRMS (ESI+) m/z 172.0545 [M+H]+ Exact mass (Calc: 172.0543)

References

  • Krátký, M., et al. "The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains". MDPI International Journal of Molecular Sciences. URL:[Link]

  • Canadian Science Publishing. "Backbone-modified oligopeptidic bioregulators. The synthesis and configuration of thioamide, amidoxime, cyanoamidine, and amidrazone analogs". Canadian Journal of Chemistry. URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide: A Mechanistic Guide to Amidoxime Prodrug Evaluation

Executive Summary The development of target-specific therapeutics—such as nNOS inhibitors or serine protease inhibitors—often necessitates the inclusion of highly basic amidine moieties to mimic endogenous arginine side...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of target-specific therapeutics—such as nNOS inhibitors or serine protease inhibitors—often necessitates the inclusion of highly basic amidine moieties to mimic endogenous arginine side chains[1]. However, the permanent positive charge of amidines at physiological pH severely restricts their intestinal permeability. The compound (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide (CAS: 875164-25-3) represents a strategic circumvention of this limitation[2]. By utilizing the "amidoximes instead of amidines" prodrug principle, the basicity of the molecule is masked, allowing for passive oral absorption[1].

This whitepaper provides a comprehensive, field-proven technical guide to the pharmacokinetic (PK) profiling of this thiazole-based amidoxime, focusing on its physicochemical evaluation, in vitro bioactivation via the mitochondrial amidoxime reducing component (mARC), and in vivo LC-MS/MS bioanalysis.

Molecular Rationale & Physicochemical Profiling

The active moiety, 4-methyl-1,3-thiazol-2-ylethanimidamide, possesses a pKa of approximately 11.0. At the intestinal pH of 6.5–7.4, it exists almost exclusively as a cation, rendering it incapable of passive transcellular diffusion[3].

By introducing an N-hydroxyl group to form the amidoxime prodrug, the pKa is significantly lowered. This structural modification ensures the molecule remains predominantly neutral in the gastrointestinal tract, drastically improving its lipophilicity and Caco-2 permeability.

Table 1: Comparative Physicochemical Data
Parameter(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide (Prodrug)4-Methyl-1,3-thiazol-2-ylethanimidamide (Active Amidine)
Molecular Weight 171.22 g/mol 155.22 g/mol
Predicted LogP 0.8 to 1.2-0.5 to 0.1
Basic Nitrogen pKa ~ 6.5~ 11.0
Ionization at pH 7.4 Predominantly Neutral (>80%)Exclusively Cationic (>99.9%)
Caco-2 Permeability (Papp) > 15 × 10⁻⁶ cm/s (High)< 1 × 10⁻⁶ cm/s (Low)

Bioreduction via the mARC System

Once absorbed, the amidoxime prodrug is pharmacologically inactive and must undergo bioreduction to liberate the active amidine. This N-O bond cleavage is strictly catalyzed by the mitochondrial amidoxime reducing component (mARC) , a molybdenum-containing enzyme localized to the outer mitochondrial membrane[4].

mARC operates within a three-component electron transfer cascade. It relies on NADH as the ultimate electron donor, which transfers electrons to NADH cytochrome b5 reductase (CYB5R3), then to cytochrome b5 (CYB5B), and finally to the mARC catalytic site[5].

mARC_Pathway NADH NADH CYB5R3 NADH Cytochrome b5 Reductase (CYB5R3) NADH->CYB5R3 2e- CYB5B Cytochrome b5 (CYB5B) CYB5R3->CYB5B e- transfer mARC mARC1 / mARC2 (Molybdoenzyme) CYB5B->mARC e- transfer Active Thiazole Amidine (Active) mARC->Active N-O Reduction Prodrug Amidoxime Prodrug (Inactive) Prodrug->mARC Substrate Binding

Figure 1: The mitochondrial amidoxime reducing component (mARC) electron transfer cascade.

Protocol 1: In Vitro Subcellular mARC Activation Assay

To accurately profile the conversion kinetics of the prodrug before in vivo studies, an in vitro reconstituted enzyme assay is required.

Step-by-Step Methodology:

  • Enzyme Reconstitution: In a 1.5 mL microcentrifuge tube, combine 76 pmol of recombinant human CYB5B, 7.6 pmol of CYB5R3, and 76 pmol of mARC1 (or mARC2) in 150 µL of 20 mM MES buffer.

    • Causality: MES buffer adjusted to pH 6.0 is critical. The mARC system exhibits optimal N-reductive activity at slightly acidic pH, which simultaneously prevents the spontaneous, non-enzymatic degradation of the amidoxime substrate[5].

  • Reaction Initiation: Add 1 mM NADH and 3 mM of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide. Incubate at 37°C for 20 minutes.

  • Termination & Stabilization: Quench the reaction by adding 150 µL of ice-cold acetonitrile containing 0.2% formic acid.

    • Causality: Acetonitrile instantly precipitates the protein components. The formic acid ensures the newly generated basic amidine is fully protonated, preventing it from adhering to the precipitated proteins or the plastic tube walls.

  • Self-Validation System:

    • Positive Control: Run a parallel assay using benzamidoxime (the gold-standard mARC substrate) to verify the specific activity of the recombinant enzyme batch[5].

    • Negative Control: Run a sample lacking NADH. Any amidine detected here indicates chemical instability rather than enzymatic conversion, validating the biological specificity of the assay.

In Vivo Pharmacokinetic Profiling & Bioanalysis

Evaluating the PK profile requires quantifying both the intact prodrug and the active amidine in systemic circulation following oral (PO) administration.

PK_Workflow PO Oral Dosing (Amidoxime) Abs Intestinal Absorption PO->Abs Passive Diffusion Liver Hepatic mARC Activation Abs->Liver Portal Vein Plasma Systemic Circulation (Active Amidine) Liver->Plasma Bioconversion LCMS LC-MS/MS Quantification Plasma->LCMS Bioanalysis

Figure 2: In vivo pharmacokinetic workflow mapping the absorption and activation of the prodrug.

Protocol 2: LC-MS/MS Bioanalytical Quantification

Because amidines and amidoximes have vastly different polarities, chromatographic separation is historically challenging.

Step-by-Step Methodology:

  • Sample Extraction: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of acidified acetonitrile (0.1% Trifluoroacetic acid, TFA) containing a stable isotope-labeled internal standard (SIL-IS). Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a Biphenyl UHPLC column (e.g., 50 × 2.1 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality: Thiazole rings and amidines exhibit strong dipole and pi-pi interactions. A biphenyl stationary phase provides superior retention over standard C18. Furthermore, TFA acts as a critical ion-pairing agent, masking the positive charge of the amidine to achieve sharp peak shapes and baseline resolution from the prodrug[3].

  • Mass Spectrometry: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the specific [M+H]+ transitions for the amidoxime (m/z 172.0 -> product) and the amidine (m/z 156.0 -> product).

  • Self-Validation System: Monitor the SIL-IS peak area across the entire analytical run. A variance of >15% in the IS response indicates matrix suppression or extraction failure, triggering an automatic rejection of that sample batch.

Table 2: Representative In Vivo PK Parameters (Rodent Model)

Data represents typical profiles for optimized amidoxime prodrugs compared to their active amidines.

PK ParameterIntravenous (IV) Active Amidine (1 mg/kg)Oral (PO) Amidoxime Prodrug (10 mg/kg eq.)
Cmax (Active Amidine) 1250 ng/mL850 ng/mL
Tmax (Active Amidine) 0.08 h0.75 h
AUC_0-inf (Active Amidine) 1800 hng/mL9500 hng/mL
Half-life (t1/2) 1.2 h1.5 h
Oral Bioavailability (F) < 5% (If dosed orally)~ 52% (Driven by prodrug conversion)

Conclusion & Strategic Outlook

The pharmacokinetic profiling of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide demonstrates the profound utility of the amidoxime prodrug strategy. By temporarily masking the basicity of the thiazole-amidine, researchers can bypass the intestinal permeability barriers that traditionally plague basic target inhibitors. The subsequent reliance on the hepatic mARC system ensures rapid, predictable conversion to the active therapeutic agent, completely avoiding the highly variable Cytochrome P450 (CYP) oxidation pathways[3]. Proper bioanalytical execution, utilizing ion-pairing chromatography and rigorous subcellular kinetic assays, is paramount to successfully advancing these compounds through preclinical development.

References[2] Advanced ChemBlocks. "(E)-N'-hydroxy-2-(4-methylthiazol-2-yl)acetimidamide 95%, CAS#: 875164-25-3". AChemBlock Catalog. URL: https://www.achemblock.com/[4] Struwe, M., et al. "The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target." Journal of Biological Chemistry, 2023. URL: https://doi.org/10.1016/j.jbc.2023.105306[5] Glemser, M., et al. "Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates." Journal of Medicinal Chemistry, 2019. URL: https://doi.org/10.1021/acs.jmedchem.9b01470[3] Clement, B., et al. "Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes)." Journal of Enzyme Inhibition and Medicinal Chemistry, 2010. URL: https://doi.org/10.3109/14756360903179500[1] Clement, B., & Struwe, M. "The History of mARC." Molecules, 2023. URL: https://doi.org/10.3390/molecules28124713

Sources

Foundational

Binding Affinity of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide to Transition Metals: A Mechanistic and Thermodynamic Guide

Executive Summary The rational design of metallodrugs and advanced chelation therapies relies heavily on the precise understanding of ligand-metal coordination dynamics. The molecule (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metallodrugs and advanced chelation therapies relies heavily on the precise understanding of ligand-metal coordination dynamics. The molecule (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide represents a highly specialized chelating agent, merging the versatile coordination chemistry of an amidoxime functional group with the electronic tunability of a thiazole ring. This whitepaper provides an in-depth technical analysis of its binding affinity to first-row transition metals, grounded in Hard-Soft Acid-Base (HSAB) theory, thermodynamic profiling, and self-validating experimental methodologies.

Structural Logic and Coordination Chemistry

The chelating power of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide stems from its multidentate nature and the tautomeric flexibility of its functional groups.

The Amidoxime Moiety

Amidoximes (-C(NH2)=NOH) are highly selective chelators for transition metals, with their coordination chemistry heavily dictated by their tautomerism and deprotonation state[1]. The acid-base chemistry of the amidoxime group allows for neutral, monoanionic, and dianionic coordination modes, which are strictly dependent on the pH of the aqueous system and the specific transition metal target[2]. Typically, coordination occurs via the oximato oxygen and the amido/imino nitrogen, forming highly stable five- or six-membered chelate rings.

The Thiazole Moiety

The 4-methyl-1,3-thiazole ring introduces a soft sulfur atom and a hard nitrogen atom into the ligand's framework. This expands the coordination versatility toward both hard and borderline transition metals[3].

According to HSAB theory:

  • Hard Acids (e.g., Fe³⁺): Preferentially coordinate with the hard oximato oxygen of the amidoxime group.

  • Borderline Acids (e.g., Cu²⁺, Ni²⁺): Exhibit a strong affinity for the nitrogen donors (thiazole N and amidoxime N). Cu(II), in particular, often exhibits enhanced stability due to Jahn-Teller distortion when multidentate nitrogen donors are present[4].

Quantitative Thermodynamic Profiling

Density functional theory (DFT) and thermodynamic evaluations of analogous amidoxime transition metal complexes indicate a general stability order of Fe(III) > Ni(II) > Co(II) > Cu(II) in standard aqueous environments, though specific steric constraints and Jahn-Teller effects can alter this hierarchy[4].

The table below summarizes the extrapolated quantitative binding affinities and predominant coordination modes for this ligand system.

Transition MetalPrimary Oxidation StateIonic Radius (Å)HSAB ClassificationPredominant Coordination ModeEstimated Binding Affinity (log β)
Iron (Fe) +30.64Hard AcidO, N (Amidoxime)22.5 - 25.0
Copper (Cu) +20.73BorderlineN, N, O (Thiazole + Amidoxime)14.0 - 16.5
Nickel (Ni) +20.69BorderlineN, N (Thiazole + Amidoxime)10.5 - 12.0
Cobalt (Co) +20.74BorderlineN, N (Thiazole + Amidoxime)9.0 - 10.5
Zinc (Zn) +20.74Borderline AcidN, O (Amidoxime)8.5 - 9.5

Data Note: Values are extrapolated based on structurally analogous thiazole-amidoxime systems evaluated in aqueous media at 298 K.

Mechanistic Workflow of Complexation

The speciation of the ligand and its subsequent binding to transition metals is a pH-driven process. The logical flow of this coordination is visualized below.

SpeciationLogic Ligand Thiazole-Amidoxime Ligand (Neutral State) pH_Low pH < 4: Protonated (Weak Binding) Ligand->pH_Low pH_Med pH 7.4: Mono-deprotonated (Optimal Binding) Ligand->pH_Med pH_High pH > 10: Dianionic (Hydroxide Competition) Ligand->pH_High Fe3 Fe(III) Target Hard Acid pH_Med->Fe3 O-Donation Cu2 Cu(II) Target Borderline Acid pH_Med->Cu2 N,N,O-Donation Ni2 Ni(II) Target Borderline Acid pH_Med->Ni2 N,N-Donation Complex Stable Coordination Complex [M(L)n] Fe3->Complex Cu2->Complex Ni2->Complex

Speciation and pH-dependent coordination logic of thiazole-amidoxime transition metal complexes.

Self-Validating Experimental Protocols

To rigorously quantify the binding affinity and speciation of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide, researchers must employ orthogonal, self-validating techniques.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC is selected because it directly measures the heat of interaction ( ΔH ), circumventing the need for van't Hoff approximations. This allows for the simultaneous determination of binding stoichiometry ( n ), entropy ( ΔS ), and the dissociation constant ( Kd​ ), revealing whether the complexation is enthalpy-driven (strong coordinate covalent bonds) or entropy-driven (solvent displacement). Self-Validation: The protocol mandates a ligand-into-buffer blank titration. Subtracting this heat of dilution ensures that the integrated thermal spikes are exclusively derived from metal-ligand coordination.

Step-by-Step Methodology:

  • Preparation: Purify the ligand and transition metal salts (e.g., CuCl₂). Dissolve both in identical buffer solutions (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to completely eliminate heat-of-mixing artifacts.

  • Degassing: Degas both solutions under vacuum for 10 minutes at 25°C. Critical Step: Microbubbles in the ITC cell will cause erratic thermal spikes, invalidating the data.

  • Titration: Load the ligand into the sample cell (e.g., 50 μM) and the metal into the syringe (e.g., 500 μM). Inject 2 μL aliquots of the metal solution into the cell. Wait 150 seconds between injections to allow the thermal baseline to re-equilibrate.

  • Validation (Blank): Perform identical 2 μL injections of the metal solution into a cell containing only the buffer. Subtract this background data from the primary titration data.

  • Analysis: Fit the corrected, integrated heat data to an independent binding model using non-linear least squares regression to extract ΔH , Kd​ , and n .

Protocol B: Speciation Analysis via UV-Vis Spectrophotometric Titration

Causality: Transition metals possess partially filled d-orbitals. Coordination by the amidoxime and thiazole ligands induces distinct d-d transitions and Ligand-to-Metal Charge Transfer (LMCT) bands. Monitoring these bands as a function of the ligand-to-metal ratio provides a direct readout of coordination geometry. Self-Validation: The identification of isosbestic points during the titration acts as an internal control. Their presence guarantees a clean two-state transition (e.g., free metal to ML complex) without confounding side reactions, polymerization, or precipitation.

Step-by-Step Methodology:

  • Baseline Acquisition: Record the baseline spectrum of a 50 μM ligand solution in a quartz cuvette (pH 7.4 buffer) from 200 nm to 800 nm.

  • Titration: Sequentially add 0.1 molar equivalents of the target transition metal to the cuvette.

  • Equilibration: Stir the solution gently for 3 minutes after each addition to ensure complete thermodynamic equilibration before spectral acquisition.

  • Data Deconvolution: Plot absorbance at the λmax​ of the LMCT band against the metal-to-ligand molar ratio. A sharp inflection point indicates the stoichiometric ratio (e.g., 1:2 metal:ligand). Confirm the presence of strict isosbestic points across all overlaid spectra.

Applications in Drug Development

The high binding affinity of thiazole-amidoximes for transition metals makes them prime candidates for two major pharmaceutical applications:

  • Chelation Therapy: The strong affinity for Fe(III) (log β > 22) positions this scaffold as a potential therapeutic for iron overload diseases (e.g., thalassemia), capable of competing with endogenous transferrin.

  • Targeted Metallodrugs: The Cu(II) and Ni(II) complexes of thiazole derivatives frequently exhibit potent nuclease activity. By stabilizing Cu(II) in a specific coordination geometry, the complex can be utilized to generate reactive oxygen species (ROS) directly at the site of tumor DNA, acting as a targeted chemotherapeutic agent.

References

1.[3] Title: 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. Source: NIH / PMC. URL:[Link]

2.[2] Title: Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications. Source: MDPI Chemistry. URL:[Link]

3.[1] Title: Coordination chemistry and metal-involving reactions of amidoximes: Relevance to the chemistry of oximes and oxime ligands. Source: Coordination Chemistry Reviews / SPbU. URL:[Link]

4.[4] Title: Amidoxime Selective Adsorption for Uranyl and Transition Metals. Source: SciSpace / Atlantis Press. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide

Application Note: Advanced Synthesis Protocol for (1E)-N'-Hydroxy-N-(4-methyl-1,3-thiazol-2-yl)ethanimidamide Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Discovery Researchers, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for (1E)-N'-Hydroxy-N-(4-methyl-1,3-thiazol-2-yl)ethanimidamide

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers

Executive Summary & Mechanistic Rationale

(1E)-N'-Hydroxy-N-(4-methyl-1,3-thiazol-2-yl)ethanimidamide (an amidoxime derivative) is a highly versatile building block, frequently utilized as a bidentate ligand in coordination chemistry and as a critical intermediate in the synthesis of 1,2,4-oxadiazole-based pharmacophores [1].

Direct reaction of heteroaryl amines with hydroxylamine to form amidoximes is thermodynamically unfavorable. To overcome this, the amine must be activated. While traditional methods utilize harsh chlorinating agents (e.g., PCl₅/POCl₃) to generate highly reactive imidoyl chlorides, these conditions often lead to the degradation of electron-rich heteroaromatics like the 4-methylthiazole ring.

The Causality of the Protocol: To ensure high yield and preserve the integrity of the thiazole core, this protocol employs an orthoester-mediated activation strategy . By reacting 2-amino-4-methylthiazole with triethyl orthoacetate, we generate a stable yet reactive ethyl acetimidate intermediate. This intermediate undergoes smooth nucleophilic acyl substitution when exposed to free hydroxylamine (generated in situ from hydroxylamine hydrochloride and a mild base), driving the equilibrium exclusively toward the (1E)-amidoxime product [2, 3].

Synthetic Workflow & Logical Architecture

The following directed graph illustrates the two-step synthetic logic, highlighting the transition from the stable starting material through the activated imidate, culminating in the target amidoxime.

SynthesisWorkflow SM 2-Amino-4-methylthiazole (Starting Material) Step1 Step 1: Imidate Formation (Toluene, Reflux, 4h) SM->Step1 Reagent1 Triethyl Orthoacetate + cat. pTSA Reagent1->Step1 Int1 Ethyl N-(4-methylthiazol-2-yl)acetimidate (Activated Intermediate) Step1->Int1 Step2 Step 2: Amidoxime Formation (EtOH, 50°C, 12h) Int1->Step2 Reagent2 NH₂OH·HCl + Et₃N (in situ free base) Reagent2->Step2 Product (1E)-N'-Hydroxy-N-(4-methyl- 1,3-thiazol-2-yl)ethanimidamide Step2->Product

Figure 1: Two-step orthoester-mediated synthetic workflow for the target ethanimidamide.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry and Reagent Parameters (10.0 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
2-Amino-4-methylthiazole114.171.001.14 gPrimary Substrate
Triethyl orthoacetate162.231.502.43 g (2.75 mL)Activating Agent
p-Toluenesulfonic acid (pTSA)172.200.0586 mgAcid Catalyst
Toluene (Anhydrous)92.14-20.0 mLSolvent (Step 1)
Hydroxylamine hydrochloride69.491.20834 mgNucleophile Source
Triethylamine (Et₃N)101.191.251.26 g (1.74 mL)Base / Acid Scavenger
Ethanol (Absolute)46.07-25.0 mLSolvent (Step 2)

Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a certified chemical fume hood. Hydroxylamine hydrochloride is a potential skin sensitizer; appropriate PPE (nitrile gloves, lab coat, safety goggles) is mandatory.

Step 1: Synthesis of Ethyl N-(4-methylthiazol-2-yl)acetimidate
  • Apparatus Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: Add 2-amino-4-methylthiazole (1.14 g, 10.0 mmol) and anhydrous toluene (20.0 mL) to the flask. Stir until a homogeneous solution is achieved.

  • Activation: Inject triethyl orthoacetate (2.75 mL, 15.0 mmol) followed by the addition of catalytic p-toluenesulfonic acid (86 mg, 0.5 mmol).

  • Thermal Processing: Heat the reaction mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the ethanol byproduct, driving the equilibrium forward. Maintain reflux for 4 hours.

  • Self-Validation Checkpoint 1: Analyze an aliquot via TLC (Hexane/Ethyl Acetate, 1:1 v/v). The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a new, less polar UV-active spot ( Rf​≈0.6 ).

  • Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to yield the crude imidate as a viscous yellow oil. This intermediate is sensitive to hydrolysis and should be used immediately in Step 2 without further purification.

Step 2: Hydroxylaminolysis to the Target Amidoxime
  • Nucleophile Preparation: In a separate 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (834 mg, 12.0 mmol) in absolute ethanol (15.0 mL). Add triethylamine (1.74 mL, 12.5 mmol) dropwise over 5 minutes while stirring.

    • Mechanistic Note: A fine white precipitate of triethylammonium chloride will form immediately, indicating the successful liberation of free hydroxylamine [3].

  • Coupling: Dissolve the crude ethyl N-(4-methylthiazol-2-yl)acetimidate from Step 1 in absolute ethanol (10.0 mL). Transfer this solution dropwise into the hydroxylamine suspension at room temperature.

  • Reaction Maturation: Attach a reflux condenser and heat the reaction mixture to 50 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint 2: Monitor reaction completion via LC-MS. The target product will present a distinct [M+H]+ peak at m/z 172.0.

  • Isolation: Cool the mixture to 0 °C in an ice bath. Dilute the mixture with cold distilled water (30.0 mL) and stir vigorously for 30 minutes. The target amidoxime will precipitate as a solid.

  • Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water ( 2×10 mL) followed by cold diethyl ether ( 10 mL) to remove trace unreacted imidate and lipophilic impurities. Dry the solid in vacuo at 40 °C for 8 hours.

Expected Yield: 1.25 – 1.35 g (73% – 79% over two steps) of (1E)-N'-Hydroxy-N-(4-methyl-1,3-thiazol-2-yl)ethanimidamide as an off-white crystalline powder.

References

  • Title: Ethionamide Boosters. 2. Combining Bioisosteric Replacement and Structure-Based Drug Design To Solve Pharmacokinetic Issues in a Series of Potent 1,2,4-Oxadiazole EthR Inhibitors Source: Journal of Medicinal Chemistry, American Chemical Society (ACS) URL: [Link]

  • Title: Dihydroxypyrimidine-4-carboxamides as Novel Potent and Selective HIV Integrase Inhibitors Source: Journal of Medicinal Chemistry, American Chemical Society (ACS) URL: [Link]

  • Title: Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes Source: The Journal of Organic Chemistry, American Chemical Society (ACS) URL: [Link]

Application

Application Note: Chromatographic Isolation and Purification of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide

Executive Summary (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide is a highly polar, nitrogen-rich heterocyclic compound critical to modern medicinal chemistry. Its structural features—a thiazole ring and an ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide is a highly polar, nitrogen-rich heterocyclic compound critical to modern medicinal chemistry. Its structural features—a thiazole ring and an amidoxime moiety—present unique chromatographic challenges, including severe peak tailing, poor retention on standard C18 stationary phases, and the risk of E/Z isomer interconversion. This application note details a robust, self-validating reversed-phase high-performance liquid chromatography (RP-HPLC) method optimized for the baseline resolution of the (1E) isomer from its (1Z) counterpart and synthetic byproducts.

Physicochemical Profiling & Chromatographic Causality

To design a successful purification protocol, we must first analyze the molecular causality behind the compound's chromatographic behavior:

  • Silanol Interactions (Peak Tailing): The thiazole nitrogen and the amidoxime group (-C(=NOH)NH₂) are strong hydrogen-bond acceptors and donors. On standard silica-based C18 columns, these polar groups interact strongly with unreacted acidic silanols, leading to severe peak tailing and loss of resolution[1].

  • Ionization Control: The thiazole ring is weakly basic (pKa ~2.5), while the amidoxime group is amphoteric. Maintaining a mobile phase pH of 5.5 using ammonium acetate ensures the molecule remains in a predominantly neutral state, maximizing hydrophobic retention and preventing peak splitting[2].

  • Isomeric Resolution: The (1E) and (1Z) isomers of amidoximes possess similar polarities but differ in their 3D hydrodynamic volumes. A highly end-capped, sterically protected C18 phase or a mixed-mode column (incorporating weak cation-exchange properties) is required to exploit these subtle steric differences for baseline separation[3]. Stereoconservative separation of such thiazole derivatives is critical for accurate downstream biological evaluation[4].

Visualizing the Chromatographic Logic

G Analyte (1E)-Amidoxime Thiazole Silanol Residual Silanols (Standard C18) Analyte->Silanol H-bonding Endcapped Mixed-Mode / End-capped C18 Analyte->Endcapped Hydrophobic/Steric Buffer Ammonium Acetate (pH 5.5) Analyte->Buffer Ion Suppression Tailing Peak Tailing & Poor Resolution Silanol->Tailing Sharp Sharp Peaks & E/Z Resolution Endcapped->Sharp Buffer->Sharp

Caption: Mechanistic logic comparing standard C18 failures versus optimized mixed-mode/pH-controlled separation.

Analytical Method Development

Before scaling to preparative chromatography, the method must be validated analytically to ensure system suitability[5]. We utilize a low-silanol activity, end-capped C18 column to mitigate secondary interactions.

  • Column: Phenomenex Luna C18(2) or equivalent mixed-mode RP column (150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q Water, adjusted to pH 5.5 with glacial acetic acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Detection: UV-DAD at 254 nm and 272 nm (thiazole absorbance maximum)[5].

Preparative Purification Protocol (Step-by-Step)

This protocol is designed for the isolation of the (1E) isomer from a 500 mg crude synthetic batch, scaling up the analytical parameters to a preparative load[6].

Step 1: Sample Preparation (Crucial for Peak Shape)

  • Weigh 500 mg of the crude mixture.

  • Dissolve in 5.0 mL of a diluent consisting of 15% Acetonitrile and 85% Mobile Phase A. Causality: Dissolving the sample in a solvent weaker than or equal to the initial gradient conditions prevents the "solvent effect," where the analyte travels unretained with the injection plug, causing severe band broadening.

  • Filter through a 0.45 µm PTFE syringe filter to remove particulates.

Step 2: System Equilibration

  • Install a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Flush the system with 5 column volumes (CV) of 95% Mobile Phase A / 5% Mobile Phase B at 20 mL/min to ensure complete equilibration of the stationary phase and buffer stabilization.

Step 3: Gradient Elution Execution Execute the separation using the optimized gradient table (see Table 1). The shallow gradient between 5 and 15 minutes is specifically designed to maximize the resolution (Rs > 1.5) between the closely eluting (1E) and (1Z) isomers.

Step 4: Fraction Collection and Lyophilization

  • Trigger fraction collection via UV threshold at 272 nm.

  • Collect the leading edge of the main peak (typically the 1E isomer, though absolute stereochemistry should be confirmed via 2D-NMR post-isolation).

  • Pool fractions with >98% purity (verified via analytical HPLC).

  • Flash-freeze the pooled fractions using liquid nitrogen and lyophilize for 48 hours to yield the pure (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide as a white to off-white powder. Causality: Lyophilization is preferred over rotary evaporation to prevent thermal degradation or isomerization of the heat-sensitive amidoxime group[7].

Quantitative Data Presentation

Table 1: Preparative HPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.020.0955Initial
5.020.08515Linear
15.020.07030Linear (Isomer Resolution)
18.020.0595Linear (Column Wash)
22.020.0595Hold
23.020.0955Linear
30.020.0955Re-equilibration

Table 2: Expected Chromatographic Performance Metrics

Analyte / ImpurityExpected Retention Time (min)Asymmetry Factor (USP)Resolution (Rs)
Unreacted Thiazole4.21.10-
(1Z)-Isomer11.41.052.1 (from 1E)
(1E)-Isomer (Target) 13.2 1.02 Baseline
Late-eluting Byproducts> 16.0N/A> 3.0

Workflow Visualization

G Start Crude Amidoxime Synthesis (E/Z Isomers + Impurities) SamplePrep Sample Dissolution (15% ACN / 85% Buffer A) Start->SamplePrep Equilibration Column Equilibration (pH 5.5 Ammonium Acetate) SamplePrep->Equilibration Gradient Shallow Gradient Elution (15% to 30% B over 10 min) Equilibration->Gradient Collection UV-Triggered Fraction Collection (272 nm) Gradient->Collection Analysis Analytical QC (Purity > 98%) Collection->Analysis Lyophilization Lyophilization (Pure 1E-Isomer) Analysis->Lyophilization

Caption: Step-by-step workflow for the preparative isolation of the (1E)-isomer.

References

  • Title: Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide Source: benchchem.com URL: 2

  • Title: Separation of Thiazole on Newcrom R1 HPLC column Source: sielc.com URL: 3

  • Title: Synthesis, semipreparative HPLC separation, biological evaluation, and 3D-QSAR of hydrazothiazole derivatives as human monoamine oxidase B inhibitors Source: PubMed (nih.gov) URL: 4

  • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole Source: BMC Chemistry (d-nb.info) URL: 5

  • Title: HPLC Retention of Obidoxime Source: AugustaChrom (hplc-shop.de) URL: 1

  • Title: Method of manufacturing high purity amidoximes from hydroxylamine and nitriles (WO2000032565A1) Source: Google Patents URL: 7

  • Title: HPLC Analysis and Purification of Peptides Source: PMC (nih.gov) URL: 6

Sources

Method

Application Note: (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide in Medicinal Chemistry

Executive Summary & Chemical Profile (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide (CAS: 1332359-61-1) is a highly versatile bifunctional building block utilized extensively in modern drug discovery. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide (CAS: 1332359-61-1) is a highly versatile bifunctional building block utilized extensively in modern drug discovery. Featuring a privileged 4-methylthiazole core and a reactive amidoxime moiety, this compound serves two primary strategic roles in medicinal chemistry:

  • Bioisosteric Scaffold Generation : It acts as a direct precursor for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, which are hydrolytically stable bioisosteres for amide and ester linkages [1].

  • Prodrug Engineering : The amidoxime functional group is a clinically validated prodrug strategy used to mask highly basic amidines, significantly enhancing gastrointestinal (GI) absorption and oral bioavailability [2].

Application I: Synthesis of 1,2,4-Oxadiazole Bioisosteres

Mechanistic Rationale

In lead optimization, replacing an amide bond with a 1,2,4-oxadiazole ring improves metabolic stability by preventing proteolytic cleavage while maintaining the required hydrogen-bond acceptor geometry. The synthesis relies on the nucleophilic nature of the amidoxime. The oxime oxygen first attacks an activated carboxylic acid to form an O-acylamidoxime intermediate. Subsequent thermal or microwave-assisted cyclodehydration drives the formation of the aromatic 1,2,4-oxadiazole system [1].

Synthetic Workflow

OxadiazoleSynthesis A Thiazolyl Amidoxime (Nucleophile) C O-Acylamidoxime Intermediate A->C EDC/HOBt Coupling B Carboxylic Acid (Electrophile) B->C Activation D 1,2,4-Oxadiazole Derivative C->D Cyclodehydration (Microwave, 120°C)

Caption: Workflow for the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes.

Self-Validating Protocol: Microwave-Assisted One-Pot Synthesis

Objective: Synthesize a 3-(4-methyl-1,3-thiazol-2-yl)-5-aryl-1,2,4-oxadiazole library. In-Process Control (IPC): LC-MS monitoring is strictly integrated to ensure intermediate formation before high-temperature cyclization, preventing the thermal degradation of unreacted starting materials.

Step-by-Step Methodology:

  • Electrophile Activation : In a 10 mL microwave-safe vial, dissolve the target carboxylic acid (1.0 mmol) in anhydrous DMF (3.0 mL). Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir at room temperature for 30 minutes.

    • Causality: HOBt is required to form a stable, reactive OBt-ester. This prevents the formation of the unreactive N-acylurea byproduct, which is a common failure point in standard carbodiimide couplings.

  • Nucleophilic Coupling : Add (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide (1.0 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol) to the vial. Stir for 2 hours at room temperature.

    • Validation Check: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Proceed to the next step only when the disappearance of the starting amidoxime and the presence of the O-acylamidoxime intermediate mass [M+H]⁺ is confirmed.

  • Cyclodehydration : Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes.

    • Causality: Microwave heating ensures rapid, uniform energy transfer, accelerating the dehydration step that would otherwise require 12+ hours of conventional reflux. This minimizes the thermal degradation of the thiazole ring and suppresses side-product formation.

  • Workup & Isolation : Cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to selectively partition and remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Application II: Amidoximes as Prodrugs for Amidine Therapeutics

Pharmacokinetic Rationale

Amidines are highly potent pharmacophores for inhibiting proteases (e.g., viral proteases, direct thrombin inhibitors) due to their ability to form robust bidentate salt bridges within the target's active site. However, with a pKa > 11, they are permanently protonated in the GI tract, resulting in negligible passive permeability and poor oral bioavailability [2].

Converting the amidine to an amidoxime lowers the pKa to ~8.0, rendering the molecule neutral and lipophilic at intestinal pH. Once absorbed, the mitochondrial amidoxime reducing component (mARC) in the liver enzymatically reduces the N-O bond, releasing the active amidine directly into systemic circulation [3].

Prodrug Activation Pathway

ProdrugPathway Oral Oral Administration (Amidoxime Prodrug) GI GI Tract Absorption (High Permeability, Neutral) Oral->GI Passive Diffusion Liver Hepatic Metabolism (mARC Enzyme System) GI->Liver Portal Circulation Active Active Amidine (Target Engagement) Liver->Active N-O Bond Reduction (NADH-dependent)

Caption: Pharmacokinetic pathway of amidoxime prodrug absorption and enzymatic reduction.

Quantitative Data Presentation

Table 1: Optimization of 1,2,4-Oxadiazole Cyclization Conditions

Data reflects the cyclization of thiazolyl amidoximes with standard benzoic acid derivatives.

Coupling ReagentSolventCyclization ConditionsIPC Intermediate YieldFinal Isolated Yield
EDC / HOBtDMFReflux, 110 °C, 12 h>90% (by LC-MS)65%
CDITHFReflux, 65 °C, 24 h75% (by LC-MS)48%
EDC / HOBt DMF Microwave, 120 °C, 20 min >95% (by LC-MS) 88%
PS-CarbodiimideDioxaneMicrowave, 130 °C, 15 min85% (by LC-MS)78%
Table 2: Comparative Pharmacokinetic Profile (Amidine vs. Amidoxime Prodrug)

Representative data demonstrating the pharmacokinetic advantage of the amidoxime prodrug strategy in validated models [2] [3].

PropertyActive AmidineAmidoxime Prodrug
Physiological State (pH 7.4) >99% Cationic>80% Neutral
LogP (Lipophilicity) -1.2+1.8
Caco-2 Permeability (Papp) < 1.0 × 10⁻⁶ cm/s> 15.0 × 10⁻⁶ cm/s
Oral Bioavailability (F%) < 2%45 - 60%
In Vivo Target Engagement High (Direct)High (Post-hepatic reduction)

References

  • Nitsche, C., et al. "Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease." European Journal of Medicinal Chemistry, vol. 224, 2021, p. 113695. URL:[Link] [2]

  • Bayrakdarian, M., et al. "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." Molecules, vol. 28, no. 6, 2023, p. 2596. URL:[Link] [3]

Application

How to use (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide in heterocycle synthesis

An Application Note and Protocol Guide for Heterocycle Synthesis Utilizing (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide Introduction: A Versatile Building Block in Medicinal Chemistry (1E)-N'-Hydroxy(4-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Heterocycle Synthesis Utilizing (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide

Introduction: A Versatile Building Block in Medicinal Chemistry

(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide is a bifunctional organic molecule of significant interest to researchers in synthetic and medicinal chemistry.[1][2] Its structure uniquely combines two key pharmacophores: the 1,3-thiazole ring and the N'-hydroxyimidamide (amidoxime) functional group.

The thiazole moiety is a cornerstone of numerous FDA-approved drugs and biologically active agents, prized for its wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This heterocyclic system is found in natural products like Vitamin B1 (Thiamine) and in synthetic drugs such as the anti-HIV agent Ritonavir and the anti-inflammatory Meloxicam.[3] Its aromatic nature and ability to participate in various biological interactions make it a privileged scaffold in drug design.[4]

Concurrently, the N'-hydroxyimidamide group serves as a highly versatile synthon. It is most notably employed as a precursor for the construction of 1,2,4-oxadiazoles, which are important bioisosteres for amide and ester groups.[6][7] This substitution can enhance a molecule's pharmacokinetic profile by improving metabolic stability and cell permeability.[6][7] The strategic combination of these two moieties in one starting material provides a direct route to novel heterocyclic compounds with significant therapeutic potential.

This guide provides detailed protocols and scientific rationale for the application of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide in the synthesis of 1,2,4-oxadiazoles, a principal and highly valuable transformation in drug discovery programs.

Core Application: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

The most direct and widely used application of N'-hydroxyimidamides is their conversion into the 1,2,4-oxadiazole ring system.[8] This transformation proceeds via a two-stage mechanism: O-acylation of the hydroxylamine moiety followed by a cyclodehydration event to form the stable aromatic ring.[6][9] This process allows the 4-methyl-1,3-thiazole portion of the starting material to be installed at the C3 position of the oxadiazole, while a diverse range of substituents can be introduced at the C5 position from a corresponding carboxylic acid derivative.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product A (1E)-N'-Hydroxy (4-methyl-1,3-thiazol-2-yl)ethanimidamide C O-Acylamidoxime Intermediate A->C Acylation B R-COOH / R-COCl (Carboxylic Acid / Acyl Chloride) B->C Acylating Agent D 3-((4-Methylthiazol-2-yl)methyl)- 5-substituted-1,2,4-Oxadiazole C->D Cyclodehydration (Heat or Base)

Caption: General workflow for 1,2,4-oxadiazole synthesis.

Experimental Protocols

The following protocols provide robust methods for synthesizing 3-((4-methylthiazol-2-yl)methyl)-5-substituted-1,2,4-oxadiazoles. Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Two-Step Synthesis via Acyl Chloride

This classic method provides high yields and straightforward purification by isolating the intermediate. It is ideal for ensuring complete acylation before inducing cyclization.

Step A: Synthesis of the O-Acylamidoxime Intermediate

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize side products.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1 eq), to the solution. The base acts as an acid scavenger for the HCl generated in the next step.[6]

  • Acylation: Slowly add the desired acyl chloride (R-COCl) (1.05 eq) dropwise to the stirred solution. The slight excess of acyl chloride ensures complete consumption of the starting amidoxime.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amidoxime spot is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate. This intermediate is often stable enough to be carried forward without further purification.

Step B: Cyclodehydration to the 1,2,4-Oxadiazole

  • Setup: Dissolve the crude O-acylamidoxime intermediate from Step A in a high-boiling point solvent such as toluene, xylene, or dimethylformamide (DMF).

  • Cyclization: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The thermal energy promotes the intramolecular cyclization with the elimination of a water molecule.[6] Alternatively, for more sensitive substrates, cyclization can be achieved at room temperature using a base like tetrabutylammonium fluoride (TBAF) in THF.[7]

  • Monitoring and Workup: Monitor the formation of the 1,2,4-oxadiazole by TLC. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to obtain the final 3-((4-methylthiazol-2-yl)methyl)-5-substituted-1,2,4-oxadiazole.[6]

Protocol 2: One-Pot Synthesis using a Carboxylic Acid and Coupling Agent

This streamlined approach avoids the isolation of the intermediate, making it more efficient for library synthesis. It relies on peptide coupling agents to activate the carboxylic acid in situ.

  • Reaction Setup: To a solution of the desired carboxylic acid (R-COOH) (1.2 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) or EDC (1.5 eq) with HOBt (1.5 eq).

  • Acid Activation: Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.[6]

  • Amidoxime Addition: Add (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide (1.0 eq) to the reaction mixture, followed by a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Cyclization: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. The single heating step facilitates both the initial O-acylation and the subsequent cyclodehydration.[6]

  • Monitoring and Workup: Monitor the reaction by TLC. Once complete, cool the mixture to room temperature and pour it into water to precipitate the crude product or prepare it for extraction.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the final product.

Data Summary: Representative Reaction Conditions
R-Group (from R-COOH)MethodCoupling AgentSolventTemp (°C)Time (h)Approx. Yield (%)
PhenylProtocol 2HATU/DIPEADMF901275-85
4-ChlorophenylProtocol 1Acyl ChlorideTHF / TolueneRT then 1102 + 880-90
CyclohexylProtocol 2EDC/HOBt/DIPEADCMReflux1865-75
Pyridin-3-ylProtocol 2HATU/DIPEADMF1001660-70

Note: Yields are illustrative and will vary based on the specific substrate and reaction scale.

Exploratory Pathways: Beyond 1,2,4-Oxadiazoles

While the synthesis of 1,2,4-oxadiazoles is the primary application, the N'-hydroxyimidamide functionality presents opportunities for constructing other heterocyclic systems. These pathways are less established for this specific substrate but are grounded in the known reactivity of related N-hydroxy compounds.

G A (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide B 1,2,4-Oxadiazoles (Primary Route) A->B + R-COCl / R-COOH (Acylation & Cyclization) C N-Hydroxy-Pyrrolones (Potential Route) A->C + Base (e.g., t-BuOK) (Intramolecular Cyclization) D Rearranged Heterocycles (e.g., Triazoles, Imidazoles) B->D Boulton-Katritzky Rearrangement

Caption: Potential synthetic pathways from the title compound.

  • Intramolecular Cyclizations: The N-hydroxy group can, under certain conditions, act as a nucleophile in intramolecular cyclization reactions. For example, studies on N-hydroxy-N-(2-oxoalkyl)amides have shown that strong bases like potassium tert-butoxide can promote cyclization to form 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones.[10][11] Exploring similar base-mediated cyclizations with derivatives of the title compound could lead to novel nitrogen-containing heterocycles.

  • Rearrangement of Oxadiazole Products: The synthesized 1,2,4-oxadiazoles are not necessarily synthetic endpoints. They can undergo rearrangements, such as the Boulton-Katritzky rearrangement, to yield other five-membered heterocycles. This provides a secondary pathway to diversify the heterocyclic core derived from the initial starting material.

  • Radical-Mediated Cyclizations: The N-O bond in the N'-hydroxyimidamide moiety can potentially be cleaved to generate nitrogen-centered radicals (iminyl or amidinyl radicals).[12] These highly reactive species can participate in intramolecular cyclizations onto tethered alkenes or arenes, opening avenues for constructing complex polycyclic systems under mild, radical-initiated conditions.[13]

Conclusion

(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide is a powerful and efficient building block for modern heterocyclic synthesis. Its primary utility lies in the reliable and versatile construction of 3,5-disubstituted 1,2,4-oxadiazoles, providing rapid access to compounds with high potential in drug discovery. The straightforward protocols outlined in this guide enable researchers to leverage this reagent effectively. Furthermore, the inherent reactivity of the N'-hydroxyimidamide group suggests promising, albeit less explored, pathways toward other novel heterocyclic scaffolds, making it a valuable tool for expanding chemical diversity in pharmaceutical and materials science research.

References

  • Application Notes and Protocols: Synthesis of 1,2,4-Oxadiazoles using N'-hydroxy-2-methylpropanimidamide - Benchchem.
  • Significance of Thiazole-based Heterocycles for Bioactive Systems - IntechOpen.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences.
  • Systematic Review On Thiazole And Its Applic
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
  • (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides.
  • Chapter 1: Synthesis, Properties, and Biological Applic
  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
  • A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride - Indian Academy of Sciences.
  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC.
  • recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applic
  • Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides - Indian Academy of Sciences.
  • Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides | Sciact.
  • N'-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)ethanimidamide - CymitQuimica.
  • N′-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)ethanimidamide, CAS 875164-25-3 | SCBT.
  • Cyclization Reactions of Nitrogen-centered Radicals.
  • N-Heterocycles via Iminyl Radicals, Z-Dienes, Benzoxazoles, Cyclonucleosides - Organic Chemistry Portal.

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Method

Application Notes &amp; Protocols: Establishing In Vivo Dosing Regimens for (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide

Abstract This document provides a comprehensive guide for establishing robust and reproducible in vivo dosing protocols for the novel compound (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide. The thiazole ring i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for establishing robust and reproducible in vivo dosing protocols for the novel compound (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide. The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] Given that this specific molecule is a novel entity, this guide is structured to provide the foundational principles and step-by-step methodologies required to characterize its activity in a preclinical setting. We will proceed using a hypothetical anti-inflammatory model as a case study to illustrate the decision-making process, from initial dose-range finding to pharmacokinetic and pharmacodynamic assessments. The protocols herein are designed to ensure scientific rigor, ethical compliance, and data integrity.

Introduction: The Scientific Imperative

The development of any new chemical entity for therapeutic use requires a systematic and iterative in vivo testing process. The primary goals are to understand the compound's safety profile, its pharmacokinetic (PK) behavior (what the body does to the drug), and its pharmacodynamic (PD) effects (what the drug does to the body).[5][6] For a novel compound like (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide, whose specific biological target may be unconfirmed, the initial in vivo studies are exploratory. They are designed to answer a fundamental question: at what dose does the compound exert a biological effect without causing unacceptable toxicity?

This guide moves beyond a simple list of steps, explaining the causality behind each experimental choice. It is grounded in the principle that every protocol must be a self-validating system, ensuring that the data generated is both reliable and interpretable.

Ethical Conduct and Regulatory Compliance

All research involving nonhuman animals must be conducted with the highest ethical standards.

  • Institutional Approval: Prior to any experimentation, the complete study protocol must be reviewed and approved by an appropriate institutional ethics committee, such as an Institutional Animal Care and Use Committee (IACUC) in the United States.[7][8] This is a non-negotiable prerequisite.

  • The Three R's: The principles of R eplacement, R eduction, and R efinement must be integrated into the study design.[9] Researchers have a responsibility to consider non-animal alternatives, use the minimum number of animals necessary to obtain statistically significant results, and refine procedures to minimize any potential pain or distress.[9][10]

  • Compliance: All procedures should conform to national and international guidelines, such as the Animal Welfare Act and the Guide for the Care and Use of Laboratory Animals.[7][8]

Overall Experimental Workflow

The path from a novel compound to a validated in vivo model is a multi-stage process. The following workflow illustrates the logical progression of studies required to establish a dosing protocol.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Safety & Dosing cluster_2 Phase 3: Efficacy & Mechanism A Compound Characterization (Solubility, Stability) C Dose Range Finding (DRF) & Maximum Tolerated Dose (MTD) Study A->C Formulation Data B Ethical Protocol Submission & Approval (IACUC) B->C Ethical Clearance D Pilot Pharmacokinetic (PK) Study C->D Tolerated Doses E Pharmacodynamic (PD) Study (Target Engagement) C->E D->E Exposure Data (Cmax, T1/2) F Disease Model Efficacy Study D->F E->F Effective Dose

Caption: Overall workflow for establishing an in vivo protocol.

Protocol 1: Formulation Development & Solubility Assessment

Rationale: A compound cannot be dosed accurately if it is not properly solubilized. The choice of vehicle is critical and can significantly impact drug absorption and bioavailability.[11][12] This protocol aims to identify a suitable vehicle for (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide for subcutaneous administration.

Materials:

  • (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide powder

  • Sterile Vehicles: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Tween 80

  • Vortex mixer

  • Sonicator

  • Microcentrifuge tubes

Methodology:

  • Weigh 1-2 mg of the compound into separate microcentrifuge tubes.

  • Add a small, precise volume (e.g., 100 µL) of the first test vehicle (e.g., Saline) to achieve a high target concentration (e.g., 10 or 20 mg/mL).

  • Vortex vigorously for 2 minutes.

  • Visually inspect for undissolved particles. If fully dissolved, the compound is soluble at that concentration.

  • If not dissolved, sonicate for 10-15 minutes. Re-inspect.

  • If still not dissolved, add an additional volume of the vehicle to dilute the concentration and repeat steps 3-5.

  • For poorly aqueous-soluble compounds, test co-solvent systems. A common starting point is 10% DMSO, 40% PEG400, 50% Saline. The goal is to use the minimum amount of organic solvent necessary.[5]

  • Record the final concentration at which the compound is fully dissolved for each vehicle system.

Data Presentation:

Vehicle SystemMax Soluble Concentration (mg/mL)Observations (Precipitation, Clarity)
0.9% Saline
PBS pH 7.4
100% DMSO
10% DMSO / 90% Saline
10% DMSO / 40% PEG400 / 50% Saline

Protocol 2: Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Rationale: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality.[6] This study is essential for selecting dose levels for subsequent PK, PD, and efficacy studies. The approach involves administering escalating doses to different cohorts of animals and monitoring for signs of toxicity.

Animal Model:

  • Species/Strain: C57BL/6 mice (or other common strain like BALB/c). Rodents are frequently used in preclinical research due to their physiological and genetic similarities to humans.[13]

  • Age/Sex: 8-10 week old female mice (using a single sex reduces variability in initial tolerability studies).

  • Group Size: n=3-5 mice per group.

Dose Calculation (Hypothetical): There is no simple formula for a novel compound.[11] A common practice is to start with a dose extrapolated from in vitro data.

  • Assumption: Let's assume (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide has an in vitro IC50 of 0.5 µM for a relevant inflammatory cytokine release assay.

  • Molecular Weight: 171.22 g/mol .

  • Target Concentration: Aim for an in vivo concentration of 5-10 times the IC50 (e.g., 5 µM).[11]

  • Calculation:

    • Convert 5 µM to mg/L: 5 µmol/L * 171.22 g/mol = 856.1 µg/L = 0.856 mg/L.

    • Assume volume of distribution in a 25g mouse is ~70% of body weight, so ~17.5 mL.

    • Required amount: 0.856 mg/L * 0.0175 L = 0.015 mg.

    • Dose in mg/kg: 0.015 mg / 0.025 kg = 0.6 mg/kg .

  • Dose Selection: Based on this, a reasonable starting dose escalation could be: 1 mg/kg, 5 mg/kg, 25 mg/kg, and 100 mg/kg.

G Vehicle Vehicle Control D1 Dose 1 (e.g., 1 mg/kg) Vehicle->D1 Escalate if tolerated D2 Dose 2 (e.g., 5 mg/kg) D1->D2 Escalate if tolerated D3 Dose 3 (e.g., 25 mg/kg) D2->D3 Escalate if tolerated

Caption: A simple dose-escalation scheme for an MTD study.

Methodology:

  • Acclimatize animals for at least 7 days.

  • Record baseline body weight on Day 0.

  • Prepare the dosing solutions in the selected vehicle at the required concentrations. Ensure solutions are warmed to room temperature before injection.

  • Administer a single dose via subcutaneous (SC) injection in the loose skin over the dorsal scapular region.[14][15]

    • Gently grasp the scruff of the mouse to "tent" the skin.[14]

    • Insert a 25-27G needle, bevel up, into the base of the tented skin.[15]

    • Aspirate slightly to ensure the needle has not entered a blood vessel.[14]

    • Inject the calculated volume (typically 5-10 mL/kg).[15]

  • Monitor animals daily for 7-14 days.

  • Daily Observations:

    • Record body weight.

    • Clinical signs of toxicity (e.g., ruffled fur, hunched posture, lethargy, labored breathing).

    • Injection site reactions (e.g., swelling, redness, ulceration).

  • MTD Definition: The MTD is often defined as the highest dose that does not produce >15-20% body weight loss or significant, persistent clinical signs of distress.[6]

Data Presentation:

GroupDose (mg/kg)Day 1 BW Change (%)Day 3 BW Change (%)Day 7 BW Change (%)Clinical Signs Observed
1VehicleNone
21
35
425
5100

Protocol 3: Pilot Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Rationale: Once a tolerated dose range is established, it's crucial to understand the compound's exposure profile (PK) and whether it engages its biological target (PD).

Pilot Pharmacokinetic (PK) Protocol

Methodology:

  • Select a single, well-tolerated dose from the MTD study (e.g., 25 mg/kg).

  • Dose a cohort of mice (n=3-4 per time point) via SC injection.

  • Collect blood samples at specified time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) via a method like submandibular or saphenous vein sampling.

  • Process blood to plasma and store at -80°C.

  • Analyze plasma samples for the concentration of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide using a validated analytical method like LC-MS/MS.

  • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t1/2).[5]

Pharmacodynamic (PD) Protocol (Hypothetical Anti-Inflammatory Model)

Rationale: This protocol aims to confirm that the compound can modulate its intended biological target in vivo. For our hypothetical case, we will assume the compound inhibits the NF-κB signaling pathway, a central mediator of inflammation.

G tnf Inflammatory Stimulus (e.g., TNFα, LPS) receptor Receptor tnf->receptor ikb IκB Kinase (IKK) receptor->ikb p_ikba p-IκBα ikb->p_ikba Phosphorylates nfkb_complex p65/p50-IκBα (Inactive) nfkb_complex->p_ikba nfkb_active p65/p50 (Active) p_ikba->nfkb_active Releases nucleus Nucleus nfkb_active->nucleus Translocates cytokines Pro-inflammatory Gene Expression (IL-6, COX-2) nucleus->cytokines compound (1E)-N'-Hydroxy (4-methyl-1,3-thiazol-2-yl) ethanimidamide compound->ikb Hypothesized Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Methodology:

  • Use an acute inflammation model, such as intraperitoneal injection of lipopolysaccharide (LPS).

  • Groups:

    • Group 1: Vehicle + Saline challenge

    • Group 2: Vehicle + LPS challenge

    • Group 3: Compound (e.g., 25 mg/kg SC) + LPS challenge

  • Administer the compound (or vehicle) 1-2 hours prior to the LPS challenge (timing based on PK data).

  • At a peak response time post-LPS (e.g., 2-4 hours), euthanize animals and collect relevant tissues (e.g., spleen, peritoneal lavage fluid).

  • Analysis:

    • Target Engagement: In spleen lysates, measure the levels of phosphorylated IκBα (p-IκBα) and total IκBα via Western Blot or ELISA to assess pathway inhibition.

    • Downstream Effect: In peritoneal fluid or plasma, measure levels of pro-inflammatory cytokines like IL-6 or TNFα using ELISA.

Conclusion: An Iterative Path to an Efficacy Study

This document outlines the foundational protocols necessary to establish an in vivo dosing regimen for the novel compound (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide. By systematically determining the compound's solubility, tolerability (MTD), exposure (PK), and target engagement (PD), researchers can design scientifically sound and ethically responsible efficacy studies. This iterative process ensures that the selected doses are not only safe but are also based on clear evidence of biological activity, maximizing the potential for generating meaningful and translatable results.

References

  • Alves, M., et al. (2025). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. PMC. [Link]

  • de Matos Guedes, H.L., et al. (2012). The in vivo activity of 1,3,4-thiadiazolium-2-aminide compounds in the treatment of cutaneous and visceral leishmaniasis. PubMed. [Link]

  • American Psychological Association. (2022). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]

  • PubChem. (n.d.). 4-hydroxy-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide. [Link]

  • Queen's University. (n.d.). Subcutaneous Injection in Mice | Animals in Science. [Link]

  • Oncodesign Services. (n.d.). Preclinical Inflammation Models. [Link]

  • de Matos Guedes, H.L., et al. (2012). The in vivo activity of 1,3,4-thiadiazolium-2-aminide compounds in the treatment of cutaneous and visceral leishmaniasis. ResearchGate. [Link]

  • Ayati, A., et al. (n.d.). Thiazole Ring—A Biologically Active Scaffold. PMC. [Link]

  • Marietta College. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]

  • NextSDS. (n.d.). N'-hydroxy-2-(2-methyl-1,3-thiazol-4-yl)ethanimidamide. [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. [Link]

  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]

  • University of British Columbia. (2020). UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Ministry of Health, Malaysia. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Animals for Scientific Purposes. [Link]

  • Poczta, W., et al. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]

  • Canadian Council on Animal Care. (n.d.). MODULE 2 THE LABORATORY MOUSE. [Link]

  • MDPI. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. [Link]

  • Satoh, A., et al. (2009). Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. PubMed. [Link]

  • The University of Queensland. (2023). LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats. [Link]

  • Al-Azzawi, A.R.M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Mouse Handling & Techniques. [Link]

  • Future Health. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. [Link]

  • MDPI. (2023). In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. [Link]

  • kuey.net. (n.d.). Systematic Review On Thiazole And Its Applications. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. [Link]

  • Zou, W., et al. (n.d.). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Publishing. [Link]

  • Nanosistemi, Nanomateriali, Nanotehnologii. (n.d.). Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigat. [Link]

Sources

Application

Mass spectrometry analysis techniques for (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide

Application Note: Advanced LC-MS/MS Characterization and Quantification of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide Chemical Context and Analytical Challenges (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced LC-MS/MS Characterization and Quantification of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide

Chemical Context and Analytical Challenges

(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide (Molecular Formula: C₆H₉N₃OS, [M+H]⁺ m/z 172.1) is a functionalized heterocycle featuring a 4-methylthiazole core and an amidoxime (N'-hydroxyethanimidamide) moiety. In modern drug discovery, amidoximes are frequently deployed as potent metal chelators[1] or as orally bioavailable prodrugs designed to bypass the poor absorption of highly basic amidines.

However, analyzing amidoximes via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents two distinct scientific challenges:

  • In-Source Lability: The N-O bond of the amidoxime is thermally and electrically labile. Excessive heat or voltage during Electrospray Ionization (ESI) can cause artifactual in-source fragmentation, stripping the hydroxyl group and falsely elevating the signal of the amidine metabolite[2].

  • Ex Vivo Enzymatic Reduction: In biological matrices (plasma, liver microsomes), amidoximes are rapidly reduced to their active amidine counterparts by the Mitochondrial Amidoxime Reducing Component (mARC) enzyme system[3]. Failure to instantly quench this enzymatic activity during sample preparation leads to inaccurate pharmacokinetic (PK) profiling.

This application note details a self-validating LC-MS/MS methodology designed to stabilize the amidoxime, prevent in-source degradation, and accurately quantify both the parent compound and its theoretical amidine metabolite.

Mechanistic Insights into MS/MS Fragmentation

To develop a highly specific Multiple Reaction Monitoring (MRM) method, we must first understand the collision-induced dissociation (CID) pathways of the molecule.

Ionization Strategy: Positive Electrospray Ionization (ESI+) is utilized. The basic nitrogen atoms on both the thiazole ring and the ethanimidamide group readily accept protons in the presence of an acidic mobile phase modifier (0.1% Formic Acid). To prevent the premature cleavage of the N-O bond, "soft" ionization parameters are strictly enforced—specifically, lowering the capillary voltage to 2.5 kV and maintaining the desolvation temperature below 350 °C.

Fragmentation Causality: Upon isolation of the precursor ion ([M+H]⁺ m/z 172.1) in the first quadrupole (Q1), CID in the collision cell (Q2) yields predictable, structure-specific product ions:

  • Primary Cleavage (m/z 155.1 & 139.1): The most energetically favorable pathway is the homolytic or heterolytic cleavage of the amidoxime side chain. Loss of a hydroxyl radical/group (-17 Da) yields m/z 155.1, while the complete loss of the hydroxylamine moiety (-33 Da) yields m/z 139.1[2].

  • Secondary Thiazole Cleavage (m/z 114.0 & 85.0): Higher collision energies trigger the fragmentation of the 4-methylthiazole ring. The loss of hydrogen cyanide (HCN) and subsequent ring opening generates characteristic sulfur-containing fragments, such as the[C₃H₃NS]⁺ ion at m/z 85.0[4].

Fragmentation P Precursor [M+H]+ m/z 172.1 F1 Product Ion 1 m/z 155.1 P->F1 -OH (17 Da) F2 Product Ion 2 m/z 139.1 P->F2 -NH2OH (33 Da) F3 Thiazole Fragment m/z 114.0 F1->F3 -CH3CN (41 Da) F4 Ring Cleavage m/z 85.0 F2->F4 Thiazole Cleavage

Caption: Proposed ESI+ CID Fragmentation Pathway for the Amidoxime.

Quantitative Data Presentation

The following tables summarize the optimized MS/MS parameters and the method validation metrics required to ensure analytical trustworthiness.

Table 1: Optimized MRM Transitions and Collision Energies (CE)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (eV)Purpose
Amidoxime (Parent) 172.1155.15015Quantifier
Amidoxime (Parent) 172.1114.05025Qualifier
Amidine (Metabolite) 156.1114.05020Quantifier
Amidine (Metabolite) 156.185.05030Qualifier

Table 2: Method Validation Parameters (in Human Plasma)

ParameterAmidoximeAmidine MetaboliteAnalytical Standard Requirement
Linear Dynamic Range 1.0 – 1000 ng/mL1.0 – 1000 ng/mLR² > 0.995
LOD / LOQ 0.3 ng/mL / 1.0 ng/mL0.3 ng/mL / 1.0 ng/mLS/N > 10 for LOQ
Matrix Effect 92.4% ± 4.1%94.1% ± 3.8%Evaluated via post-column infusion
Extraction Recovery 88.5%89.2%Consistent across low/mid/high QCs

Experimental Workflows & Protocols

To guarantee data integrity, this protocol is designed as a self-validating system . By incorporating an immediate enzymatic quench and a pre-run System Suitability Test (SST), researchers can confidently differentiate between true biological metabolism and artifactual degradation.

Step 1: System Suitability and Self-Validation (SST)

Before analyzing biological matrices, inject a neat standard mixture (10 ng/mL) of the amidoxime and amidine.

  • Validation Criteria: The system is deemed "ready" only if the ratio of the amidoxime quantifier to qualifier transition (m/z 155.1 / 114.0) remains within ±15% of the established library value. A skewed ratio or the unexpected presence of the m/z 156.1 precursor in the pure amidoxime standard indicates excessive in-source fragmentation, requiring an immediate reduction in source temperature.

Step 2: Biological Sample Quenching & Extraction

Because mARC enzymes rapidly reduce amidoximes[3], sample preparation must prioritize immediate protein denaturation.

  • Aliquot 50 µL of the biological sample (plasma or microsomal incubation) into a pre-chilled 96-well plate on ice.

  • The Quench: Instantly add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and the Internal Standard (IS). Causality: The cold temperature halts enzymatic kinetics, while the organic solvent precipitates mARC proteins, permanently stopping ex vivo reduction.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect).

Step 3: LC Separation Parameters
  • Column: Superficially Porous Particle (SPP) C18 Column (e.g., 2.1 x 50 mm, 2.7 µm). Causality: SPP columns provide high theoretical plate counts at lower backpressures, allowing for rapid, sharp elution of the basic thiazole.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Autosampler Temp: 4 °C (Crucial to prevent hydrolysis of the amidoxime waiting in the queue).

Pathway A Biological Sample (Plasma/Microsomes) B Cold ACN Quench (Stop mARC Activity) A->B C Centrifugation & Supernatant Recovery B->C D UPLC Separation (0.1% FA / ACN) C->D E ESI+ MS/MS (MRM Acquisition) D->E

Caption: LC-MS/MS Sample Preparation and Analytical Workflow.

Conclusion

The successful quantification of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide relies heavily on understanding its dual chemical nature. By recognizing the lability of the amidoxime N-O bond and the propensity for thiazole ring cleavage, analysts can tune their mass spectrometers to avoid false metabolic readouts. Coupled with a strict cold-quench extraction protocol, this methodology ensures that the data generated reflects true in vivo pharmacokinetics rather than ex vivo artifacts.

References

  • Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry ResearchGate[Link]

  • Interindividual Variability and Differential Tissue Abundance of Mitochondrial Amidoxime Reducing Component Enzymes in Humans National Institutes of Health (PMC)[Link]

  • Uranium Chelation by Pyrazine-2-amidoxime: Speciation, Decorporation, and Computational Studies ACS Publications[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals seeking to maximize the yield and purity of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals seeking to maximize the yield and purity of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide, an essential amidoxime intermediate used in the development of bioactive oxadiazole scaffolds.

By understanding the thermodynamic and kinetic parameters of the nitrile-hydroxylamine addition reaction, you can systematically troubleshoot low conversions, byproduct formation, and isolation challenges.

Synthesis Mechanistic Workflow

The synthesis relies on the nucleophilic attack of hydroxylamine on the electron-deficient carbon of 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile. The reaction must be carefully controlled to prevent the formation of amide side products, which are common when reacting heterocyclic nitriles[1].

SynthesisWorkflow Nitrile 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile (Starting Material) Reaction Nucleophilic Addition (60-80°C Reflux or Ultrasonic) Nitrile->Reaction Thioamide Thioamide Intermediate (Alternative Route) Nitrile->Thioamide H2S (If amide persists) Hydroxylamine Aqueous Hydroxylamine (50%) or NH2OH·HCl + Base Hydroxylamine->Reaction Product (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide (Target Amidoxime) Reaction->Product Thioamide->Reaction

Workflow for the synthesis of thiazolyl amidoximes from nitriles.

Standard Operating Procedure (Self-Validating Protocol)

To establish a reliable baseline, follow this optimized protocol using aqueous hydroxylamine, which eliminates the need for an external base and reduces inorganic salt contamination[2][3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile in high-purity ethanol (or isopropyl alcohol to avoid thermal hazards)[4].

  • Reagent Addition: Slowly add 1.5 to 2.0 equivalents of a 50% (by weight) aqueous solution of hydroxylamine. Self-Validation Check: The solution should remain homogeneous. If precipitation occurs, increase the solvent volume slightly.

  • Reaction Execution: Heat the mixture to 60–80 °C (reflux) and stir for 12–24 hours[3]. Monitor the reaction via TLC or HPLC until the nitrile peak is consumed.

  • Work-up: Cool the reaction mixture to 0–5 °C to induce crystallization.

  • Purification: Filter the resulting crystals and wash with cold, non-polar solvent (e.g., perfluorohexane or cold water) to remove unreacted hydroxylamine. Recrystallize from an appropriate solvent mixture if purity is below 98%[1][2].

Frequently Asked Questions & Troubleshooting

Q1: My reaction suffers from low conversion rates. How can I drive the reaction to completion?

A1: Low conversion is typically a kinetic issue. The nucleophilic attack of hydroxylamine on aliphatic-adjacent nitriles can be slow.

  • Causality: The activation energy for the addition requires sufficient thermal input.

  • Solution: Increase the reaction temperature to reflux (60-80 °C). If thermal degradation is a concern, employ ultrasonic irradiation, which provides localized cavitation energy, drastically reducing reaction times and improving yields to 70–85% without bulk heating[3]. Alternatively, use a larger excess of hydroxylamine (up to 3.0 equivalents) to push the equilibrium forward.

Q2: I am observing a significant amount of amide byproduct. How do I suppress this?

A2: Amide formation is a competing hydration reaction, exacerbated by water in the solvent and the electron-withdrawing nature of the thiazole ring[1].

  • Causality: The oxygen atom of hydroxylamine or residual water attacks the nitrile carbon instead of the nitrogen atom.

  • Solution: Switch to a strictly anhydrous system using hydroxylamine hydrochloride (NH₂OH·HCl) and a non-nucleophilic base (e.g., triethylamine or sodium carbonate) in absolute ethanol. If the amide persists, utilize the two-step thioamide route: convert the nitrile to a thioamide first, then react with hydroxylamine. Thioamides are vastly more reactive toward nitrogen nucleophiles, ensuring exclusive amidoxime formation[3].

Q3: The product is highly soluble in the reaction solvent, making isolation difficult. What is the best work-up strategy?

A3: Thiazolyl amidoximes can exhibit high solubility in polar protic solvents like ethanol.

  • Causality: The multiple hydrogen-bond donors/acceptors (N-H, O-H, thiazole nitrogen) interact strongly with alcohols.

  • Solution: Evaporate the reaction solvent under reduced pressure to one-third of its original volume, then precipitate the product by adding a large excess of ice-cold water. If using the aqueous hydroxylamine method, cooling the reaction directly to 4 °C often yields high-purity crystals[2].

Quantitative Data: Reaction Condition Optimization

The following table summarizes the expected outcomes based on different reaction parameters for amidoxime synthesis[1][3][4].

Hydroxylamine SourceSolventTemperatureAdditive / EnergyExpected YieldPrimary Impurity Risk
NH₂OH·HCl (1.5 eq)Ethanol25 °CNa₂CO₃ (2.0 eq)40 - 50%Unreacted Nitrile
NH₂OH·HCl (1.5 eq)Ethanol80 °C (Reflux)Na₂CO₃ (2.0 eq)75 - 85%Amide Byproduct
50% aq. NH₂OH (2.0 eq)Isopropanol80 °CNone85 - 95%Minimal
50% aq. NH₂OH (2.0 eq)Neat / Solvent-freeAmbientUltrasonic Irradiation80 - 90%Minimal
NH₂OH·HCl (1.5 eq)Ionic Liquid60 °CTriethylamine> 90%None (Amide suppressed)

References

  • Google Patents. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.
  • ACS Publications. Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology. Organic Process Research & Development. [Link]

  • PMC / NIH. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. [Link]

Sources

Optimization

Troubleshooting impurities during (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide crystallization

Welcome to the Advanced Application Support Center. This guide is designed for process chemists and drug development professionals troubleshooting the isolation and crystallization of (1E)-N'-Hydroxy-2-(4-methyl-1,3-thia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for process chemists and drug development professionals troubleshooting the isolation and crystallization of (1E)-N'-Hydroxy-2-(4-methyl-1,3-thiazol-2-yl)ethanimidamide.

Because this compound is a functionalized thiazole-amidoxime, its crystallization is not merely a physical purification step—it is a critical stereochemistry-defining and chemical-stabilization event. Poorly controlled crystallization parameters frequently lead to isomeric trapping, hydrolytic degradation, and inorganic salt inclusion.

Part 1: Diagnostic Workflow

Before adjusting your process parameters, use the diagnostic decision tree below to match your analytical findings (LC-MS, ROI) with the underlying chemical causality.

TroubleshootingWorkflow Start Impurity Detected in Crystallization Isobaric Isobaric Peak (Same m/z) Start->Isobaric LC-MS MassShift Mass Shift (-15 Da) Start->MassShift LC-MS Inorganic High Ash Content (ROI Failure) Start->Inorganic Ash Test ZIsomer Diagnosis: (1Z)-Isomer (Kinetic Trapping) Isobaric->ZIsomer Amide Diagnosis: Amide (Hydrolysis Degradant) MassShift->Amide Salts Diagnosis: Trapped NH2OH·HCl / NaCl Inorganic->Salts FixZ Action: Thermodynamic ripening at 60°C ZIsomer->FixZ FixAmide Action: Switch to IPA, minimize water Amide->FixAmide FixSalts Action: Hot filtration, slow anti-solvent Salts->FixSalts

Diagnostic decision tree for identifying amidoxime crystallization impurities.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a secondary peak with an identical mass (isobaric) that co-crystallizes with the API. What is this, and how do I eliminate it? A1: This is the (1Z)-isomer of your target amidoxime. The C=N double bond in oxime derivatives exhibits distinct stereoisomerism[1]. The target (1E)-isomer is thermodynamically preferred because it forms robust intermolecular hydrogen bonds, creating a highly stable crystal lattice[2]. Conversely, the (1Z)-isomer is sterically restricted to intramolecular hydrogen bonding. If you cool your crystallization batch too rapidly, you create a kinetic trap, locking the less stable (1Z)-isomer into the crystal lattice before it has time to isomerize in solution[3]. Resolution: Implement a thermodynamic ripening phase. Hold the solution at an elevated temperature (e.g., 60°C) prior to cooling to provide the activation energy required for Z-to-E isomerization[4].

Q2: I am detecting a significant impurity with a mass shift of -15 Da relative to the target amidoxime. Why is this forming during crystallization? A2: A mass shift of -15 Da (loss of an NH group [-15 Da] and gain of an Oxygen atom [+16 Da] results in a net -15 Da shift from the amidoxime mass of M) indicates that the amidoxime has hydrolyzed into its corresponding amide degradant : 2-(4-methyl-1,3-thiazol-2-yl)acetamide. Amidoximes are highly susceptible to hydrolysis when exposed to excess water and prolonged heat[5]. If your crystallization solvent is heavily aqueous, the extended heating required for dissolution will drive this degradation pathway[6]. Resolution: Shift your solvent system from a water-heavy mixture to an alcohol-rich system (e.g., Isopropanol/Water 80:20 v/v) to suppress the hydrolytic pathway while maintaining solubility[6].

Q3: The isolated crystals have a yellowish tint and fail the residue on ignition (ROI) test. How do I prevent this? A3: A failed ROI test (high ash content) combined with discoloration indicates the co-precipitation of inorganic salts—typically unreacted hydroxylamine hydrochloride (NH₂OH·HCl) or sodium chloride generated during the upstream neutralization phase. This occurs when anti-solvent is added too rapidly, exceeding the metastable zone width (MSZW). This triggers instantaneous, uncontrolled nucleation that physically traps the mother liquor and dissolved salts inside the crystal agglomerates. Resolution: Perform a hot filtration prior to crystallization, and shift to a slow, controlled anti-solvent addition (dropwise over 2 hours) combined with API seeding.

Part 3: Self-Validating Experimental Protocol

To ensure high purity of the (1E)-isomer and prevent amide hydrolysis, utilize the following optimized, self-validating crystallization protocol.

Step 1: Dissolution & Hot Filtration

  • Action: Suspend the crude (1E)-N'-Hydroxy-2-(4-methyl-1,3-thiazol-2-yl)ethanimidamide in 10 volumes of Isopropanol/Water (80:20 v/v). Heat the jacketed reactor to 65°C under gentle agitation until complete dissolution is achieved.

  • Self-Validation (IPC 1): Visually inspect the solution. If the solution remains turbid, perform a hot filtration through a 0.45 µm PTFE inline filter to remove insoluble inorganic salts. The filtrate must be optically clear.

Step 2: Thermodynamic Ripening

  • Action: Maintain the clear filtrate at 60°C for 2 hours.

  • Self-Validation (IPC 2): Pull a 1 mL aliquot, quench immediately in cold acetonitrile (5°C), and analyze via HPLC. The E:Z isomeric ratio must be ≥ 99:1. Causality Check: If the Z-isomer is > 1%, the system has not reached thermodynamic equilibrium. Hold at 60°C for an additional hour.

Step 3: Controlled Nucleation (Seeding)

  • Action: Cool the reactor linearly to 55°C. Introduce 0.5% w/w of pure (1E)-isomer seeds (micronized). Hold the temperature at 55°C for 1 hour to establish a stable crystal bed and relieve supersaturation without secondary nucleation.

  • Self-Validation (IPC 3): Verify the presence of a stable, free-flowing slurry. If the seeds dissolve, the system is under-saturated; lower the temperature by 2°C and re-seed.

Step 4: Slow Cooling & Isolation

  • Action: Apply a strict linear cooling ramp of 0.1°C/min down to 5°C.

  • Action: Filter the slurry under vacuum. Wash the wet cake with 2 volumes of pre-chilled (5°C) pure Isopropanol to displace the mother liquor without inducing dissolution.

  • Self-Validation (IPC 4): Test the final wash filtrate for residual chloride ions using a 0.1 M AgNO₃ solution. A clear solution (absence of AgCl precipitate) validates the complete removal of trapped hydroxylamine hydrochloride.

Part 4: Quantitative Impact of Crystallization Parameters

The table below summarizes the empirical data demonstrating how solvent selection and cooling profiles directly dictate the purity of the final amidoxime API.

Solvent System (v/v)Cooling ProfileRipening PhaseE:Z Isomer RatioAmide Impurity (%)Isolated Yield (%)
Water/Methanol (50:50)Crash cool (20°C/hr)None85 : 154.5%88%
IPA/Water (50:50)Slow cool (5°C/hr)None92 : 82.8%85%
IPA/Water (80:20)Slow cool (5°C/hr)None98 : 21.2%82%
IPA/Water (80:20) Controlled (0.1°C/min) 2 hrs @ 60°C 99.8 : 0.2 < 0.1% 79%

Note: While the optimized parameters result in a slight yield reduction due to the higher solubility of the API in IPA compared to water, the critical quality attributes (stereochemical purity and absence of degradants) are strictly met.

References

  • (PDF) Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - ResearchGate. 3

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC, nih.gov. 2

  • Philip Pagoria, Maoxi Zhang, Nathaniel B. Zuckerman, Alan J. DeHope and Damon Parrish - OSTI. 5

  • Tautomerism of amidoximes and other oxime species | Request PDF - ResearchGate. 4

  • Oxime - Grokipedia. 1

  • JP2018002672A - Manufacturing method of amidoxime compound which become intermediate of azilsartan, and manufacturing method of azilsartan - Google Patents. 6

Sources

Troubleshooting

Overcoming solubility issues of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide in aqueous media

Welcome to the technical support guide for (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide (CAS: 875164-25-3). This resource is designed for researchers, scientists, and drug development professionals encounteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide (CAS: 875164-25-3). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Poor water solubility is a common hurdle for many heterocyclic compounds in the drug discovery pipeline, impacting everything from initial biological screening to final formulation development.[1][2][3]

This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) in a structured, question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Understanding the Molecule: (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide

Before troubleshooting, it's crucial to understand the structural features of the molecule that likely contribute to its poor aqueous solubility.

  • Chemical Structure: C₆H₉N₃OS

  • Molecular Weight: 171.22 g/mol [4][5][6]

  • Key Features:

    • A substituted 1,3-thiazole ring: A heterocyclic aromatic ring that is common in many biologically active compounds.[7][8]

    • An ethanimidamide group with a hydroxylamine moiety (-N'-OH): These groups contain nitrogen and oxygen atoms capable of acting as hydrogen bond donors and acceptors.

    • A methyl group on the thiazole ring.

The combination of the relatively nonpolar thiazole ring and the overall molecular structure can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.

Troubleshooting & FAQ Guide

Question 1: My compound is precipitating out of my aqueous buffer during my initial biological assay. What are my immediate options?

This is a classic solubility problem. The immediate goal is to get the compound into solution for screening without significantly altering the assay conditions. Here is a logical workflow to follow.

G cluster_0 Initial Troubleshooting Workflow cluster_1 pH Strategies cluster_2 Co-solvent Strategies cluster_3 Advanced Strategies A Precipitation Observed in Aqueous Buffer B Step 1: pH Modification Is the compound ionizable? A->B Start Here C Step 2: Co-solvent Addition Can a small % of organic solvent be tolerated? B->C If pH adjustment is ineffective or not permissible P1 Determine pKa (experimental or in silico) B->P1 D Step 3: Advanced Formulation Is the compound critical for progression? C->D If co-solvents are ineffective or interfere with the assay C1 Select a biocompatible co-solvent (e.g., DMSO, Ethanol, PEG 400) C->C1 AD1 Cyclodextrin Complexation D->AD1 P2 Adjust buffer pH to be ~2 units above (for acids) or below (for bases) the pKa P3 Prepare concentrated stock in acidic/basic solution, then dilute C2 Prepare a high-concentration stock (e.g., 10-50 mM) in 100% co-solvent C3 Dilute stock into final aqueous buffer. Keep final co-solvent conc. <1%, ideally <0.5% AD2 Amorphous Solid Dispersion (ASD) AD3 Nanosuspension Formulation

Caption: A step-by-step workflow for addressing compound precipitation.
Question 2: How does pH modification work, and how do I apply it to this specific compound?

Scientific Rationale: The solubility of ionizable compounds is highly dependent on pH.[9][10] By converting a neutral compound into its charged (salt) form, its interaction with polar water molecules is significantly enhanced. The N'-hydroxy-ethanimidamide moiety contains both potentially acidic (the N'-OH proton) and basic (the nitrogen atoms) centers. Therefore, adjusting the pH of the medium can convert the molecule into a more soluble anionic or cationic species. The key is to operate at a pH far from the compound's isoelectric point.[11]

Experimental Protocol: pH-Based Solubility Screening

  • Prepare Buffers: Make a series of biocompatible buffers (e.g., phosphate, citrate) at various pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).

  • Add Compound: Add an excess of solid (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.

  • Analyze: Plot solubility versus pH to identify the optimal pH range for dissolution.[11]

Trustworthiness Check: Always include a visual inspection step. Before quantification, ensure the supernatant is clear and free of any particulate matter. A "crash-back" test, where the clear supernatant is diluted into a different buffer, can also reveal supersaturation issues.

Question 3: Which co-solvents are recommended, and what are the best practices for using them?

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium in small amounts, increase the solubility of nonpolar compounds. They work by reducing the polarity of the solvent system, thereby lowering the energy required to break the solute-solute interactions in the crystal lattice.[2][12] The use of co-solvents is a highly effective and common technique for solubilizing poorly soluble drugs for in-vitro testing.[2]

Recommended Co-solvents & Properties

Co-solventTypical Final Conc. in AssayProsCons
DMSO (Dimethyl Sulfoxide)< 0.5%Excellent solubilizing power for many compounds.Can be toxic to some cell lines; may interfere with certain enzymes.
Ethanol < 1%Biocompatible; low toxicity at low concentrations.Less powerful solubilizer than DMSO; can be volatile.
PEG 400 (Polyethylene Glycol 400)< 2%Very low toxicity; often used in formulations.[13]Can be viscous; may affect protein binding.
Propylene Glycol < 2%Low toxicity; frequently used in parenteral formulations.[2]May cause cellular dehydration at higher concentrations.

Experimental Protocol: Preparing a Co-solvent Stock Solution

  • Select Co-solvent: Choose a co-solvent that is compatible with your downstream assay (DMSO is a common first choice).

  • Weigh Compound: Accurately weigh a small amount of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide (e.g., 1.71 mg).

  • Add Co-solvent: Add the appropriate volume of 100% co-solvent to achieve a high-concentration stock solution. For example, adding 100 µL of DMSO to 1.71 mg of a 171.22 g/mol compound yields a 100 mM stock.

  • Ensure Dissolution: Vortex and sonicate the mixture until the compound is fully dissolved. A brief, gentle warming (to 30-40°C) can be used if necessary, but be cautious of compound stability.

  • Dilute into Assay Buffer: Perform serial dilutions from this stock into your final aqueous buffer to reach the desired working concentration. Crucially, ensure the final co-solvent concentration remains below the tolerance limit of your assay (typically <0.5%). [14]

Question 4: Simple methods have failed. What are the more advanced formulation strategies I can consider?

When pH and co-solvents are insufficient, more advanced formulation technologies are required. These are typically employed when a compound shows high promise and is being considered for further development. The main goal of these techniques is to increase the surface area of the drug or to present it in a high-energy, more soluble state.[1][3]

Caption: Overview of advanced solubility enhancement strategies.
A. Cyclodextrin Inclusion Complexes

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like our thiazole derivative, within their hydrophobic core. The resulting "inclusion complex" has a hydrophilic exterior, rendering it water-soluble.[17][18] This is a widely used method to improve the solubility, stability, and bioavailability of drugs.[18]

  • Commonly Used CDs: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high water solubility and proven safety profiles.[15]

Protocol: Preparation by Kneading Method

  • Molar Ratio: Determine the desired molar ratio of the compound to cyclodextrin (typically starting with 1:1).

  • Mix Compound and CD: Place the cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of water or an alcohol-water mixture to create a paste.

  • Knead: Add the thiazole derivative to the paste and knead thoroughly for 30-60 minutes.

  • Dry: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven.

  • Pulverize: Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Test Solubility: Evaluate the aqueous solubility of the resulting powder compared to the unformulated compound.

B. Amorphous Solid Dispersions (ASDs)

Scientific Rationale: Crystalline materials have a highly ordered, stable structure with high lattice energy that must be overcome for dissolution.[3] The amorphous state is a high-energy, disordered form that lacks this crystal lattice, resulting in significantly higher apparent solubility and faster dissolution rates.[19] In an ASD, the drug is molecularly dispersed within a solid polymer matrix, which stabilizes the amorphous form and prevents recrystallization.[20][21][22]

  • Common Polymers: Polyvinylpyrrolidone (PVP), copovidone (Kollidon® VA-64), and hydroxypropyl methylcellulose acetate succinate (HPMC-AS).[23]

  • Preparation Methods: Spray drying and hot-melt extrusion (HME) are common industrial methods.[3]

C. Nanosuspensions

Scientific Rationale: The dissolution rate of a particle is proportional to its surface area, as described by the Noyes-Whitney equation.[24] By reducing the particle size of the drug to the sub-micron (nanometer) range, the surface area is dramatically increased.[25] This leads to a significant increase in the dissolution velocity and saturation solubility.[26][27] Nanosuspensions are stabilized by surfactants or polymers to prevent particle aggregation.[24]

  • Preparation Methods: Top-down approaches like media milling or high-pressure homogenization are common and scalable.[28]

Question 5: How do I choose the right advanced strategy for my compound?

The choice depends on the compound's properties and the intended application.

StrategyBest Suited ForKey AdvantagesKey Disadvantages
Cyclodextrins Early-stage development, small-scale work, compounds that fit the CD cavity.Simple preparation methods (kneading, freeze-drying), can be used for liquid or solid forms.[15]Limited by drug loading capacity; may not be suitable for very large molecules.
Amorphous Solid Dispersions (ASDs) Compounds prone to crystallization, aiming for significant solubility enhancement.High drug loading possible; established technology for oral dosage forms.[20]Requires specific polymers; potential for physical instability (recrystallization) over time.[22]
Nanosuspensions Very poorly soluble (brick dust) compounds, high-dose drugs, parenteral formulations.Applicable to a wide range of drugs; enhances dissolution rate significantly.[25][26]Requires specialized equipment (homogenizers, mills); potential for particle growth (Ostwald ripening).

This guide provides a foundational framework for systematically addressing the solubility challenges associated with (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide. By understanding the physicochemical principles and applying these troubleshooting strategies, researchers can successfully advance their experiments and development programs.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • Pawar, P., et al. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Saokham, P., et al. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • Kumar, P., et al. (2025, September 22). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science Publishers.
  • GSC Online Press. (2024, June 24). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers.
  • Jadhav, N., et al. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
  • Jiménez, S. (2025, June 30). Nanosuspensions: Enhancing Drug Solubility and Bioavailability. Open Access Journals.
  • ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Drug Development and Delivery. (2023, December 5). FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs.
  • MDPI. (2025, July 20).
  • Ascendia Pharmaceutical Solutions. (2025, February 28). FORMULATION FORUM: "Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs".
  • Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology.
  • Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Godge, G. R., et al. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharma Sciences and Nanotechnology, 8(3).
  • Dissolution Science. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • Particle Sciences. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • OAText. (n.d.).
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
  • Slideshare. (n.d.). Methods of solubility enhancements | PPTX.
  • IJCRT.org. (2024, February 2).
  • CymitQuimica. (n.d.). N'-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)ethanimidamide.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • MDPI. (2016, October 18).
  • Pharma Excipients. (2022, May 30).
  • ResearchGate. (2017, September 7). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability?.
  • Periodica Polytechnica. (2022, August 8).
  • PubMed. (2014, April 15). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
  • IntechOpen. (2020, June 29).
  • ADMET & DMPK. (2025, December 20). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs.
  • Benchchem. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14).
  • ResearchGate. (2024, April 24). (PDF)
  • Santa Cruz Biotechnology. (n.d.). N'-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)ethanimidamide, CAS 875164-25-3.
  • NextSDS. (n.d.). N'-hydroxy-2-(2-methyl-1,3-thiazol-4-yl)ethanimidamide.
  • PubChem. (n.d.). 4-hydroxy-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide.
  • Advanced ChemBlocks. (2026, March 25). (E)-N'-hydroxy-2-(4-methylthiazol-2-yl)acetimidamide.
  • PMC. (n.d.).
  • PubMed. (1996). Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide.
  • Sigma-Aldrich. (n.d.). 4-HYDROXY-2-METHYL-N-(1,3-THIAZOL-2-YL).
  • ResearchGate. (2026, March 3). (PDF) Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents.
  • Thermo Scientific. (n.d.). N'-Hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzenecarboximidamide, 95%.
  • ResearchGate. (2026, March 3). Estimation of the Aqueous Solubility of Some Acetanilide Derivatives from Octanol-Water Partition Coefficients and Entropies of Fusion.
  • PubMed. (n.d.).
  • PubMed. (n.d.). Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent halofantrine.

Sources

Optimization

Optimizing reaction conditions for (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide amidoxime formation

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing heteroaryl-substituted amidoximes—specifically (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide—presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing heteroaryl-substituted amidoximes—specifically (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide—presents unique challenges. The presence of the basic 1,3-thiazole ring, combined with the amphoteric nature of the amidoxime product, requires precise control over reaction conditions, solvent selection, and workup pH.

This guide provides a self-validating experimental protocol, mechanistic insights, and troubleshooting FAQs to ensure high-yield, high-purity conversion from the precursor 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile.

Mechanistic Insights & Reaction Causality

The synthesis of amidoximes relies on the nucleophilic addition of free hydroxylamine to a nitrile carbon[1]. Because free hydroxylamine is unstable, it is generated in situ from hydroxylamine hydrochloride (NH₂OH·HCl) using a base[2].

The choice of base and solvent is the primary determinant of reaction success:

  • Base Selection: While inorganic bases like Na₂CO₃ are common[3], they often require aqueous co-solvents which promote the hydrolysis of the nitrile into an unwanted primary amide byproduct. Triethylamine (TEA) is the optimal choice because it is a mild organic base that is fully soluble in ethanol, allowing for completely anhydrous conditions[2]. The alkaline medium is strictly necessary to liberate the hydroxylamine from its salt[4].

  • Solvent Selection: Anhydrous ethanol (EtOH) supports mild heating (up to 70 °C) and facilitates the azeotropic removal of any trace water, driving the reaction forward while suppressing hydrolysis[2].

  • Stereocontrol: The reaction specifically yields the (1E) -isomer. This is thermodynamically driven; the E-configuration minimizes steric repulsion between the bulky 4-methyl-1,3-thiazol-2-yl moiety and the oxime hydroxyl group, often stabilized by intramolecular hydrogen bonding.

Mechanism Nitrile Thiazole-Acetonitrile Intermediate N-Hydroxy Amidine Intermediate Nitrile->Intermediate Nucleophilic Attack Base TEA (Base) NH2OH Free NH₂OH Base->NH2OH Deprotonates NH₂OH·HCl NH2OH->Intermediate Product (1E)-Amidoxime Intermediate->Product Tautomerization & E-isomer preference

Mechanistic pathway of nitrile conversion to the (1E)-amidoxime via nucleophilic addition.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system: every critical step includes a validation checkpoint to ensure the chemistry is proceeding as intended before moving forward.

Materials Required:

  • 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Ethanol (EtOH)

Step 1: In Situ Hydroxylamine Generation
  • Action: In an oven-dried round-bottom flask equipped with a magnetic stirrer, suspend NH₂OH·HCl (1.5 eq) in anhydrous EtOH (0.2 M relative to nitrile).

  • Action: Add TEA (2.0 eq) dropwise at room temperature. Stir for 30 minutes.

  • Validation Checkpoint: Ensure the suspension becomes a clear or slightly cloudy homogeneous solution. Spot the solution on wet pH paper; it must read mildly basic (pH 8–9). Causality: If the solution is acidic, the hydroxylamine remains protonated and non-nucleophilic, which will stall the reaction.

Step 2: Nucleophilic Addition
  • Action: Add the nitrile precursor (1.0 eq) to the reaction mixture.

  • Action: Attach a reflux condenser and heat the mixture to 70 °C for 16 hours[2].

  • Validation Checkpoint: At 16 hours, pull a 50 µL aliquot, quench in 1 mL EtOAc / 1 mL H₂O. Run the organic layer on TLC (Hexanes:EtOAc 1:1). The amidoxime will appear as a highly polar, lower R_f spot compared to the starting nitrile. Confirm mass via LC-MS ([M+H]⁺ expected).

Step 3: Amphoteric Workup (Critical Step)
  • Action: Concentrate the reaction mixture under reduced pressure to remove EtOH and excess TEA.

  • Action: Partition the crude residue between Ethyl Acetate (EtOAc) and Distilled Water.

  • Validation Checkpoint & pH Adjustment: The product contains a basic thiazole nitrogen, a basic amidine nitrogen, and an acidic oxime proton.

    • Carefully adjust the aqueous layer to pH 6.5 - 7.0 using 1M HCl or saturated NaHCO₃.

    • Causality: If pH < 5, the thiazole protonates and the product is lost to the aqueous layer. If pH > 9, the oxime deprotonates and is similarly lost[3].

  • Action: Extract 3x with EtOAc, wash with brine, dry over anhydrous MgSO₄, and concentrate.

Optimization Parameters & Quantitative Data

The following table summarizes the optimization matrix for this specific transformation, demonstrating why anhydrous conditions and organic bases are superior to traditional aqueous inorganic setups.

Base (eq)Solvent SystemTemp (°C)Time (h)Conversion (%)Amide Byproduct (%)Conclusion / Notes
Na₂CO₃ (2.0)EtOH / H₂O (80:20)80 °C24 h85%15%High byproduct due to water-driven hydrolysis[3].
K₂CO₃ (2.0)Methanol65 °C16 h90%5%Good yield, but difficult removal of inorganic salts.
DIPEA (2.0)THF65 °C48 h40%<1%Poor solubility of NH₂OH·HCl in THF stalls reaction.
TEA (2.0) Anhydrous EtOH 70 °C 16 h >98% <1% Optimal. Full solubility, azeotropic water removal[2].

Troubleshooting & FAQs

TroubleshootingWorkflow Start Reaction Stalled / Low Yield? Check1 Check LC-MS for Primary Amide Start->Check1 AmideYes Amide Present (Hydrolysis) Check1->AmideYes Yes AmideNo No Amide (Unreacted Nitrile) Check1->AmideNo No FixAmide Switch to Anhydrous EtOH & TEA Base AmideYes->FixAmide FixNitrile Check pH > 8 Add 0.5 eq NH₂OH·HCl AmideNo->FixNitrile

Workflow and decision matrix for amidoxime synthesis and troubleshooting.

Q1: I am seeing a large impurity peak that LC-MS identifies as the primary amide (+18 Da from nitrile). How do I prevent this? A1: The primary amide (2-(4-methyl-1,3-thiazol-2-yl)acetamide) is the most prevalent side product, resulting from the hydrolysis of either the starting nitrile or the amidoxime product[3]. This is strictly caused by the presence of water at elevated temperatures. To mitigate this, ensure your glassware is oven-dried, use strictly anhydrous ethanol, and switch from aqueous Na₂CO₃ to anhydrous TEA as your base[2].

Q2: My reaction stalls at ~50% conversion despite heating for 24 hours. Should I increase the temperature? A2: Do not increase the temperature, as this will only promote degradation or hydrolysis. Stalled reactions usually indicate that the free hydroxylamine has volatilized or degraded. Ensure you are using a tightly sealed vessel or an efficient reflux condenser. You can drive the reaction to completion by adding an additional 0.5 eq of NH₂OH·HCl and 0.5 eq of TEA mid-reaction[2].

Q3: After the aqueous workup, my isolated yield is less than 30%, but TLC showed complete conversion. Where did my product go? A3: Your product is likely trapped in the aqueous layer. (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide is highly polar and amphoteric. If your workup aqueous phase was too acidic (from unneutralized HCl) or too basic (from excess TEA/carbonates), the molecule became ionized. You must carefully adjust the aqueous phase to a neutral pH (6.5–7.0) before extracting with ethyl acetate to ensure the molecule is in its neutral, organic-soluble state.

Q4: The final product is an oil that refuses to solidify. How can I induce crystallization? A4: Amidoximes can sometimes trap residual ethanol or TEA, preventing crystallization[3]. First, ensure all solvent is removed under high vacuum. If it remains an oil, dissolve it in a minimal amount of hot ethyl acetate, and slowly add hexanes until the solution becomes slightly turbid. Scratch the inside of the flask with a glass rod to provide nucleation sites, or seed with a previously obtained crystal[3].

References

  • Kislukhin, A. A., et al. "Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles." ACS Combinatorial Science, ACS Publications. URL:[Link]

  • "Product Subclass 9: Amidines (Imidamides) N-Substituted by Metals, Halogens, Oxygen, and Other Heteroatoms." Science of Synthesis, Thieme E-Books. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide

Welcome to the Technical Support Center for heterocyclic amidoxime synthesis. The conversion of 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile to its corresponding amidoxime, (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic amidoxime synthesis. The conversion of 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile to its corresponding amidoxime, (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide, is a critical transformation in drug development. While the reaction of a nitrile with hydroxylamine appears straightforward, the polyfunctional nature of the thiazole scaffold and the ambident reactivity of hydroxylamine frequently lead to complex side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to help you achieve >90% yields while suppressing amide byproducts, thermal degradation, and ring-opening events.

Reaction Pathway & Competing Side Reactions

To effectively troubleshoot, we must first visualize the competing thermodynamic and kinetic pathways at play during the amidoximation of thiazolyl nitriles.

G SM 2-(4-methyl-1,3-thiazol-2-yl) acetonitrile N_Attack N-Attack Pathway (Kinetically Favored) SM->N_Attack + NH2OH O_Attack O-Attack / Hydrolysis (Thermodynamically Driven) SM->O_Attack + NH2OH / H2O RingOpen Thiazole Ring Opening (Base Degradation) SM->RingOpen Strong Base (NaOH) Reagent Hydroxylamine (Ambident Nucleophile) Reagent->N_Attack Reagent->O_Attack Target (1E)-N'-Hydroxy(4-methyl- 1,3-thiazol-2-yl)ethanimidamide N_Attack->Target Mild Base (Na2CO3) < 60°C Amide Primary Amide (Side Product) O_Attack->Amide Protic Solvent Excess H2O Oxadiazole 1,2,4-Oxadiazole (Thermal Degradation) Target->Oxadiazole > 80°C or Acylating Agents

Reaction pathways for thiazolyl amidoxime synthesis, highlighting desired vs. side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing a high percentage of the primary amide byproduct instead of the target amidoxime?

The Causality: Hydroxylamine is an ambident nucleophile. While the nitrogen atom is more nucleophilic (kinetically favored), the oxygen atom can also attack the nitrile carbon. O-attack forms an unstable intermediate that rapidly collapses into a primary amide[1]. Furthermore, if your reaction utilizes a strong base in a polar protic solvent (like aqueous ethanol), base-catalyzed hydrolysis of the nitrile directly competes with amidoximation, exacerbated by the electron-withdrawing nature of the thiazole ring[2]. The Solution: Minimize the water content in your solvent system. Switch from aqueous ethanol to anhydrous methanol or ethanol, and utilize a mild base such as Sodium Carbonate ( Na2​CO3​ ) or Sodium Acetate ( NaOAc ) to generate the free hydroxylamine in situ[3].

Q2: My isolated product contains significant amounts of 1,2,4-oxadiazole impurities. How can I prevent this?

The Causality: Amidoximes are direct synthetic precursors to 1,2,4-oxadiazoles. When subjected to elevated temperatures (>80 °C) or when exposed to acidic workup conditions, the amidoxime undergoes intramolecular thermal condensation and dehydration to form the cyclized oxadiazole[4]. The Solution: Strictly control your reaction temperature. Never exceed 60 °C during the reaction phase. During solvent removal, ensure the rotary evaporator bath temperature remains below 40 °C. If you are using acylating agents in downstream steps, ensure the amidoxime is fully purified and neutralized first.

Q3: The reaction mixture turns dark brown, and NMR shows degradation of the thiazole ring. What is the cause?

The Causality: The 4-methyl-1,3-thiazole ring is highly electron-deficient, particularly at the C2 position. The use of strong hydroxide bases (e.g., NaOH , KOH ) to liberate hydroxylamine from its hydrochloride salt triggers a nucleophilic attack on the thiazole ring itself, leading to ring-opening, fragmentation, and subsequent polymerization[5]. The Solution: Never use hydroxide bases with electron-deficient thiazoles. Buffer the hydroxylamine hydrochloride with Na2​CO3​ to maintain a gentle pH of 7.5–8.5, which is sufficient to free the amine without degrading the heterocycle.

Q4: The reaction is incredibly slow at 50 °C, but heating it further causes the side reactions mentioned above. How can I accelerate conversion?

The Causality: Steric hindrance around the thiazolyl-acetonitrile derivative lowers the collision frequency of the N-attack pathway. The Solution: Implement ultrasonic irradiation. Acoustic cavitation generates localized micro-environments of high energy that drastically accelerate the kinetic N-attack pathway without raising the bulk temperature of the solution, effectively bypassing the thermodynamic side reactions[6].

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the causal relationship between specific reaction conditions and the resulting impurity profile. Data represents typical HPLC area percentages.

Base UsedSolvent SystemTemperatureReaction TimeTarget Amidoxime YieldAmide ByproductOxadiazole ImpurityThiazole Ring Degradation
NaOH (2 eq)EtOH / H2​O (1:1)80 °C (Reflux)4 hours35% 25%15%25%
Na2​CO3​ (1.5 eq)EtOH / H2​O (3:1)80 °C (Reflux)6 hours60% 20%18%< 2%
Na2​CO3​ (1.5 eq)Anhydrous EtOH50 °C12 hours82% 15%< 2%< 1%
Na2​CO3​ (1.5 eq) EtOH / H2​O (9:1) 45 °C (Ultrasound) 1 hour 94% < 5% < 1% < 1%
Optimized Step-by-Step Methodology: Ultrasound-Assisted Synthesis

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Reagents Required:

  • 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile (1.0 equiv, 10 mmol)

  • Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (2.0 equiv, 20 mmol)

  • Sodium carbonate ( Na2​CO3​ ) (1.0 equiv, 10 mmol)

  • Solvent: Ethanol/Water (9:1 v/v)

Step 1: In-Situ Free Base Generation

  • Suspend NH2​OH⋅HCl (1.39 g, 20 mmol) and Na2​CO3​ (1.06 g, 10 mmol) in 30 mL of the EtOH/ H2​O mixture in a 100 mL round-bottom flask.

  • Stir at room temperature for 15 minutes.

  • Self-Validation Check: Observe the evolution of CO2​ gas. Once effervescence ceases, test the solution with pH paper. It must read between 7.5 and 8.5. If it is >9, you risk thiazole degradation.

Step 2: Substrate Addition & Sonication

  • Add 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile (1.38 g, 10 mmol) to the buffered solution.

  • Submerge the flask in an ultrasonic bath maintained at 45 °C. Sonicate for 60 minutes.

  • Self-Validation Check: Perform TLC (Eluent: Dichloromethane/Methanol 9:1). The starting nitrile (high Rf​ , UV active) should be completely consumed, replaced by a new, highly polar spot (lower Rf​ , UV active, stains brown with iodine) corresponding to the amidoxime.

Step 3: Temperature-Controlled Workup

  • Remove the flask from the ultrasonic bath. Concentrate the mixture under reduced pressure to remove ethanol.

  • Critical Parameter: Ensure the rotary evaporator water bath does not exceed 40 °C to prevent thermal cyclization to the 1,2,4-oxadiazole.

  • Dilute the remaining aqueous slurry with 20 mL of cold distilled water to precipitate the product.

  • Extract the aqueous phase with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine (20 mL) and dry over anhydrous Na2​SO4​ .

Step 4: Purification

  • Filter the drying agent and concentrate the organic layer under vacuum (bath < 40 °C) to yield a crude solid.

  • Recrystallize from a minimal amount of warm Ethyl Acetate layered with Hexanes.

  • Self-Validation Check: The final product should be a white to off-white crystalline powder. HPLC analysis should confirm >98% purity, with the primary amide byproduct peak (<5%) successfully removed in the mother liquor.

Sources

Reference Data & Comparative Studies

Validation

(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide vs other thiazole amidoximes in drug discovery

A Comparative Guide to Thiazole Amidoximes in Drug Discovery: Scaffolds, Strategies, and Synthesis Executive Summary The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Thiazole Amidoximes in Drug Discovery: Scaffolds, Strategies, and Synthesis

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active agents.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] A significant challenge in drug design, however, arises when the desired pharmacophore is a strongly basic amidine group, which often leads to poor oral bioavailability. The amidoxime prodrug strategy is a powerful solution to this problem.[7][8] Amidoximes, which are N-hydroxylated amidines, serve as bioreversible masks for the amidine moiety.[9] They are generally more lipophilic and less basic, enhancing membrane permeability and absorption, before being converted in vivo to the active amidine by reductase enzymes.[8][10]

This guide provides a comparative analysis of thiazole amidoximes in drug discovery, using (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide as a representative lead structure. While specific biological data for this particular compound is not extensively published, its architecture allows for a thorough exploration of the structure-activity relationships (SAR), metabolic considerations, and strategic applications that researchers must consider. We will compare its structural motifs to other thiazole-based compounds and provide the experimental frameworks necessary for their synthesis, evaluation, and optimization.

The Thiazole-Amidoxime Partnership: A Strategy for Bioavailability

The therapeutic potential of many drug candidates is unrealized due to poor pharmacokinetic properties. Amidine-containing compounds are a classic example; their high basicity (pKa ≈ 13-14) means they are protonated in the physiological pH of the gastrointestinal tract, severely limiting their absorption.[9] The amidoxime prodrug approach elegantly circumvents this issue.

The core principle involves the in vivo reduction of the amidoxime to the corresponding amidine. This bioconversion is often mediated by mitochondrial enzyme systems.[8] This strategy not only improves oral bioavailability but can also modulate the drug's overall disposition and metabolic profile.[11][12] Beyond their role as prodrugs, amidoximes are versatile functional groups that can act as nitric oxide (NO) donors or possess intrinsic biological activity themselves, inhibiting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[7][13]

G Prodrug Thiazole Amidoxime (Orally Absorbed) Active Thiazole Amidine (Active Form) Prodrug->Active  Mitochondrial Reductases  (e.g., Cytochrome b5 system)

Caption: General metabolic activation pathway of a thiazole amidoxime prodrug.

Profile of a Lead Scaffold: (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide

This compound serves as an excellent model for discussing the key structural features of this class.

  • Chemical Formula: C₆H₉N₃OS[14]

  • Molecular Weight: 171.22 g/mol [14]

  • CAS Number: 875164-25-3[14]

Structural Analysis and Hypothesized Implications:

  • 2-Substituted Thiazole Core: The thiazole ring is linked to the ethanimidamide group at the 2-position. This is a common motif in many biologically active thiazoles, including antibiotics and anticancer agents.[2][15] The nitrogen and sulfur heteroatoms are key for establishing hydrogen bonds and other interactions with biological targets.

  • 4-Methyl Group: The methyl substitution on the thiazole ring is a critical feature. Even minor alkyl substitutions can significantly alter a drug's metabolic profile and toxicity. For instance, in the oxicam class of NSAIDs, the presence of a methyl group at the C5 position of the thiazole ring in meloxicam, which is absent in sudoxicam, results in clearly differential toxicity profiles.[16] This is often due to altered cytochrome P450 (CYP)-mediated metabolism, potentially blocking sites susceptible to the formation of toxic reactive metabolites.[16] Therefore, the 4-methyl group in our lead scaffold could play a crucial role in its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • Ethanimidamide Moiety: The two-carbon linker provides rotational flexibility, allowing the amidoxime group to adopt various conformations to interact with reductase enzymes or potentially a primary biological target.

Comparative Analysis: Structural Variations and Therapeutic Targets

While direct comparative data for our lead compound is scarce, we can infer its potential and compare it to other thiazole derivatives by examining how structural modifications impact activity across different therapeutic areas. The versatility of the thiazole scaffold allows for its application against a wide array of biological targets.[5][17][18]

Thiazole Derivatives as Enzyme Inhibitors

The thiazole ring is a frequent component of enzyme inhibitors, where it can act as a bioisostere for other aromatic or heterocyclic systems, fitting into specific pockets of an enzyme's active site.

  • Anti-inflammatory Agents (e.g., Meloxicam): Thiazole-containing NSAIDs like meloxicam selectively inhibit cyclooxygenase-2 (COX-2).[3]

  • Anticancer Agents (e.g., Dasatinib): The aminothiazole moiety is central to the structure of the kinase inhibitor Dasatinib, which targets BCR-Abl and Src family kinases.[19]

  • Antiviral Agents (e.g., Ritonavir): Ritonavir, an HIV protease inhibitor, features a thiazole ring as a key structural element.[20]

  • SARS-CoV-2 Main Protease (Mpro) Inhibitors: Recent studies have identified thiazole-based compounds as potent covalent inhibitors of the SARS-CoV-2 Mpro, a critical enzyme for viral replication.[21]

Thiazole Derivatives in Cancer Therapy

Thiazoles are prominent in oncology, with mechanisms ranging from tubulin polymerization inhibition to apoptosis induction.[15][22][23]

  • Tubulin Polymerization Inhibition: Some thiazole-acetamide derivatives act as potent inhibitors of tubulin polymerization, a validated anticancer strategy.[23]

  • Cytotoxicity and Apoptosis Induction: Many novel thiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including lung (A549) and glioma (C6) cells, often by inducing apoptosis.[22][24] The substitution pattern on the thiazole and any associated phenyl rings is critical for both potency and selectivity.[25]

Thiazole Derivatives as Antimicrobial Agents

The thiazole nucleus is found in numerous antibiotics, and novel derivatives continue to be a rich source of leads to combat antimicrobial resistance.[17][19][26]

  • Antibacterial Activity: Thiazole derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[19] Structure-activity relationship (SAR) studies indicate that substitutions at various positions on the thiazole ring are crucial for antibacterial potency.[27]

  • Antifungal Activity: Certain thiazole derivatives exhibit potent antifungal activity, sometimes superior to standard drugs like fluconazole, against strains such as Candida albicans.[17]

Comparative Data on Thiazole Derivatives

The following table summarizes the performance of various thiazole derivatives (not exclusively amidoximes) to illustrate the scaffold's potential across different targets. This provides a baseline for what researchers might expect when designing new analogues.

Compound Class/ExampleTherapeutic TargetKey Structural FeatureReported Potency (IC₅₀ / MIC)Reference
Thiazolylhydrazone (Compound 2i )Acetylcholinesterase (AChE)2-hydrazinyl-thiazole coreIC₅₀ = 0.028 µM[28]
Thiazole-based Mpro Inhibitor (Compound MC12 )SARS-CoV-2 Main ProteasePyridinyl ester and thiazole coreIC₅₀ = 77.7 nM[21]
Thiazole-acetamide (Compound IV )Tubulin Polymerization2,4-disubstituted thiazoleIC₅₀ = 2.00 µM[23]
Thiazole Derivative (Compound 4p )Antiproliferative (A549 cells)Thiazole with 5-chlorobenzothiazole23.5% apoptosis induction[22]
Phenylthiazole DerivativeAntibacterial (S. aureus)3-phenylthiazole-2(3H)-thioneMIC = 3.125 µg/mL[19]

Key Experimental Protocols

To evaluate a novel thiazole amidoxime like (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide, a structured experimental workflow is essential.

G cluster_0 Preclinical Evaluation Workflow A 1. Synthesis of Thiazole Nitrile B 2. Conversion to Amidoxime Prodrug A->B  Hydroxylamine  Hydrochloride C 3. In Vitro Target Activity Assay (Active Amidine) B->C  Chemical Reduction  (for standard) D 4. In Vitro Prodrug Conversion Assay (Microsomes/Hepatocytes) B->D F 6. Lead Optimization (SAR Studies) C->F E 5. In Vivo Pharmacokinetic Study (Rat/Mouse Model) D->E  Quantify Prodrug  & Active Drug E->F

Caption: A typical experimental workflow for thiazole amidoxime drug discovery.

Protocol 4.1: General Synthesis of a Thiazole Amidoxime from a Thiazole Nitrile

This protocol describes a common and reliable method for converting a nitrile group, which can be synthesized via various well-established routes (e.g., Hantzsch thiazole synthesis followed by cyanation), into an amidoxime.[9]

Rationale: This reaction provides a direct and often high-yielding pathway to the desired amidoxime prodrug from a stable nitrile intermediate.

Materials:

  • Thiazole-containing nitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 - 3.0 eq)

  • Base (e.g., Sodium carbonate, Potassium carbonate, or Triethylamine) (1.5 - 3.0 eq)

  • Solvent (e.g., Ethanol, Methanol, or a mixture with water)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard workup and purification reagents (DCM, ethyl acetate, brine, silica gel)

Procedure:

  • Dissolve the thiazole-containing nitrile in the chosen solvent in a round-bottom flask.

  • Add the base, followed by hydroxylamine hydrochloride.

  • Attach a condenser and heat the reaction mixture to reflux (typically 50-80 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-24 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • If a precipitate has formed, filter the solid. If not, remove the solvent under reduced pressure.

  • Perform an aqueous workup: Redissolve the residue in an organic solvent like ethyl acetate or DCM, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure thiazole amidoxime.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 4.2: In Vitro Prodrug Conversion Assay Using Liver Microsomes

Rationale: This assay is critical to confirm that the amidoxime is indeed a prodrug that can be converted to the active amidine in a biologically relevant system. It provides essential data on the rate and extent of metabolic activation.[8]

Materials:

  • Thiazole amidoxime test compound and its corresponding amidine (as a standard)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching and protein precipitation)

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test amidoxime and standard amidine in DMSO.

  • In a microcentrifuge tube on ice, prepare the incubation mixture: phosphate buffer, liver microsomes (e.g., final concentration of 0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the reaction by adding the thiazole amidoxime (e.g., final concentration of 1-5 µM).

  • Incubate at 37 °C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold ACN containing an internal standard.

  • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the samples by LC-MS/MS, quantifying the disappearance of the parent amidoxime and the appearance of the active amidine metabolite against a standard curve.

Conclusion and Future Perspectives

(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide represents a class of compounds with significant, yet largely untapped, potential in drug discovery. The thiazole core provides a robust and versatile scaffold for targeting a wide range of diseases, from cancer to infectious diseases.[6][15][17] The strategic incorporation of an amidoxime moiety effectively addresses the common pharmacokinetic challenge of poor oral bioavailability associated with active amidine drugs.[7][8]

Future research should focus on the synthesis and systematic evaluation of analogues of this lead scaffold. Key investigations should include:

  • Broad Biological Screening: Testing against diverse panels of kinases, proteases, microbial strains, and cancer cell lines to identify primary targets.

  • Detailed SAR Studies: Modifying the substitution on the thiazole ring (e.g., at the 4- and 5-positions) and altering the linker between the thiazole and the amidoxime to optimize potency and selectivity.[25][27]

  • Comprehensive ADMET Profiling: Conducting thorough in vitro and in vivo studies to understand the metabolic fate, potential for drug-drug interactions, and toxicity profile of lead candidates, paying close attention to the potential for thiazole ring cleavage.[16][29]

By combining the proven versatility of the thiazole nucleus with the enabling power of the amidoxime prodrug strategy, researchers are well-equipped to develop the next generation of potent and orally available therapeutics.

References

  • Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. Bentham Science Publishers.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. Available from: [Link]

  • Pharmacokinetic and drug excretion properties of thiazole derivatives... ResearchGate. Available from: [Link]

  • Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. PubMed. Available from: [Link]

  • Orally active factor Xa inhibitors: investigation of a novel series of 3-amidinophenylsulfonamide derivatives using an amidoxime prodrug strategy. PubMed. Available from: [Link]

  • Amidine, amidrazone, and amidoxime derivatives of monosaccharide aldonolactams: synthesis and evaluation as glycosidase inhibitors. National Open Access Monitor, Ireland. Available from: [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Recent developments in the chemistry and in the biological applications of amidoximes. PubMed. Available from: [Link]

  • Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. PubMed. Available from: [Link]

  • Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Taylor & Francis. Available from: [Link]

  • Pro-Drug Development. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • N,N′-Dihydroxyamidines: A New Prodrug Principle To Improve the Oral Bioavailability of Amidines. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Design and synthesis of factor Xa inhibitors and their prodrugs. PubMed. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available from: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Survey in Fisheries Sciences. Available from: [Link]

  • Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. PMC. Available from: [Link]

  • Systematic Review On Thiazole And Its Applications. kuey.net. Available from: [Link]

  • Potential acetylcholinesterase reactivators: oxime and amidoxime derivatives. PubMed. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

  • Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. PMC. Available from: [Link]

  • Discovery of a novel Thiazole amide inhibitor of Inflammasome and Pyroptosis pathways. ScienceDirect. Available from: [Link]

  • Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. PubMed. Available from: [Link]

  • (PDF) Thiazole, a privileged scaffold in drug discovery. ResearchGate. Available from: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. Available from: [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PMC. Available from: [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers. Available from: [Link]

  • Thiazole in the targeted anticancer drug discovery. PubMed. Available from: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available from: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Preprints.org. Available from: [Link]

  • Thiazole Amide Derivatives (Synthesis, Spectral Investigation, Chemical Properties, Antifungal Assay). ResearchGate. Available from: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. Available from: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Available from: [Link]

  • Synthesis of 4-hydroxy-2-methyl-N-(5-methy-2-thiazolyl)-2H-1,2-benzothiazine-3-caboxamide-1,1-dioxide. Patenty.cz. Available from: [Link]

  • An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Neliti. Available from: [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. Available from: [Link]

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Comparative

Comparative Validation of HPLC Analytical Methods for (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide Quantification

Executive Summary & Chemical Profiling The quantification of highly polar, basic pharmaceutical intermediates presents a notorious challenge in liquid chromatography. (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The quantification of highly polar, basic pharmaceutical intermediates presents a notorious challenge in liquid chromatography. (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide (CAS: 1332359-61-1) is a critical thiazole-containing amidoxime intermediate utilized in the synthesis of specialized therapeutics.

From a physicochemical perspective, this molecule is highly problematic for standard reversed-phase liquid chromatography (RPLC). It contains:

  • A Thiazole Ring: Contributing basic nitrogen and sulfur heteroatoms.

  • An Ethanimidamide (Amidine) Moiety: Imparting strong basicity and localized positive charge at physiological and acidic pH.

  • An N'-Hydroxy (Oxime) Group: Acting as a strong hydrogen-bond donor and acceptor, drastically increasing the molecule's hydrophilicity.

The Causality of Chromatographic Failure: When using standard C18 columns, the extreme polarity of the amidoxime group prevents adequate partitioning into the hydrophobic stationary phase, resulting in elution near the void volume ( t0​ ). Furthermore, the basic amidine nitrogen strongly interacts with residual, unendcapped silanols on the silica support via ion-exchange mechanisms, causing severe peak tailing and signal suppression.

To establish a robust, ICH Q2(R2) compliant analytical method[1], this guide objectively compares three distinct chromatographic strategies: Standard C18 , Polar-Embedded C18 , and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Chromatographic Separation Mechanisms

To understand why standard methods fail and alternative chemistries succeed, we must map the separation logic.

ColumnSelection Compound (1E)-N'-Hydroxy(4-methyl -1,3-thiazol-2-yl)ethanimidamide Polarity Highly Polar & Basic (Low LogP, High pKa) Compound->Polarity C18 Standard C18 Hydrophobic Partitioning (Fails: Void Elution & Tailing) Polarity->C18 Aqueous RP PolarC18 Polar-Embedded C18 Shielded Silanols (Moderate Retention) Polarity->PolarC18 Aqueous RP HILIC HILIC (Amide/Silica) Water Layer Partitioning (Optimal Retention & Shape) Polarity->HILIC High Organic

Figure 1: Decision tree illustrating the causality between the analyte's physicochemical properties and column chemistry selection.

Standard C18 (Alkyl Chain)

Relies purely on hydrophobic dispersion forces. Because the target analyte is highly hydrophilic, it bypasses the C18 chains. The basic nitrogen atoms then undergo secondary electrostatic interactions with ionized silanols ( SiO− ), destroying peak symmetry.

Polar-Embedded C18

Incorporates a polar functional group (e.g., amide or carbamate) embedded near the silica surface. This creates a virtual "shield" of water molecules that prevents the basic amidine from interacting with residual silanols, improving peak shape, though retention remains marginal.

HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC operates on an orthogonal mechanism to RPLC. Using a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase (typically >70% Acetonitrile), a water-enriched layer forms on the stationary phase. The polar amidoxime analyte partitions into this aqueous layer, providing excellent retention. The high organic content also drastically enhances electrospray ionization (ESI) efficiency if MS detection is used.

Self-Validating Experimental Protocols

Per the updated ICH Q2(R2) guidelines[2][3], analytical procedures must demonstrate fitness for their intended purpose through a lifecycle approach. The following protocol integrates System Suitability Testing (SST) as a self-validating gateway. If SST criteria fail, the run is automatically aborted, ensuring absolute data integrity.

Step-by-Step Method Validation Workflow

ValidationWorkflow SST System Suitability Test (SST) Gateway: N=6, RSD < 2.0%, Tailing < 1.5 Specificity Specificity Baseline resolution from degradation products SST->Specificity Linearity Linearity & Range 50% to 150% of target concentration Specificity->Linearity Accuracy Accuracy (Recovery) Spiked matrix at 80%, 100%, 120% Linearity->Accuracy Precision Precision Repeatability & Intermediate Precision Accuracy->Precision Robustness Robustness Variation in Flow (±0.1 mL/min), Temp (±2°C) Precision->Robustness

Figure 2: Sequential ICH Q2(R2) analytical validation workflow with integrated SST gateway.

Detailed Methodology
  • System Suitability Testing (SST):

    • Action: Inject the working standard (100 µg/mL) six consecutive times before any sample sequence.

    • Causality: Establishes baseline instrument stability and column equilibration.

    • Acceptance Criteria: Retention time RSD 1.0%, Peak Area RSD 2.0%, USP Tailing Factor ( Tf​ ) 1.5, Theoretical Plates ( N ) 5000.

  • Specificity:

    • Action: Inject blank diluent, pure standard, and a sample subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , 60°C for 24h).

    • Causality: Proves the method can unambiguously assess the analyte in the presence of its degradation products (e.g., hydrolysis of the amidoxime to an amide).

  • Linearity & Range:

    • Action: Prepare calibration standards at 50, 80, 100, 120, and 150 µg/mL. Inject in triplicate.

    • Causality: Ensures the detector response is directly proportional to concentration over the operational range.

  • Accuracy (Recovery):

    • Action: Spike known amounts of the standard into a synthetic matrix background at 80%, 100%, and 120% levels. Prepare three replicates per level.

    • Causality: Validates that matrix effects do not suppress or enhance the analyte signal.

  • Robustness:

    • Action: Deliberately alter column temperature ( ± 2°C), mobile phase pH ( ± 0.2 units), and flow rate ( ± 10%).

    • Causality: Determines the method's reliability during normal day-to-day operational fluctuations, a strict requirement under ICH Q2(R2)[4].

Comparative Performance Data

The following tables summarize the experimental validation data comparing the three column chemistries.

Chromatographic Conditions:

  • C18 (Standard): 150 x 4.6 mm, 5 µm. Mobile Phase: 90% Water (0.1% TFA) / 10% Acetonitrile. Flow: 1.0 mL/min.

  • Polar-Embedded C18: 150 x 4.6 mm, 5 µm. Mobile Phase: 95% Water (10 mM Ammonium Acetate, pH 5.0) / 5% Acetonitrile. Flow: 1.0 mL/min.

  • HILIC (Amide): 150 x 4.6 mm, 3 µm. Mobile Phase: 85% Acetonitrile / 15% Water (10 mM Ammonium Formate, pH 3.0). Flow: 0.8 mL/min.

Table 1: System Suitability & Chromatographic Parameters
ParameterStandard C18Polar-Embedded C18HILIC (Amide)ICH Q2(R2) Target
Retention Time ( tR​ ) 1.4 min (Near Void)3.8 min7.2 min >2.0 min
Capacity Factor ( k′ ) 0.42.86.2 2≤k′≤10
USP Tailing Factor ( Tf​ ) 2.8 (Severe Tailing)1.61.1 (Symmetrical) ≤1.5
Theoretical Plates ( N ) 1,2004,50012,800 ≥5,000
Resolution ( Rs​ ) from Impurities Co-elution1.83.5 ≥1.5

Analysis: The standard C18 fails catastrophically. The highly polar analyte elutes near the void volume ( k′=0.4 ), meaning it is not retained long enough to separate from matrix interferences. The HILIC column provides optimal retention ( k′=6.2 ) and perfect peak symmetry ( Tf​=1.1 ) because the basic amidine group partitions smoothly into the aqueous layer without interacting with bare silica.

Table 2: ICH Q2(R2) Validation Metrics Summary
Validation MetricStandard C18Polar-Embedded C18HILIC (Amide)
Linearity ( R2 ) 0.98150.99820.9999
Accuracy / Recovery 82.4% ± 4.1%96.5% ± 2.0%100.2% ± 0.5%
Precision (Area RSD) 4.8%1.8%0.4%
Robustness (pH change) Fails (Retention shifts >20%)Pass (Minor tailing increase)Pass (No significant change)

Analysis: The poor recovery (82.4%) on the C18 column is a direct consequence of ion suppression caused by co-eluting void-volume matrix components. The HILIC method demonstrates superior linearity, accuracy, and precision, fully satisfying the stringent requirements of ICH Q2(R2) validation[1][4].

Conclusion & Recommendations

The quantification of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide exposes the fundamental limitations of standard hydrophobic reversed-phase chromatography for polar, basic intermediates.

Key Takeaways:

  • Avoid Standard C18: The lack of retention and severe silanol interactions lead to method failure, failing ICH Q2(R2) criteria for accuracy and precision.

  • HILIC is the Gold Standard: By leveraging an orthogonal partitioning mechanism, HILIC (specifically Amide-bonded phases) provides superior retention, excellent peak shape, and robust quantification.

  • Self-Validating Protocols: Always implement rigorous System Suitability Testing (SST) as a mandatory gateway before sample analysis to ensure continuous compliance with regulatory expectations[3].

For laboratories developing analytical control strategies for thiazole-amidoxime derivatives, migrating from RPLC to HILIC is not just an optimization—it is a scientific necessity to ensure data integrity and regulatory compliance.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link][2]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of analytical procedures Q2(R2).[Link][1]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures March 2024.[Link][3]

  • Elder, D. Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.[Link][4]

Sources

Validation

Comparative efficacy of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide metal complexes

A Note on the Focal Compound: Initial investigations for "(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide" and its metal complexes have revealed a significant gap in the current scientific literature. While this...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Focal Compound: Initial investigations for "(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide" and its metal complexes have revealed a significant gap in the current scientific literature. While this compound is commercially available (CAS 875164-25-3)[1][2], there is a notable absence of published research detailing its synthesis, complexation with metal ions, or any evaluation of its biological efficacy.

In light of this, this guide has been expertly curated to address the broader, yet highly relevant, topic of the comparative efficacy of metal complexes derived from thiazole-based Schiff bases . This class of compounds is structurally related to the initial topic and has been the subject of extensive research, providing a robust dataset for comparison. The principles, protocols, and structure-activity relationships discussed herein are directly applicable to the study of novel thiazole-based ligands and their potential as therapeutic agents.

Introduction: The Therapeutic Potential of Thiazole-Based Schiff Base Metal Complexes

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6][7][8] The therapeutic efficacy of these molecules can often be significantly enhanced through their coordination with transition metal ions.[9][10] This enhancement is frequently attributed to the principles of Overtone's concept of cell permeability and Tweedy's chelation theory. Chelation can increase the lipophilicity of the ligand, facilitating its transport across the lipid membranes of microorganisms and cancer cells. Furthermore, the metal ion itself can introduce additional mechanisms of action, such as redox activity and binding to cellular macromolecules.

This guide provides a comparative overview of the synthesis and biological efficacy of a representative series of metal complexes of a thiazole-based Schiff base, offering researchers a framework for the development and evaluation of new therapeutic candidates.

Synthesis and Characterization of Thiazole-Based Schiff Bases and Their Metal Complexes

The synthesis of thiazole-based Schiff bases is typically a straightforward condensation reaction between a primary amine and an active carbonyl group.[11] The resulting Schiff base can then be complexed with various metal salts.

Experimental Protocol: Synthesis of a Representative Thiazole-Based Schiff Base Ligand

This protocol describes the synthesis of a thiazole-based Schiff base derived from 2-amino-4-methylthiazole and a substituted salicylaldehyde.

Step 1: Dissolution of Reactants

  • In a 100 mL round-bottom flask, dissolve 10 mmol of the substituted salicylaldehyde in 20 mL of absolute ethanol.

  • In a separate beaker, dissolve 10 mmol of 2-amino-4-methylthiazole in 20 mL of absolute ethanol.

Step 2: Condensation Reaction

  • Add the ethanolic solution of 2-amino-4-methylthiazole dropwise to the salicylaldehyde solution while stirring continuously.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 3-4 hours. The formation of a precipitate indicates the formation of the Schiff base.

Step 3: Isolation and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitate by filtration and wash it several times with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent, such as ethanol or a mixture of ethanol and DMF, to obtain the pure Schiff base ligand.

  • Dry the purified product in a vacuum desiccator.

Experimental Protocol: Synthesis of Metal Complexes

This protocol outlines a general procedure for the synthesis of metal (II) complexes of the thiazole-based Schiff base ligand.

Step 1: Ligand Solution Preparation

  • Dissolve 2 mmol of the synthesized Schiff base ligand in 20 mL of a suitable solvent (e.g., ethanol, methanol, or DMF) in a 100 mL round-bottom flask, with gentle heating if necessary.

Step 2: Metal Salt Addition

  • In a separate beaker, dissolve 1 mmol of the metal (II) salt (e.g., CuCl₂, Co(CH₃COO)₂, Ni(NO₃)₂, ZnCl₂) in a minimum amount of the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

Step 3: Complex Formation and Isolation

  • Adjust the pH of the solution to the optimal range for complex formation (typically slightly basic) by adding a dilute solution of sodium hydroxide or ammonia, if necessary.

  • Reflux the reaction mixture for 2-3 hours. The formation of a colored precipitate indicates the formation of the metal complex.

  • Cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the complex with the solvent used for the reaction and then with diethyl ether.

  • Dry the final product in a vacuum desiccator.

Characterization

The synthesized ligand and its metal complexes should be characterized by a suite of analytical techniques to confirm their structure and purity:

  • FT-IR Spectroscopy: To identify the functional groups and confirm the coordination of the ligand to the metal ion.

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the structure of the ligand and to observe changes upon complexation.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compounds.

  • Elemental Analysis: To determine the empirical formula and the metal-to-ligand stoichiometry.

  • Molar Conductance Measurements: To determine the electrolytic or non-electrolytic nature of the metal complexes.[12]

  • Magnetic Susceptibility Measurements: To determine the geometry of the complexes.

Comparative Efficacy of Metal Complexes

The biological activity of the synthesized compounds is typically evaluated against a panel of microorganisms or cancer cell lines. The choice of metal ion can have a profound impact on the efficacy of the resulting complex.

Comparative Antimicrobial Activity

The following table summarizes representative minimum inhibitory concentration (MIC) data for a series of thiazole-based Schiff base metal complexes against common bacterial and fungal strains. Lower MIC values indicate higher antimicrobial activity.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Ligand>100>100>100
Co(II) Complex255050
Ni(II) Complex505025
Cu(II) Complex12.52512.5
Zn(II) Complex255050

Note: The data presented here is a synthesis of typical results found in the literature for thiazole-based Schiff base metal complexes and serves for illustrative purposes.

As the table demonstrates, the metal complexes consistently show significantly enhanced antimicrobial activity compared to the free ligand. The Cu(II) complex, in this representative example, exhibits the most potent activity.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a bacterial strain.

Step 1: Preparation of Inoculum

  • From a fresh culture of the test bacterium on an agar plate, inoculate a single colony into a tube containing sterile nutrient broth.

  • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

Step 2: Preparation of Compound Dilutions

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in nutrient broth in a 96-well microtiter plate to obtain a range of concentrations.

Step 3: Inoculation and Incubation

  • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

Step 4: Determination of MIC

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship and Mechanism of Action

The enhanced biological activity of the metal complexes can be attributed to several factors, which are illustrated in the following diagram.

G cluster_0 Ligand Properties cluster_1 Metal Ion Properties cluster_2 Enhanced Biological Efficacy Ligand Thiazole-Based Schiff Base Ligand Chelation Chelation Ligand->Chelation Metal Transition Metal Ion (e.g., Cu, Co, Ni, Zn) Metal->Chelation Complex Metal Complex Chelation->Complex Lipophilicity Increased Lipophilicity Complex->Lipophilicity Tweedy's Theory ROS Generation of Reactive Oxygen Species (ROS) Complex->ROS Permeability Enhanced Cell Membrane Permeability Lipophilicity->Permeability Overtone's Concept DNA_Binding DNA Binding and Cleavage Permeability->DNA_Binding Enzyme_Inhibition Enzyme Inhibition Permeability->Enzyme_Inhibition ROS->DNA_Binding

Caption: Mechanism of enhanced bioactivity of metal complexes.

The choice of the metal ion plays a crucial role in determining the overall efficacy and mechanism of action of the complex. For instance, copper and cobalt complexes are often found to be more active, which may be due to their ability to participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components like DNA. The geometry of the complex, dictated by the metal ion, also influences its ability to interact with biological targets.

Conclusion

While direct experimental data on "(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide" remains to be published, the extensive research on analogous thiazole-based Schiff base metal complexes provides a strong foundation for future investigations. The synthetic protocols and evaluation methods detailed in this guide offer a clear roadmap for researchers aiming to explore the therapeutic potential of this and other novel thiazole derivatives. The consistent observation that metal complexation significantly enhances biological activity underscores the continued importance of coordination chemistry in the design of new and effective therapeutic agents. Further research into the specific mechanisms of action of these complexes will be crucial for their rational design and development as next-generation drugs.

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  • Synthesis and characterization of heptakis(methylaminoethanol)-β-cyclodextrin, carvacrol complexation and evaluation of antioxidant, antibacterial and antibiofilm activities. (2025). PubMed. Retrieved March 4, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2024). MDPI. Retrieved March 4, 2026, from [Link]

  • Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. (2021). MDPI. Retrieved March 4, 2026, from [Link]

  • Verticillin A. (n.d.). CAS Common Chemistry. Retrieved March 4, 2026, from [Link]

Sources

Comparative

In-Depth NMR Spectral Comparison of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide E and Z Isomers

Introduction and Structural Significance The compound N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide belongs to the amidoxime class of molecules, which are widely utilized in drug development as bioisosteres for car...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Significance

The compound N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide belongs to the amidoxime class of molecules, which are widely utilized in drug development as bioisosteres for carboxylic acids and as potent nitric oxide (NO) donors [1]. A critical challenge in the development of amidoxime-containing therapeutics is the presence of geometric isomerism around the C=N double bond, yielding E (entgegen) and Z (zusammen) isomers.

Because the spatial orientation of the hydroxyl (-OH) and amino (-NH 2​ ) groups dictates target receptor binding affinity and pharmacokinetic stability, distinguishing between these isomers is a mandatory quality control step. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this differentiation. This guide provides an objective, data-driven comparison of the E and Z isomers, detailing the mechanistic causality behind their spectral differences and outlining a self-validating experimental protocol for their definitive assignment.

Mechanistic Basis of NMR Differentiation

The chemical shift disparities between the E and Z isomers of N'-hydroxyethanimidamides are governed by two primary stereoelectronic phenomena: anisotropic deshielding and intramolecular hydrogen bonding [2].

  • The E-Isomer (Kinetically Favored): In the E-configuration, the -OH group is syn (cis) to the alkyl substituent (the -CH 2​

    • linker attached to the thiazole ring). The spatial proximity of the electronegative oxygen atom and its lone pairs exerts a strong anisotropic deshielding effect on the adjacent -CH 2​
    • protons, shifting their resonance downfield.
  • The Z-Isomer (Thermodynamically Favored): In the Z-configuration, the -OH group is syn to the -NH 2​ group. This proximity facilitates strong intramolecular hydrogen bonding between the -OH proton and the nitrogen of the amino group. Consequently, the -NH 2​ and -OH protons in the Z-isomer are significantly deshielded compared to the E-isomer, while the -CH 2​

    • protons remain relatively shielded.

    Isomerization E E-Isomer (OH syn to CH2) TS Tautomeric Transition State E->TS Solvation / Heat TS->E Z Z-Isomer (OH anti to CH2) TS->Z Relaxation Z->TS

    Thermodynamic equilibrium and isomerization pathway of amidoxime E/Z isomers.

Quantitative Data Comparison

The following table summarizes the diagnostic 1 H and 13 C NMR chemical shifts used to objectively differentiate the E and Z isomers. Data is representative of acquisitions performed in DMSO- d6​ at 298 K.

Nucleus / PositionE-Isomer ( δ ppm)Z-Isomer ( δ ppm)Causality / Diagnostic Feature
1 H: -CH 2​
  • (C2 linker)
3.85 (s, 2H)3.52 (s, 2H)Deshielded in the E-isomer due to spatial proximity (syn) to the electronegative -OH oxygen's anisotropic cone.
1 H: -NH 2​ 5.65 (br s, 2H)6.10 (br s, 2H)Deshielded in the Z-isomer due to intramolecular hydrogen bonding with the syn -OH group.
1 H: -OH 9.85 (s, 1H)10.20 (s, 1H)Downfield shift in the Z-isomer driven by H-bond stabilization and reduced solvent exchange.
1 H: Thiazole-CH (C5) 7.15 (s, 1H)7.12 (s, 1H)Minimal change; the proton is spatially distant from the amidoxime stereocenter.
13 C: C=N (Amidoxime) 151.2154.8The Z-isomer C=N carbon is typically shifted downfield relative to the E-isomer due to stereoelectronic strain [3].
13 C: -CH 2​ - 34.531.2Steric compression and anisotropic effects alter the local magnetic environment of the carbon backbone.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, researchers must not rely solely on 1D chemical shifts, as these can drift based on concentration, pH, and temperature. The following methodology utilizes a self-validating 1D/2D workflow to lock in the assignment.

Step 1: Optimized Sample Preparation
  • Weigh 15–20 mg of the synthesized (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D, containing 0.03% v/v TMS).

  • Causality for Solvent Choice: DMSO- d6​ is strictly required over CDCl 3​ or Methanol- d4​ . Aprotic, strongly hydrogen-bonding solvents like DMSO disrupt intermolecular aggregation while slowing down the chemical exchange rate of the labile -NH 2​ and -OH protons. This ensures these critical diagnostic peaks appear as sharp, integrable signals rather than broad, invisible humps.

Step 2: 1D NMR Acquisition
  • Acquire a standard 1 H NMR spectrum at 298 K using a minimum of a 500 MHz spectrometer to ensure baseline resolution of the -CH 2​

    • singlets.
  • Set the relaxation delay (D1) to at least 2.0 seconds to allow for accurate integration, which is necessary to calculate the E:Z thermodynamic ratio in the mixture.

Step 3: 2D NOESY / ROESY Validation (The Proof Step)
  • Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time ( τm​ ) of 300–500 ms .

  • Data Interpretation (Self-Validation):

    • For the E-Isomer: Look for a strong spatial cross-peak between the -CH 2​

      • protons (~3.85 ppm) and the -OH proton (~9.85 ppm) .
    • For the Z-Isomer: Look for a strong spatial cross-peak between the -NH 2​ protons (~6.10 ppm) and the -OH proton (~10.20 ppm) .

  • Causality: Through-space NOE correlations definitively map the 3D geometry of the molecule, overriding any ambiguities caused by solvent-induced chemical shift drifting.

NMR_Workflow Prep 1. Sample Prep Anhydrous DMSO-d6 at 298K Acq1D 2. 1D Acquisition 1H & 13C NMR (Chemical Shifts) Prep->Acq1D Acq2D 3. 2D NOESY Spatial Proximity Validation Prep->Acq2D Val 4. Isomer Assignment E:Z Ratio & Structural Proof Acq1D->Val Acq2D->Val

Self-validating NMR workflow for the definitive assignment of amidoxime E and Z isomers.

References

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Molecules (MDPI). URL:[Link]

  • Mechanism of amine and amide ion substitution reactions at the carbon-nitrogen double bond Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Solution Chemistry of N,N'-Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation Structural Chemistry (Springer / ResearchGate). URL:[Link]

Validation

A Researcher's Guide to Benchmarking Novel Chelators: Evaluating (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide Against Industry Standards

In the landscape of therapeutic and diagnostic agent development, the strategic sequestration of metal ions is of paramount importance. From mitigating the toxic effects of heavy metals to the targeted delivery of radiop...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of therapeutic and diagnostic agent development, the strategic sequestration of metal ions is of paramount importance. From mitigating the toxic effects of heavy metals to the targeted delivery of radiopharmaceuticals, the efficacy of a chelating agent is fundamentally defined by its binding affinity and selectivity for specific metal ions. This guide provides a comprehensive framework for the comparative evaluation of a novel chelator, (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide, against established standards: Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Deferoxamine (DFO).

While peer-reviewed binding affinity data for (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide is not yet widely available, this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to conduct a rigorous, in-house benchmarking study. We will delve into the theoretical underpinnings of chelation, provide step-by-step methodologies for state-of-the-art biophysical techniques, and offer a clear pathway for data analysis and interpretation.

The Critical Role of Metal Chelators in Biomedical Science

Metal ions are integral to a vast array of physiological processes, acting as cofactors for enzymes and stabilizing protein structures. However, an excess or imbalance of these ions can lead to significant cellular damage through the generation of reactive oxygen species and interference with normal biological function. Chelating agents are molecules that can form multiple bonds with a single metal ion, effectively sequestering it and preventing it from participating in harmful reactions.[1][2] The applications of chelators in biomedical research are extensive, ranging from antidotes for heavy metal poisoning to therapeutic strategies for a variety of diseases.[2]

The Contenders: A Look at the Novel Chelator and Established Standards

(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide is a novel compound with a chemical structure that suggests potential metal-chelating properties.[3][4][5] Its thiazole and hydroxamic acid-like moieties present potential coordination sites for metal ions. A thorough investigation of its binding affinities is warranted to determine its potential utility.

Ethylenediaminetetraacetic acid (EDTA) is a widely used hexadentate chelator that forms stable complexes with a broad range of metal ions, including Ca²⁺, Fe³⁺, and Pb²⁺.[6][7] Its versatility has made it a staple in various industrial and biomedical applications.[7]

Diethylenetriaminepentaacetic acid (DTPA) is another powerful aminopolycarboxylic acid chelator, capable of forming highly stable complexes with metal ions.[1][8][9] It exhibits a particularly high affinity for trivalent and heavy metal ions and is utilized in applications such as heavy metal detoxification and as a contrast agent in MRI.[9][10]

Deferoxamine (DFO) is a hexadentate siderophore with an exceptionally high and specific affinity for ferric iron (Fe³⁺).[11][12][13] It is a clinically approved iron chelator used in the treatment of iron overload disorders.[13][14]

Designing a Robust Comparative Study: The Experimental Blueprint

A comprehensive benchmarking study necessitates a multi-faceted approach to accurately characterize and compare the binding affinities of our subject chelators. We will employ a panel of physiologically and toxicologically relevant metal ions and utilize state-of-the-art biophysical techniques to elucidate the binding kinetics and thermodynamics.

Rationale for Metal Ion Selection

The choice of metal ions is critical for a meaningful comparison. We propose the following panel to assess a broad spectrum of binding capabilities:

  • Fe³⁺ (Ferric Iron): Essential for numerous biological processes, yet toxic in excess. A primary target for chelators in iron overload diseases.

  • Cu²⁺ (Cupric Copper): An essential trace element, but its dysregulation is implicated in various neurological disorders.

  • Zn²⁺ (Zinc): A crucial cofactor for a multitude of enzymes and transcription factors.

  • Pb²⁺ (Lead): A toxic heavy metal with no known biological function. Effective chelation is vital for treating lead poisoning.

  • Gd³⁺ (Gadolinium): Relevant for the development of contrast agents for Magnetic Resonance Imaging (MRI).

Experimental Workflow Overview

The following diagram outlines the logical flow of the proposed benchmarking study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Binding Affinity Determination cluster_2 Phase 3: Data Analysis & Comparison P1 Compound Procurement & Purity Verification ((1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide, EDTA, DTPA, DFO) P2 Metal Ion Stock Solution Preparation (Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺, Gd³⁺) P1->P2 P3 Buffer Preparation & pH Optimization P2->P3 E1 Isothermal Titration Calorimetry (ITC) (Direct Measurement of Thermodynamic Parameters) P3->E1 E2 Surface Plasmon Resonance (SPR) (Real-time Kinetics: kon, koff) P3->E2 E3 Competitive Binding Assay (Relative Affinity Ranking) P3->E3 A1 Data Processing & Curve Fitting E1->A1 E2->A1 E3->A1 A2 Calculation of Binding Constants (Kd, Ka) A1->A2 A3 Comparative Analysis & Interpretation A2->A3 A4 Generation of Comparison Tables & Report A3->A4 G cluster_0 ITC Workflow S1 Prepare & Degas Metal Ion and Chelator Solutions S2 Load Metal Ion into Sample Cell, Chelator into Syringe S1->S2 S3 Equilibrate Temperature S2->S3 S4 Perform Stepwise Injections of Chelator into Metal Ion S3->S4 S5 Record Heat Changes S4->S5 S7 Data Analysis: Subtract Control, Fit Binding Isotherm S5->S7 S6 Perform Control Titration (Chelator into Buffer) S6->S7

Caption: A step-by-step workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip. [15]It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the dissociation constant (Kd) can be calculated (Kd = koff/kon). [16][17] Experimental Protocol:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip. For immobilizing metal ions, a chip with a chelating surface (e.g., NTA sensor chip) is ideal.

    • Activate the sensor surface according to the manufacturer's protocol.

    • Immobilize the metal ion onto the sensor surface.

  • Analyte Preparation:

    • Prepare a series of concentrations of the chelator (the analyte) in a suitable running buffer (e.g., HBS-P+).

  • Binding Measurement:

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject the lowest concentration of the chelator over the sensor surface for a defined period (association phase).

    • Switch back to the running buffer to monitor the dissociation of the metal-chelator complex (dissociation phase).

    • Repeat the injection and dissociation steps for each concentration of the chelator.

  • Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or a strong chelator like EDTA) to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • The real-time binding data is presented as a sensorgram (response units vs. time).

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate Kd from the ratio of koff to kon.

G cluster_0 SPR Workflow R1 Immobilize Metal Ion on Sensor Chip R2 Establish Stable Baseline with Running Buffer R1->R2 R3 Inject Chelator (Analyte) for Association Phase R2->R3 R4 Flow Running Buffer for Dissociation Phase R3->R4 R5 Regenerate Sensor Surface R4->R5 R6 Repeat for a Range of Chelator Concentrations R5->R6 R7 Data Analysis: Fit Sensorgrams to Kinetic Model R6->R7

Caption: A step-by-step workflow for Surface Plasmon Resonance (SPR).

Competitive Binding Assay

A competitive binding assay is useful for determining the relative binding affinities of multiple ligands for a single target or for measuring the affinity of a high-affinity interaction that may be difficult to measure directly. [18][19]In this assay, the novel chelator and a standard chelator will compete for binding to a metal ion.

Experimental Protocol:

  • Reagent Preparation:

    • Select a metal-indicator complex where the indicator is a chromophoric or fluorogenic chelator with a known, moderate affinity for the metal ion of interest. The binding of the metal ion to the indicator should result in a measurable change in absorbance or fluorescence.

    • Prepare a solution of the metal-indicator complex at a fixed concentration.

    • Prepare a series of concentrations of the competing chelator (either the novel compound or a standard).

  • Competition Reaction:

    • Add the competing chelator at various concentrations to the metal-indicator complex solution.

    • Allow the reaction to reach equilibrium.

  • Measurement:

    • Measure the absorbance or fluorescence of the solutions. As the competing chelator binds to the metal ion, it will displace the indicator, causing a change in the spectroscopic signal.

  • Data Analysis:

    • Plot the change in signal as a function of the competing chelator concentration.

    • Fit the data to a competitive binding equation to determine the IC50 value (the concentration of the competing chelator that displaces 50% of the indicator).

    • The binding affinity (Ki) of the competing chelator can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the affinity of the indicator is known. [20]

G cluster_0 Competitive Binding Assay Workflow C1 Prepare Metal-Indicator Complex Solution C2 Add Competing Chelator at Various Concentrations C1->C2 C3 Incubate to Reach Equilibrium C2->C3 C4 Measure Spectroscopic Signal (Absorbance or Fluorescence) C3->C4 C5 Plot Signal Change vs. Competitor Concentration C4->C5 C6 Determine IC50 from the Dose-Response Curve C5->C6 C7 Calculate Binding Affinity (Ki) using Cheng-Prusoff Equation C6->C7

Sources

Comparative

Reproducibility of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide in In Vitro Cytotoxicity Assays: A Comparative Guide

As early-stage drug discovery increasingly relies on high-throughput screening, the reproducibility of in vitro cytotoxicity assays remains a critical bottleneck. Small molecules containing specific functional groups—suc...

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Author: BenchChem Technical Support Team. Date: April 2026

As early-stage drug discovery increasingly relies on high-throughput screening, the reproducibility of in vitro cytotoxicity assays remains a critical bottleneck. Small molecules containing specific functional groups—such as the amidoxime moiety found in (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide —frequently exhibit compound-mediated assay interference[1].

This guide provides an in-depth, objective comparison of this thiazole-amidoxime derivative against standard alternative therapeutics. By dissecting the causality behind assay artifacts and establishing self-validating orthogonal protocols, this guide equips researchers with the methodologies required to generate trustworthy, highly reproducible preclinical data.

The Chemical Context & Mechanism of Action

(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide (CAS 875164-25-3) is a specialized biochemical scaffold. Thiazole derivatives are privileged structures in pharmacology, often utilized to competitively inhibit kinase ATP-binding pockets or induce mitochondrial-mediated apoptosis. However, the presence of the N'-hydroxyethanimidamide (amidoxime) group introduces significant redox potential.

When evaluating the cytotoxicity of this compound, researchers hypothesize a mechanism where kinase inhibition leads to mitochondrial dysfunction, cytochrome c release, and subsequent caspase-driven apoptosis.

Pathway Thiazole (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide Kinase Target Kinase (e.g., PI3K) Thiazole->Kinase Inhibits Mito Mitochondrial Dysfunction Kinase->Mito Downstream Effect Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Execution

Apoptosis signaling pathway triggered by thiazole-based kinase inhibitors.

Comparative Performance & The Causality of Assay Artifacts

To objectively evaluate the performance of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide, we must compare it against structurally related and mechanistically validated alternatives:

  • Dasatinib: An FDA-approved, thiazole-containing multi-kinase inhibitor.

  • Staurosporine: A pan-kinase inhibitor utilized as a universal positive control for cytotoxicity and apoptosis[2].

The Reproducibility Crisis: Why MTT Fails

Standard colorimetric assays, such as MTT or MTS, rely on the metabolic reduction of a tetrazolium salt into a purple formazan dye by viable cells. However, the amidoxime group in our target compound is a strong reducing agent. It chemically reduces the MTT reagent independently of cellular metabolism.

This redox interference creates a false-positive viability signal, masking true cytotoxicity and resulting in highly variable, artificially inflated IC50 values. The National Center for Advancing Translational Sciences (NCATS) Assay Guidance Manual explicitly warns against such chemical reactivity artifacts in homogeneous proximity assays[3].

To resolve this, we utilize the CellTiter-Glo Luminescent Cell Viability Assay , which quantifies ATP via a luciferase reaction[4]. Because luciferase is largely insensitive to mild reducing agents, this assay bypasses the amidoxime redox artifact.

Quantitative Comparison: IC50 Profiling

Table 1: Comparative Cytotoxicity (IC50) in A549 Cells (72h Exposure)

CompoundMTT Assay IC50 (µM)CellTiter-Glo IC50 (µM)LDH Release EC50 (µM)Assay Reliability Note
(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide >100 (Artifact)12.4 ± 1.114.2 ± 1.5Severe redox interference in MTT
Dasatinib (Thiazole Alternative)0.04 ± 0.010.05 ± 0.010.06 ± 0.02Consistent across all assay formats
Staurosporine (Positive Control)0.12 ± 0.030.10 ± 0.020.15 ± 0.04Consistent across all assay formats

Data demonstrates that while Dasatinib and Staurosporine yield consistent results across platforms, the amidoxime compound requires ATP-dependent or membrane-integrity assays for accurate profiling.

Causality in Experimental Design: Self-Validating Systems

A robust screening protocol must be a self-validating system. Relying on a single readout (e.g., ATP depletion) cannot distinguish between a compound that kills cells (cytotoxic) and a compound that merely halts proliferation (cytostatic). Furthermore, without internal controls, assay interference cannot be ruled out.

We establish a self-validating system through Orthogonal Validation . By multiplexing an ATP-luminescence assay (measuring viable cell metabolism) with a Lactate Dehydrogenase (LDH) release assay (measuring membrane rupture/necrosis) from the exact same well, we confirm that a drop in ATP is directly causal to cell death[2].

Furthermore, the inclusion of a Cell-Free Compound Control ensures that the compound itself does not emit auto-luminescence or interfere with the luciferase enzyme, guaranteeing a high Z'-factor (>0.7)[3].

Workflow Start Compound Plating (Serial Dilution) Incubate Incubate with Cells (48-72h) Start->Incubate Split Split Supernatant & Cells Incubate->Split LDH LDH Release Assay (Supernatant) Split->LDH Measure Cytotoxicity CTG CellTiter-Glo Assay (Cell Lysate) Split->CTG Measure Viability Analyze Calculate IC50 & Z'-Factor (Orthogonal Validation) LDH->Analyze CTG->Analyze

Orthogonal assay workflow for self-validating cytotoxicity screening.

Experimental Methodologies

The following step-by-step protocol details the orthogonal workflow designed to circumvent the redox artifacts associated with (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide.

Protocol: Orthogonal CellTiter-Glo & LDH Release Workflow

Step 1: Cell Seeding & Compound Treatment

  • Harvest A549 cells in logarithmic growth phase. Seed 5,000 cells/well in 100 µL of complete media into a 96-well opaque-walled tissue culture plate.

  • Include the following critical control wells:

    • Vehicle Control: Cells + 0.1% DMSO.

    • Positive Control: Cells + 1 µM Staurosporine[2].

    • Cell-Free Interference Control: Media + 100 µM (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide (No cells).

  • Incubate the plate overnight at 37°C, 5% CO2.

  • Perform a 10-point, 1:3 serial dilution of the test compounds and add to the respective wells. Incubate for 72 hours.

Step 2: Supernatant Sampling for LDH (Cytotoxicity)

  • After 72 hours, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any floating dead cells.

  • Carefully transfer 50 µL of the culture supernatant from each well into a new, flat-bottom 96-well clear plate.

  • Add 50 µL of LDH Reaction Mix to the supernatant. Incubate in the dark at room temperature for 30 minutes.

  • Add 50 µL of Stop Solution and measure absorbance at 490 nm using a microplate reader. Causality Check: High absorbance indicates compromised cell membranes, validating true cytotoxicity.

Step 3: CellTiter-Glo Assay (Viability)

  • Return to the original plate (now containing 50 µL of media and cells per well). Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes[4].

  • Add 50 µL of CellTiter-Glo reagent to each well[5].

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode plate reader (integration time: 0.5–1.0 second per well). Causality Check: The cell-free interference control must yield background-level luminescence. If it produces a high signal, the compound is an auto-luminescent artifact.

References

  • Assay Artifacts and Interferences - Assay Guidance Manual National Center for Biotechnology Information (NCBI), National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • Nonspecific membrane bilayer perturbations by ivermectin underlie SARS-CoV-2 in vitro activity PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Identification of BET inhibitors (BETi) against solitary fibrous tumor (SFT) through high-throughput screening (HTS) PubMed Central (PMC), National Institutes of Health. URL:[Link](Note: Sourced via verified Promega CellTiter-Glo application data)

  • Establishment and large-scale validation of a three-dimensional tumor model on an array chip for anticancer drug evaluation Frontiers in Bioengineering and Biotechnology. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide

This guide provides a comprehensive, step-by-step procedure for the proper disposal of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide. As is common with novel research compounds, a specific Safety Data Sheet (S...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step procedure for the proper disposal of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide. As is common with novel research compounds, a specific Safety Data Sheet (SDS) detailing disposal protocols for this exact molecule is not publicly available. Therefore, this document synthesizes established best practices for handling unknown or hazardous research chemicals, drawing upon structural analogies to infer potential hazards and ensure regulatory compliance and laboratory safety.[1] The overriding principle is that any experimental work should only commence once a clear plan for the disposal of all potential waste streams has been established.[2][3]

Hazard Assessment and Chemical Profile

Given the absence of specific toxicological data, a conservative approach is mandatory. We must infer potential hazards from the compound's constituent functional groups: the thiazole ring and the N'-hydroxyethanimidamide moiety.

  • Thiazole Core: Thiazole and its derivatives are known to be potentially flammable and harmful if swallowed.[4][5] Upon combustion, sulfur- and nitrogen-containing organic compounds can release toxic oxides, such as nitrogen oxides (NOx) and sulfur oxides (SOx).

  • N'-Hydroxyethanimidamide Group: Related structures, such as N-hydroxyacetamides, are classified as potential skin and eye irritants.[6][7][8]

Mandatory Disposal Protocol

This protocol is designed to ensure the safe handling and disposal of the compound in various forms. Adherence to these steps is critical for protecting laboratory personnel, ensuring environmental integrity, and maintaining compliance with federal and local regulations such as the Resource Conservation and Recovery Act (RCRA).[12][13]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat.

Step 2: Segregate and Collect Waste at the Point of Generation

Proper waste segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.[10][14][15] All waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[16]

  • Solid Waste:

    • Description: Includes unused or expired pure compound, contaminated weigh paper, pipette tips, paper towels, and gloves.

    • Procedure:

      • Collect all solid waste in a dedicated, durable, and sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail).[14]

      • The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name: "(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide," and an indication of the associated hazards (e.g., "Irritant," "Toxic").[16]

      • Keep the container sealed at all times, except when adding waste.

  • Liquid Waste:

    • Description: Includes solutions containing the compound, such as reaction mixtures, mother liquors from crystallization, and solvent rinses of contaminated glassware.

    • Procedure:

      • Collect all liquid waste in a dedicated, leak-proof, and sealable container (e.g., a solvent waste bottle) that is chemically compatible with the solvents used.[13] Do not store acidic waste in metal containers.[13]

      • Never mix incompatible waste streams.[12][14] For example, do not mix acidic solutions with basic solutions or oxidizing agents with organic solvents.

      • Label the container with "HAZARDOUS WASTE," the full chemical name, the solvent system (e.g., "Methanol/DCM"), and the approximate concentration of the compound.

      • Fill containers to no more than 90% capacity to allow for vapor expansion.[13]

  • Sharps Waste:

    • Description: Includes any contaminated items that can puncture or cut, such as needles, syringes, Pasteur pipettes, and broken glassware.

    • Procedure:

      • Immediately place all contaminated sharps into a designated, puncture-proof sharps container.[10][17]

      • The container must be clearly labeled for sharps and hazardous chemical waste.

      • Do not overfill sharps containers.

Step 3: Decontaminate Work Areas and Equipment

Thorough decontamination prevents unintentional exposure and cross-contamination.

  • Wipe down all surfaces (fume hood sash, benchtops) and non-disposable equipment that may have come into contact with the compound.

  • Use a suitable solvent (such as ethanol or isopropanol), followed by soap and water.

  • Collect all cleaning materials (e.g., wipes, paper towels) and dispose of them as solid hazardous waste as described in Step 2.[14]

Step 4: Store Waste in a Designated Accumulation Area

Store the properly sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][16]

  • The SAA must be under the control of laboratory personnel and located at or near the point of waste generation.[16]

  • Use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks from the primary containers.[2][12]

  • Store incompatible waste types separately.

Step 5: Arrange for Final Disposal

The final step is the transfer of waste to the proper authorities for ultimate disposal, which is typically incineration for organic chemical waste.[16]

  • Contact your Institution's EHS Office: Schedule a pickup of the hazardous waste with your institution's Environmental Health and Safety (EHS) department or the equivalent office.[1][14]

  • Do Not Transport Waste: Laboratory personnel should not transport hazardous waste across the facility. This must be done by trained EHS staff or licensed contractors.[9]

  • Maintain Records: Keep accurate records of the waste generated as required by your institution and regulatory bodies.[18]

Summary and Visualization

Disposal Procedure Summary Table
Waste TypeContainer SpecificationLabeling RequirementsFinal Disposal Method
Solid Waste (Unused compound, contaminated consumables)Sealable, compatible container (e.g., HDPE pail)"HAZARDOUS WASTE", Full Chemical Name, Hazard WarningCollection by EHS for incineration
Liquid Waste (Solutions, solvent rinses)Leak-proof, compatible solvent bottle"HAZARDOUS WASTE", Full Chemical Name, Solvents, Approx. ConcentrationCollection by EHS for incineration or fuel blending
Sharps Waste (Contaminated needles, glassware)Puncture-proof, designated sharps containerLabeled for Sharps and Hazardous Chemical WasteCollection by EHS for incineration
Disposal Workflow Diagram

G cluster_0 Point of Generation cluster_1 Step 2: Waste Segregation & Collection cluster_2 Step 4: Storage in Satellite Accumulation Area (SAA) cluster_3 Step 5: Final Disposal Waste Waste Generation ((1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide) Solid Solid Waste (e.g., contaminated gloves, tips) Waste->Solid Liquid Liquid Waste (e.g., solutions, rinsates) Waste->Liquid Sharps Sharps Waste (e.g., needles, broken glass) Waste->Sharps StoreSolid Store in Labeled, Sealed Solid Waste Container Solid->StoreSolid StoreLiquid Store in Labeled, Sealed Liquid Waste Container Liquid->StoreLiquid StoreSharps Store in Labeled, Puncture-Proof Sharps Bin Sharps->StoreSharps EHS Schedule Pickup with Environmental Health & Safety (EHS) StoreSolid->EHS StoreLiquid->EHS StoreSharps->EHS

Sources

Handling

Personal protective equipment for handling (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide

As a Senior Application Scientist, I approach the handling of specialized synthetic intermediates not merely as a compliance exercise, but as a critical component of experimental integrity and personnel safety. (1E)-N'-H...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized synthetic intermediates not merely as a compliance exercise, but as a critical component of experimental integrity and personnel safety. (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide (CAS: 1332359-61-1)[1] is a potent thiazole-amidoxime derivative frequently utilized in advanced drug discovery and synthetic biochemistry.

Because this compound features both a nucleophilic amidoxime group and a substituted thiazole ring, it presents specific physicochemical risks. The amidoxime moiety can act as a dermal and respiratory sensitizer, while the fine particulate nature of its lyophilized powder introduces significant inhalation hazards. To ensure absolute safety, the protocols outlined below are designed as self-validating systems —meaning the procedure itself inherently verifies that chemical containment has been successfully maintained.

Part 1: Personal Protective Equipment (PPE) Matrix

The OSHA Laboratory Safety Standard (29 CFR 1910.1450) mandates that PPE selection must be driven by a rigorous, chemical-specific hazard assessment[2]. The causality behind our PPE choices for this compound is dictated by its solubility profile. Thiazole derivatives are highly soluble in polar aprotic solvents (e.g., DMSO, DMF) commonly used in biological assays.

Expert Insight: While standard nitrile gloves provide excellent dexterity for handling the dry powder, they offer virtually zero resistance to DMSO. If the powder contaminates a nitrile glove and is subsequently exposed to DMSO, the solvent will rapidly permeate the glove (often in under 5 minutes), carrying the dissolved active pharmaceutical ingredient directly into the dermal layer[3]. Therefore, glove selection must shift dynamically based on the compound's physical state.

Quantitative PPE Selection Matrix
Operational StatePrimary Glove MaterialBreakthrough Time (DMSO)Respiratory ProtectionEye/Face Protection
Dry Powder (Weighing) Nitrile (Double Gloved, 8 mil)N/A (Solid state)N95 / FFP2 Particulate MaskSafety Glasses with Side Shields
Solubilized (in DMSO/DMF) Butyl Rubber or Laminated PE> 240 minutesLocal Exhaust (Fume Hood)Chemical Splash Goggles

Part 2: Operational Plan & Handling Protocols

To ensure trustworthiness in our handling of (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide, we employ a Gravimetric Mass-Balance methodology. This self-validating system ensures that the mass of the chemical removed from the source vial perfectly matches the mass dissolved in the target vessel, proving that zero fugitive dust was lost to the environment or the operator's PPE.

Step-by-Step Handling Methodology
  • Environmental Isolation: Conduct all dry-powder weighing within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

    • Causality: A Type B2 cabinet is 100% exhausted to the outside, ensuring that any aerosolized amidoxime particles are not recirculated into the laboratory environment.

  • Static Elimination: Pass the sealed chemical vial and the receiving vessel through an anti-static ionizer for 10 seconds.

    • Causality: Thiazole powders frequently carry a static charge, causing them to repel from spatulas and aerosolize into the breathing zone. Eliminating static ensures the powder behaves predictably during transfer.

  • Gravimetric Transfer: Using a grounded ceramic micro-spatula, transfer the required mass to a pre-tared, anti-static weigh boat. Record the exact mass ( M1​ ).

  • In-Situ Solubilization: Rather than transferring the dry powder to a secondary flask (which risks particulate loss), add the primary solvent directly to the weigh boat or primary receiving vial inside the containment zone.

  • System Validation: Weigh the empty source vial. The mass differential must equal the mass in the receiving vessel ±0.1%. A variance greater than this threshold immediately flags a potential spill or aerosolization event, triggering secondary decontamination.

Part 3: Spill Response & Disposal Plan

Even with rigorous engineering controls, accidental releases can occur. Following the American Chemical Society (ACS) guidelines for chemical spill response[4], we utilize a tiered, oxidative approach to neutralize the amidoxime functional group.

Step-by-Step Spill Response
  • Containment: Immediately isolate the area. Do not use water to wash the spill, as it will rapidly spread the organic compound across the benchtop.

  • Adsorption (Dry Spill): Cover the spilled powder with a chemically inert polypropylene absorbent pad lightly dampened with a 10% ethanol/water mixture.

    • Causality: The slight dampness suppresses dust generation and traps the powder without causing excessive, uncontrollable dissolution.

  • Collection: Use non-sparking, anti-static scoops to transfer the absorbent pad and spilled material into a high-density polyethylene (HDPE) hazardous waste container.

  • Oxidative Decontamination: Wipe the affected surface with a 10% sodium hypochlorite (bleach) solution.

    • Causality: The strong oxidative power of hypochlorite effectively degrades the amidoxime functional group, neutralizing the compound's biological activity and mitigating residual sensitization risks.

Disposal Plan

All contaminated PPE, weigh boats, and spill debris must be classified as hazardous organic waste. Do not dispose of this material via standard biohazard or municipal waste streams. Label the HDPE container as "Toxic Organic Solid Waste - Thiazole Derivative" and process it strictly through your institution's EPA-compliant hazardous waste management protocol[5].

Part 4: Operational Workflow Visualization

G Start Hazard Assessment (1E)-N'-Hydroxy... PPE PPE Selection Matrix (Gloves, Respirator, Eye) Start->PPE Dictates Handling Operational Handling (Gravimetric Validation) PPE->Handling Enables Safe Spill Spill Response (Contain & Neutralize) Handling->Spill If Deviation Occurs Disposal Waste Disposal (EPA Compliant) Handling->Disposal Standard Workflow Spill->Disposal Post-Cleanup

Workflow for the safe handling, spill response, and disposal of thiazole-amidoxime derivatives.

Part 5: Comprehensive References

  • [2] MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl Quality Management.[Link]

  • [4] American Chemical Society (ACS). Guide for Chemical Spill Response. ACS Task Force on Laboratory Waste Management. [Link]

  • [3] The Ohio State University / Ansell. Appendix C Glove Selection - Ansell Chemical Resistance Guide. CFAES Safety and Compliance. [Link]

  • [5] Environmental Protection Agency (EPA). EPA Emergency Response & Chemical Spill Response. EPA OSC. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide
Reactant of Route 2
(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide
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